molecular formula C7H3Cl2FO2 B1591831 3,5-Dichloro-4-fluorobenzoic acid CAS No. 98191-30-1

3,5-Dichloro-4-fluorobenzoic acid

Cat. No.: B1591831
CAS No.: 98191-30-1
M. Wt: 209 g/mol
InChI Key: CRRHVMZOOBWYRG-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2FO2 and its molecular weight is 209 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dichloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRHVMZOOBWYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601570
Record name 3,5-Dichloro-4-fluorobenzoic acid
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Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98191-30-1
Record name 3,5-Dichloro-4-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-fluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and material science. Its utility as a synthetic intermediate hinges on a precise understanding of its physicochemical properties, which govern its reactivity, solubility, bioavailability, and stability. This guide provides a comprehensive analysis of these core properties, supported by established experimental protocols and theoretical insights. We delve into the compound's structural features, solubility profile, acidity (pKa), thermal characteristics, and stability, offering a self-validating framework for its application in research and development.

Chemical Identity and Structural Analysis

A foundational understanding of a molecule begins with its unambiguous identification and structure.

1.1. Identifiers

  • IUPAC Name: this compound

  • CAS Number: 98191-30-1[1][2][3][4][5]

  • Molecular Formula: C₇H₃Cl₂FO₂[1][2][3][5]

  • InChI Key: CRRHVMZOOBWYRG-UHFFFAOYSA-N[1][3]

1.2. Chemical Structure

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

The structure reveals a benzoic acid core substituted with three halogen atoms. The carboxylic acid group is an electron-withdrawing group via induction and an electron-donating group via resonance. The two chlorine atoms at the meta positions (3 and 5) and the fluorine atom at the para position (4) are highly electronegative. Their strong inductive electron-withdrawing effects significantly influence the molecule's acidity and reactivity.

Core Physicochemical Properties: A Quantitative Overview

For ease of reference, the primary physicochemical properties are summarized below. These values are critical for designing experimental conditions, predicting behavior in biological systems, and ensuring purity.

PropertyValueSource(s)
Molecular Weight 209.00 g/mol [2][3]
Exact Mass 207.949417 u[1][5]
Melting Point 152-156 °C[1]
Boiling Point (at 760 mmHg) 317.7 °C[1]
Density 1.6 ± 0.1 g/cm³[1]
Calculated XLogP3 2.8[1]
Appearance Red-brown or white crystalline powder/solid[1][3]
Solubility in Water Practically insoluble[1]

Detailed Analysis and Experimental Protocols

This section provides in-depth explanations of key properties and the standardized, self-validating protocols used for their determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.

Field Insights: this compound is described as practically insoluble in water[1]. This low aqueous solubility is expected due to the hydrophobic nature of the dichlorofluorophenyl ring. However, it exhibits good solubility in polar organic solvents like methanol and N,N-Dimethylformamide (DMF) and is sparingly soluble in glacial acetic acid[1]. This profile is typical for organic acids, where the nonpolar bulk of the molecule dominates its behavior in neutral water, but solubility increases in organic media that can solvate the aromatic ring.

Experimental Protocol: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

This protocol is a standard, globally recognized method for determining the water solubility of chemical substances.[6][7][8][9][10]

  • Principle: A surplus of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then measured by a suitable analytical method. This method is appropriate for substances with solubilities above 10⁻² g/L.[7]

  • Methodology:

    • Preparation: Add an excess amount of this compound to a known volume of deionized water in a glass-stoppered flask. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of solubility.

    • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a prolonged period (typically 24-48 hours).[7][8] A preliminary test can help determine the time required to reach equilibrium.[7][8] Causality: Constant temperature is critical as solubility is temperature-dependent. Sufficient agitation time is required to ensure the system reaches a true thermodynamic equilibrium.

    • Phase Separation: Allow the mixture to stand at the same temperature to let undissolved solid settle. Subsequently, centrifuge or filter the solution to remove all solid particles. Causality: Complete removal of solid particulates is essential to avoid overestimation of the dissolved concentration.

    • Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Acidity and pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, pKa influences its solubility, absorption, distribution, and excretion.

Field Insights: As a benzoic acid derivative, this compound is a weak acid. The electron-withdrawing halogens are expected to increase its acidity (lower its pKa) compared to benzoic acid (pKa ≈ 4.2) by stabilizing the resulting carboxylate anion. The pKa value is critical for predicting the ionization state of the molecule at physiological pH (≈7.4), which in turn dictates its ability to cross biological membranes.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and common method for determining pKa values.[11][12][13]

  • Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added.[12][14] The pKa is the pH at which the acid is half-neutralized, corresponding to the inflection point of the titration curve.[11][12]

  • Methodology:

    • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11]

    • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent. Since it is sparingly soluble in water, a co-solvent system (e.g., methanol-water) may be necessary. The final concentration should be around 1-10 mM.[11][12]

    • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration.[11][12] Causality: This displaces dissolved carbon dioxide from the solution, which can form carbonic acid and interfere with the titration of the target compound, especially in the neutral pH range.

    • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the pH electrode and begin adding standardized 0.1 M NaOH solution in small, precise increments.

    • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

    • Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point can be found by analyzing the first or second derivative of the titration curve.

    • Validation: Perform the titration at least three times to ensure reliability and calculate the average pKa and standard deviation.[11]

Diagram: Acid-Base Equilibrium

The following diagram illustrates the fundamental equilibrium that is quantified by the pKa value.

AcidBaseEquilibrium Protonated This compound (R-COOH, Unionized) Deprotonated 3,5-Dichloro-4-fluorobenzoate (R-COO⁻, Ionized) Protonated->Deprotonated Dissociation (pKa) Deprotonated->Protonated Association plus + H_ion H⁺

Caption: Acid-base equilibrium of the compound.

Thermal Properties and Stability

Thermal analysis provides crucial information about a compound's purity, polymorphism, and stability.

Field Insights: The reported melting point range of 152-156 °C is relatively sharp, suggesting the material is typically obtained in a pure, crystalline form.[1] A sharp melting point is a primary indicator of purity for a crystalline solid. Impurities will typically depress the melting point and broaden the range over which the substance melts.[15][16]

Experimental Protocol: Melting Point Determination (Capillary Method)

This is a classic and reliable method for determining the melting point of a solid.[16][17][18]

  • Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting point range.[18]

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube sealed at one end.[15][18] Causality: A finely powdered sample ensures uniform heat transfer. Overloading the tube can lead to a broad melting range due to thermal gradients.

    • Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.[17]

    • Approximate Determination: First, heat the sample rapidly (10-20 °C/min) to find an approximate melting range.[15] This saves time in subsequent, more accurate measurements.

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[15] Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This is the melting point range.

    • Validation: Repeat the accurate determination at least twice to confirm the result.

Chemical Stability:

Chemical stability refers to the ability of the compound to resist chemical change or degradation over time.[19] Stability studies are essential in drug development to establish a shelf-life and recommended storage conditions.[20][21] These studies typically involve subjecting the compound to forced degradation under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) and analyzing for the appearance of degradation products, often using a stability-indicating HPLC method.[20][22] Given its structure, potential degradation pathways could involve hydrolysis of the halogen substituents under extreme conditions, though the aromatic ring provides significant stability. Standard storage should be in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

The physicochemical properties of this compound define its behavior and dictate its potential as a synthetic building block. Its low aqueous solubility, moderate acidity, and distinct thermal profile are key parameters that must be considered in any research or development context. The experimental protocols detailed herein provide a robust framework for verifying these properties, ensuring data integrity and reproducibility. A thorough understanding of this data is indispensable for scientists aiming to leverage this compound in the synthesis of novel pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to 3,5-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

3,5-Dichloro-4-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of two chlorine atoms and a highly electronegative fluorine atom on the benzene ring significantly influences its chemical reactivity, acidity, and lipophilicity. These characteristics make it a valuable intermediate for introducing specific functionalities into more complex molecules to modulate their biological activity.

Physicochemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented below. This data is essential for reaction planning, solvent selection, and safety assessments.

PropertyValueSource(s)
CAS Number 98191-30-1[1][2]
Molecular Formula C₇H₃Cl₂FO₂[1][3][4]
Molecular Weight 209.00 g/mol [2][4]
Exact Mass 207.949417 u[1][3]
Appearance Solid, powder[4]
Melting Point 152°C - 156°C[1]
Boiling Point 317.7°C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 146.0 ± 26.5 °C[1]
Solubility Practically insoluble in water. Soluble in methanol. Very soluble in N,N-Dimethylformamide (DMF). Sparingly soluble in glacial acetic acid. Very slightly soluble in chloroform.[1]

The low aqueous solubility and good solubility in polar aprotic solvents like DMF are critical considerations for its use in organic synthesis, often dictating the choice of reaction conditions.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis A 2,4-Dichlorofluorobenzene D Friedel-Crafts Acylation A->D B Acetyl Chloride B->D C Acylation Catalyst (e.g., AlCl₃) C->D E 2,4-Dichloro-5-fluoro-acetophenone D->E Forms Intermediate F Oxidation (e.g., with NaOCl) E->F G This compound F->G Final Product

References

Molecular structure of 3,5-Dichloro-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-4-fluorobenzoic Acid

Introduction: A Key Building Block in Modern Chemistry

This compound is a halogenated aromatic carboxylic acid. As a member of the fluorinated benzoic acid family, it serves as a crucial intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of two chlorine atoms and a highly electronegative fluorine atom on the benzoic acid scaffold imparts unique chemical properties that are highly sought after in drug design.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1][3] Fluorine can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which affects how a drug is absorbed and distributed in the body.[1][3] This guide provides a detailed examination of the molecular structure, synthesis, and characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The intrinsic properties of a molecule are dictated by its structure. For this compound, these properties make it a versatile solid material for various synthetic applications.

PropertyValueSource
CAS Number 98191-30-1[4][5][6]
Molecular Formula C₇H₃Cl₂FO₂[5][6]
Molecular Weight 209.00 g/mol [5][7]
Appearance Solid, Red-brown crystalline powder[5][6]
Melting Point 152°C - 156°C[6]
Boiling Point 317.7°C at 760 mmHg[6]
Density 1.6 ± 0.1 g/cm³[6]
Solubility Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide (DMF)[6]
InChI Key CRRHVMZOOBWYRG-UHFFFAOYSA-N[5][6]

The molecule's structure consists of a central benzene ring. A carboxylic acid group (-COOH) is attached at position 1. Two chlorine atoms are symmetrically placed at positions 3 and 5, flanking a fluorine atom at position 4. This substitution pattern creates a plane of symmetry through the C1-C4 axis, rendering the two aromatic protons at positions 2 and 6 chemically equivalent.

Synthesis and Purification: A Representative Protocol

The synthesis of polysubstituted aromatic compounds like this compound requires a strategic, multi-step approach. While numerous specific pathways exist, a common and logical strategy involves the functionalization of a commercially available, simpler precursor. The following protocol is a representative example based on established organohalogen chemistry.[8]

Expert Rationale: The choice of starting material is critical. Beginning with a precursor that already contains the desired fluorine and chloro substituents simplifies the synthesis and avoids harsh fluorination or chlorination steps that can lead to unwanted isomers. The subsequent steps are designed to introduce the remaining functional groups in a controlled manner.

Step-by-Step Synthesis Protocol
  • Nitration of Precursor:

    • Step: Commercially available 1,3-dichloro-2-fluorobenzene is slowly added to a stirred mixture of concentrated sulfuric acid and nitric acid at 0-5°C.

    • Causality: The nitronium ion (NO₂⁺) generated in situ is a powerful electrophile. The existing halogen substituents are deactivating but direct the incoming nitro group to the available positions. The reaction is kept cold to control the rate of this highly exothermic reaction and prevent side-product formation.

  • Reduction of Nitro Group:

    • Step: The resulting nitro-intermediate is reduced to an aniline derivative using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with H₂ gas over a palladium catalyst (Pd/C).

    • Causality: The reduction of the nitro group to an amine (-NH₂) is a fundamental step. The amine is a versatile functional group that can be readily converted into other functionalities, most notably through diazotization.

  • Diazotization of Amine:

    • Step: The synthesized aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt.

    • Causality: The diazonium salt is an excellent intermediate. The -N₂⁺ group is a superb leaving group (as N₂ gas), allowing for its replacement with a wide variety of substituents in a Sandmeyer or related reaction. Maintaining low temperatures is critical as diazonium salts are unstable and can decompose at higher temperatures.

  • Carboxylation:

    • Step: The diazonium salt is subjected to a carbonylation reaction, for instance, using carbon monoxide (CO) gas with a palladium catalyst, or converted to a nitrile via a Sandmeyer reaction with copper(I) cyanide, followed by hydrolysis.

    • Causality: The final step introduces the carboxylic acid group. Hydrolysis of the nitrile intermediate under acidic or basic conditions is a robust and high-yielding method to produce the final carboxylic acid product.

  • Purification:

    • Step: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Causality: Recrystallization is an effective technique for purifying solid organic compounds. It exploits differences in solubility between the desired product and impurities at different temperatures to yield a highly pure crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow Start 1,3-Dichloro-2-fluorobenzene Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Nitro_Intermediate Nitro-derivative Nitration->Nitro_Intermediate Reduction Reduction (e.g., SnCl₂, HCl) Nitro_Intermediate->Reduction Aniline_Intermediate Aniline-derivative Reduction->Aniline_Intermediate Diazotization Diazotization (NaNO₂, HCl) Aniline_Intermediate->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Carboxylation Carboxylation/Hydrolysis (e.g., Sandmeyer & Hydrolysis) Diazonium_Salt->Carboxylation Final_Product This compound Carboxylation->Final_Product Purification Purification (Recrystallization) Final_Product->Purification

Caption: A representative multi-step synthesis pathway for this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system that confirms the molecular structure.

TechniqueExpected Outcome & Interpretation
¹H NMR A single signal (singlet) in the aromatic region (approx. 7.5-8.0 ppm). This is due to the chemical equivalence of the two protons at positions 2 and 6, resulting from the molecule's symmetry. A broad singlet at a higher chemical shift (>10 ppm) corresponding to the acidic proton of the carboxylic acid group will also be present.
¹³C NMR Expect five distinct signals: one for the carboxylic carbon (~165-170 ppm), and four for the aromatic carbons. The symmetry of the molecule results in fewer signals than the total number of carbons. The carbon atoms attached to fluorine will show characteristic splitting (a large one-bond C-F coupling constant).
IR Spectroscopy Characteristic absorption bands will be observed. A very broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch. Strong absorptions in the fingerprint region (~1000-1200 cm⁻¹) corresponding to C-F and C-Cl stretching vibrations.
Mass Spectrometry The molecular ion peak (M⁺) will appear at m/z ≈ 208. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) will be observed with a ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Analytical Workflow Diagram

Analytical_Workflow cluster_verification Structural Verification NMR NMR Spectroscopy (¹H and ¹³C) Conclusion Structure Confirmed NMR->Conclusion IR IR Spectroscopy IR->Conclusion MS Mass Spectrometry MS->Conclusion Sample Synthesized Product Sample->NMR Sample->IR Sample->MS

Caption: Standard analytical workflow for the structural confirmation of the synthesized product.

Applications in Drug Discovery and Development

Halogenated benzoic acids are privileged structures in medicinal chemistry. The specific combination of chlorine and fluorine in this compound makes it a valuable precursor for active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and antibacterial agents.[2]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine and fluorine atoms significantly lowers the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This can be critical for interactions with biological targets or for formulation purposes.

  • Enhancing Binding Interactions: The halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, thereby enhancing the binding affinity and selectivity of a drug.

  • Improving Pharmacokinetics: The C-F bond is exceptionally strong and resistant to metabolic degradation, which can increase the half-life of a drug.[3] The lipophilicity added by the chlorine atoms can improve the ability of the molecule to cross cell membranes.

This intermediate is particularly relevant in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial drugs.[2] The core quinolone structure is often built upon substituted benzoic acid derivatives.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available safety data for this and structurally similar compounds, the following precautions should be observed.[9][10]

  • Hazards: The compound is classified as a skin and eye irritant.[6] Inhalation of the dust may cause respiratory irritation.[6][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Use only in a well-ventilated area or a chemical fume hood.[6][9]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[11] Seek medical attention if irritation persists.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is more than a simple chemical reagent; it is a carefully designed molecular tool. Its structure, characterized by a symmetric arrangement of potent electron-withdrawing halogens on a benzoic acid framework, provides a unique combination of reactivity and physicochemical properties. A thorough understanding of its synthesis, analytical validation, and inherent properties is fundamental for its effective use by researchers and scientists in the development of next-generation pharmaceuticals and other advanced materials.

References

3,5-Dichloro-4-fluorobenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,5-Dichloro-4-Fluorobenzoic Acid in Organic Solvents

Executive Summary

This compound is a halogenated aromatic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries. Its utility as a key building block in the synthesis of complex molecules, including novel antibiotics, necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the theoretical principles governing its solubility, its known qualitative solubility profile, and a robust, field-proven protocol for its precise quantitative determination. By grounding experimental methodology in thermodynamic principles, this document serves as a practical resource for process development, crystallization, and formulation activities.

Part 1: Physicochemical Profile of this compound

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound (DCFBA) possesses a unique combination of functional groups that dictate its interactions with various solvents. The molecule features a rigid aromatic ring, electron-withdrawing halogen substituents (two chlorine, one fluorine), and a polar carboxylic acid group capable of acting as both a hydrogen bond donor and acceptor.

The presence of the carboxylic acid group suggests potential solubility in polar solvents, while the halogenated benzene ring provides a lipophilic character, suggesting affinity for non-polar environments.[3] The calculated XLogP3 of 2.8 indicates a moderate degree of lipophilicity.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 98191-30-1[4][5]
Molecular Formula C₇H₃Cl₂FO₂[4][6]
Molecular Weight 208.997 g/mol [4]
Appearance Red-brown or off-white crystalline solid[3][4]
Melting Point 152 - 156 °C[4]
XLogP3 2.8[4]
pKa 3.63 ± 0.10 (Predicted)[7]

Part 2: Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolvent TypeSolubilitySource
N,N-Dimethylformamide (DMF)Polar AproticVery Soluble[4]
MethanolPolar ProticSoluble[4]
Glacial Acetic AcidPolar ProticSparingly Soluble[4]
ChloroformNon-PolarVery Slightly Soluble[4]
WaterPolar ProticPractically Insoluble[4]

This profile aligns with theoretical expectations. The high solubility in DMF, a polar aprotic solvent, can be attributed to strong dipole-dipole interactions. Its solubility in methanol is facilitated by hydrogen bonding with the carboxylic acid group.[8] The limited solubility in the less polar chloroform and its near-insolubility in water highlight the dominant role of the lipophilic, halogenated aromatic core in these solvent systems.[4][9]

Part 3: Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS.[10] For a substance to dissolve, ΔG must be negative.

  • Enthalpy of Solution (ΔH) : This term represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.

    • Lattice Energy (Endothermic) : Energy required to break the crystal lattice of solid DCFBA.

    • Solvation Energy (Exothermic) : Energy released upon the formation of new interactions between DCFBA and solvent molecules.

  • Entropy of Solution (ΔS) : This term typically favors dissolution, as the random mixing of solute and solvent increases the overall disorder of the system.

The guiding principle of "like dissolves like" is a practical summary of these thermodynamic considerations.[11][12] Polar solvents effectively solvate polar solutes through dipole-dipole and hydrogen bonding interactions, while non-polar solvents solvate non-polar solutes via van der Waals forces. For a multifunctional molecule like DCFBA, the balance of these interactions determines its solubility.

Caption: Key intermolecular forces between DCFBA and different solvent types.

Part 4: Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a rigorously controlled experimental protocol is essential. The isothermal equilibrium (or "shake-flask") method is a gold-standard technique for determining the solubility of a solid in a liquid.[11] The protocol described below is a self-validating system designed for accuracy.

Experimental Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment
  • This compound (purity >99%)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or sealed flasks

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of DCFBA and dissolve it in the solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005 mg/mL).

    • Causality Check: A multi-point calibration curve is crucial for accurately quantifying the final sample concentration via HPLC, ensuring the measurement is within the linear range of the detector.

  • Equilibration:

    • Add an excess amount of solid DCFBA to a series of vials. "Excess" is critical; a persistent solid phase must be visible to ensure saturation is reached.

    • Add a precise volume of the solvent to each vial (e.g., 5 mL).

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours). The required time should be determined by preliminary experiments, ensuring the concentration in solution reaches a plateau.

    • Causality Check: Constant temperature is the most critical parameter. The solubility of solids is highly temperature-dependent.[11] Vigorous agitation ensures that the system reaches equilibrium faster by maximizing the solid-liquid surface area.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Causality Check: Filtration removes all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filtration must be performed quickly to prevent temperature changes that could cause precipitation or further dissolution.

  • Analysis and Quantification:

    • Accurately dilute the filtered, saturated solution with the solvent to bring its concentration into the range of the calibration curve. A large dilution factor is often necessary for highly soluble compounds.

    • Analyze the calibration standards and the diluted samples by HPLC-UV. A typical method for an aromatic acid would involve a C18 column with a mobile phase of acetonitrile and acidified water, with UV detection near 254 nm.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the final solubility using the concentration obtained from the HPLC analysis, accounting for the dilution factor.

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Solubility_Workflow node_prep 1. Preparation - Prepare Calibration Standards - Add excess DCFBA to vials node_equil 2. Equilibration - Add solvent - Agitate at constant T (e.g., 24-48h) node_prep->node_equil node_sep 3. Phase Separation - Settle solids - Syringe filter supernatant node_equil->node_sep node_anal 4. Analysis - Dilute filtrate - Analyze by HPLC-UV node_sep->node_anal node_calc 5. Calculation - Determine concentration from calibration curve - Apply dilution factor node_anal->node_calc

Caption: Standard workflow for the isothermal equilibrium solubility determination.

References

1H NMR and 13C NMR spectrum of 3,5-Dichloro-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dichloro-4-fluorobenzoic Acid

Introduction: The Role of NMR in Modern Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, underpinning critical stages from initial drug discovery to final quality control.[1] Its power lies in its ability to provide unambiguous structural elucidation of organic molecules, offering detailed insights into molecular conformation, binding interactions, and purity.[2][3] For researchers and drug development professionals, a thorough understanding of NMR spectra is paramount for verifying the identity and integrity of novel chemical entities, intermediates, and Active Pharmaceutical Ingredients (APIs).[4][5]

This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, a halogenated aromatic carboxylic acid. Halogenated benzene rings are common motifs in pharmaceuticals, and understanding their spectral characteristics is crucial. While experimentally acquired spectra for this specific compound are not publicly available in common databases, this paper will present a detailed, predictive analysis grounded in established NMR principles and data from structurally analogous compounds. This predictive approach serves as a powerful tool for scientists to anticipate and interpret the spectra of novel compounds.

Molecular Structure and Symmetry Analysis

Before delving into the spectra, a structural analysis of this compound is essential.

Caption: Structure of this compound with atom numbering.

The molecule possesses a plane of symmetry along the C1-C4 axis. This symmetry has direct consequences for the NMR spectra:

  • ¹H NMR: The two protons, H-2 and H-6, are chemically and magnetically equivalent. Therefore, only one proton signal is expected in the aromatic region. The carboxylic acid proton (-COOH) will produce a separate signal.

  • ¹³C NMR: Due to symmetry, C-2 is equivalent to C-6, and C-3 is equivalent to C-5. The carbons C-1, C-4, and the carboxyl carbon (C-7) are unique. This results in an expectation of five distinct carbon signals.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to be relatively simple, defined by the chemical environment and spin-spin coupling interactions.

1. Aromatic Protons (H-2, H-6):

  • Chemical Shift (δ): The base chemical shift for benzene protons is ~7.3 ppm.[6] The substituents on the ring significantly influence this value. The carboxylic acid group is a moderate electron-withdrawing group, which deshields the ortho protons (H-2, H-6), shifting them downfield. The chlorine atoms at the meta positions also have a deshielding effect. The fluorine at the para position has a weaker effect on the ortho protons. Based on data for similar compounds like 3,5-dichloro-4-hydroxybenzoic acid (which shows a singlet at ~8.0 ppm in DMSO-d₆), a chemical shift in the range of 8.0 - 8.2 ppm is predicted.[7]

  • Multiplicity: The protons at C-2 and C-6 are three bonds away from the fluorine atom at C-4. This will result in spin-spin coupling (³JHF). Therefore, the signal for H-2/H-6 is expected to be a doublet .

  • Coupling Constant (J): The through-bond coupling between a proton and a fluorine atom in a meta relationship (³JHF) is typically in the range of 5-8 Hz.

2. Carboxylic Acid Proton (-COOH):

  • Chemical Shift (δ): The proton of a carboxylic acid is highly deshielded and its signal is typically found far downfield, often above 12 ppm. For benzoic acids in DMSO-d₆, this signal is commonly observed around 13 ppm .[8][9]

  • Multiplicity & Peak Shape: This proton is acidic and can undergo rapid chemical exchange with residual water in the solvent or with other acid molecules. This exchange often leads to signal broadening. Therefore, the -COOH proton is expected to appear as a broad singlet . This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a standard technique for identifying exchangeable protons.

Predicted ¹H NMR Data Summary
Predicted Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
~ 8.1 ppmDoublet (d)~ 6-8 HzH-2, H-6
> 12 ppmBroad Singlet (br s)N/A-COOH

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide critical information on the carbon framework, with chemical shifts heavily influenced by the electronegative halogen substituents and the presence of C-F coupling.

  • C-7 (Carboxylic Acid): The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield. For substituted benzoic acids, this signal is typically found in the 165-170 ppm range.[9][10]

  • C-4 (Carbon bonded to Fluorine): This carbon is directly attached to the highly electronegative fluorine atom. This leads to a strong deshielding effect, placing its signal at a high chemical shift. Furthermore, this signal will be split into a doublet due to one-bond C-F coupling (¹JCF). This coupling is typically very large, in the range of 240-260 Hz .[11] The chemical shift is predicted to be in the 155-160 ppm range.

  • C-3, C-5 (Carbons bonded to Chlorine): These carbons are attached to chlorine, which is also electronegative. They will be deshielded, but less so than the fluorine-bearing carbon. This signal will be split by two-bond coupling to fluorine (²JCF), which is typically around 20-25 Hz, resulting in a doublet or a triplet if further coupling is resolved. A chemical shift in the range of 128-132 ppm is expected.

  • C-1 (Carboxylic-bearing Carbon): This is a quaternary carbon, and its signal is often of lower intensity. It is attached to the electron-withdrawing carboxyl group. This signal will be split by three-bond coupling to fluorine (³JCF), typically 3-8 Hz. Its chemical shift is predicted to be around 130-134 ppm .

  • C-2, C-6 (Proton-bearing Carbons): These carbons are adjacent to the C1-carboxyl group and C3/C5-chloro groups. They will also exhibit coupling to fluorine (²JCF), typically in the range of 20-25 Hz, resulting in a doublet. The predicted chemical shift is in the range of 130-133 ppm .

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ)Predicted Multiplicity (C-F Coupling)Predicted Coupling Constant (JCF)Assignment
~ 166 ppmSinglet or triplet (small ⁴JCF)N/AC-7 (COOH)
~ 158 ppmDoublet (d)~ 250 HzC-4
~ 132 ppmDoublet (d)~ 5 HzC-1
~ 131 ppmDoublet (d)~ 22 HzC-2, C-6
~ 130 ppmDoublet (d)~ 22 HzC-3, C-5

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following workflow is recommended for the analysis of this compound.

1. Sample Preparation:

  • Justification of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is highly polar and effectively dissolves carboxylic acids, preventing the formation of hydrogen-bonded dimers that can complicate spectra. Its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) are well-defined and do not overlap with the expected analyte signals.[7]

  • Procedure:

    • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved. A brief sonication may be used if necessary.

2. NMR Spectrometer Setup & Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[9]

  • Workflow:

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.

    • (Optional but Recommended) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) spectrum to confirm the assignment of quaternary carbons versus protonated carbons.

Caption: Standardized workflow for NMR analysis of small organic molecules.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be distinct and readily interpretable. The ¹H spectrum is characterized by a single doublet in the aromatic region, a direct consequence of the molecule's symmetry and H-F coupling. The ¹³C spectrum is expected to show five signals, with their chemical shifts and multiplicities dictated by the strong electronic effects of the three halogen substituents and characteristic C-F coupling constants. This detailed predictive analysis, grounded in fundamental principles and comparative data, provides a robust framework for scientists in drug development to confirm the successful synthesis and purity of this and structurally related compounds, ensuring the integrity of chemical building blocks in the pharmaceutical pipeline.

References

IR and mass spectrometry data for 3,5-Dichloro-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3,5-Dichloro-4-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of molecular entities is paramount. This compound (C₇H₃Cl₂FO₂), a halogenated aromatic carboxylic acid, serves as a critical building block in the synthesis of numerous target molecules. Its utility demands a robust analytical framework for identity confirmation and quality control. The molecular weight of this solid compound is approximately 209 g/mol .[1]

This guide provides an in-depth analysis of the core spectroscopic data for this compound, focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Moving beyond a mere presentation of data, we will explore the causal relationships behind the observed spectral features and detail field-proven protocols for data acquisition. This document is designed for researchers, scientists, and drug development professionals who rely on precise analytical characterization for the advancement of their work.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint."

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

The following protocol describes the use of a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and efficient method for analyzing solid powder samples.

Rationale: The ATR method is chosen for its minimal sample preparation requirements and the high quality, reproducible spectra it generates. By bringing the sample into direct contact with a high-refractive-index crystal (typically diamond), the IR beam penetrates a few microns into the sample, making it ideal for strongly absorbing substances like carboxylic acids.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection: With the ATR crystal clean, collect a background spectrum. This critical step measures the ambient environment and instrument response, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of dry this compound powder onto the ATR crystal.

  • Engage Pressure Anvil: Apply consistent pressure using the ATR's anvil to ensure firm and uniform contact between the sample and the crystal. This is crucial for a strong, well-defined signal.

  • Data Acquisition: Collect the sample spectrum. Typical parameters are:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

IR Analysis Workflow

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Start: Dry Sample Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum Clean->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum (4000-400 cm⁻¹) Apply_Pressure->Collect_Sample Process Process Spectrum (Baseline & ATR Correction) Collect_Sample->Process Identify Identify Key Bands & Assign Vibrations Process->Identify Report Final Report Identify->Report

Caption: Workflow for acquiring and analyzing an IR spectrum using ATR-FTIR.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by features characteristic of an aromatic carboxylic acid. The key absorption bands are summarized below.

Frequency Range (cm⁻¹)IntensityAssignmentVibrational Mode
3300-2500Broad, StrongO-H (Carboxylic Acid)Stretching
~3100-3000Sharp, MediumAromatic C-HStretching
1710-1680Strong, SharpC=O (Conjugated Carboxylic Acid Dimer)Stretching
~1600, ~1470, ~1420Medium-WeakAromatic C=CStretching
1320-1210StrongC-O (Coupled with O-H in-plane bend)Stretching
~1250-1000StrongC-FStretching
960-900Broad, MediumO-H (Out-of-plane bend)Bending
800-600StrongC-ClStretching

Discussion of Key Spectral Features:

  • O-H Stretching Region (3300-2500 cm⁻¹): The most prominent feature of a carboxylic acid is the extremely broad O-H stretching absorption.[2][3] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure. This broad band often overlaps with the sharper aromatic C-H stretching peaks, creating a "messy" appearance in this region.[2][4]

  • C=O Stretching Region (1710-1680 cm⁻¹): A strong, sharp peak in this region confirms the presence of a carbonyl group. For aromatic carboxylic acids, conjugation of the C=O double bond with the benzene ring slightly lowers the absorption frequency compared to saturated acids.[3][4][5] The dimeric, hydrogen-bonded state also contributes to this lower frequency, typically around 1710 cm⁻¹.[3][5]

  • Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information.

    • A strong band between 1320-1210 cm⁻¹ is characteristic of the C-O stretching vibration, which is coupled with the in-plane O-H bending mode.[2][4]

    • The presence of halogen substituents gives rise to strong absorptions. The C-F stretch is typically found in the 1250-1000 cm⁻¹ range, while the C-Cl stretches appear at lower wavenumbers, generally between 800-600 cm⁻¹.

    • A diagnostically useful broad absorption around 900 cm⁻¹ is attributed to the out-of-plane O-H bend of the hydrogen-bonded dimer.[4]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, invaluable structural information.

Experimental Protocol: Acquiring the Mass Spectrum via EI-MS

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This makes it highly effective for structural elucidation and library matching.

Rationale: A standard ionization energy of 70 eV is used because it provides sufficient energy to generate a rich fragmentation pattern that is characteristic of the molecule's structure. This standardization allows for the creation of vast spectral libraries and ensures high reproducibility between instruments.

Step-by-Step Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the vaporized sample with electrons accelerated to an energy of 70 eV. This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺).

  • Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

  • Detection: Detect the ions, generating a signal proportional to their abundance.

  • Data Acquisition: Record the mass spectrum, plotting ion abundance versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides two primary pieces of information: the molecular weight from the molecular ion and structural details from its fragmentation.

Molecular Ion (M•⁺):

  • The molecular formula is C₇H₃Cl₂FO₂, with an exact mass of approximately 207.9494 Da.[6][7]

  • Isotopic Pattern: A key self-validating feature is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.

    • M•⁺: Contains two ³⁵Cl atoms.

    • (M+2)•⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

    • (M+4)•⁺: Contains two ³⁷Cl atoms.

    • The expected relative intensity ratio for this cluster is approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms in the ion.

Primary Fragmentation Analysis:

The energetic EI process induces fragmentation of the molecular ion. The fragmentation of benzoic acids is well-understood and typically involves initial losses from the carboxylic acid group.[8]

m/z (for ³⁵Cl)Proposed Ion StructureNeutral Loss
208 (M•⁺)[C₇H₃³⁵Cl₂FO₂]•⁺-
191[C₇H₂³⁵Cl₂FO]⁺•OH
163[C₆H₂³⁵Cl₂F]⁺•COOH
128[C₆H₂³⁵ClF]⁺•Cl

Proposed Fragmentation Pathway:

  • Loss of a Hydroxyl Radical (•OH): A common initial fragmentation for carboxylic acids is the loss of the hydroxyl radical, resulting in the formation of a stable acylium ion at m/z 191 (for the ³⁵Cl₂ species).

  • Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group results in the loss of a •COOH radical (45 Da).[9] This yields an ion at m/z 163 .

  • Loss of a Chlorine Radical (•Cl): The resulting dichlorofluorophenyl cation can subsequently lose a chlorine radical to form an ion at m/z 128 .

Fragmentation Pathway Diagram

Fragmentation M [C₇H₃Cl₂FO₂]•⁺ m/z 208, 210, 212 F1 [C₇H₂Cl₂FO]⁺ m/z 191, 193, 195 M->F1 - •OH F2 [C₆H₂Cl₂F]⁺ m/z 163, 165, 167 M->F2 - •COOH F3 [C₆H₂ClF]⁺ m/z 128, 130 F2->F3 - •Cl

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The structural characterization of this compound is reliably achieved through the synergistic application of Infrared Spectroscopy and Mass Spectrometry. IR spectroscopy provides definitive confirmation of the aromatic carboxylic acid functionality, highlighted by the characteristic broad O-H stretch and the strong C=O absorption. Mass spectrometry confirms the molecular weight and elemental composition (specifically, the presence of two chlorine atoms via the isotopic pattern) and provides a logical fragmentation map that corroborates the proposed structure. Together, these techniques offer a robust, self-validating system for ensuring the identity and purity of this important chemical intermediate, underpinning the integrity of research and development in the chemical and pharmaceutical sciences.

References

Acidity and pKa value of 3,5-Dichloro-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acidity and pKa of 3,5-Dichloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural complexity and the presence of multiple electron-withdrawing substituents make it a valuable intermediate and building block in the synthesis of pharmaceuticals and other functional materials.[1][2][3][4] A fundamental physicochemical parameter governing the behavior of this molecule in chemical and biological systems is its acidity, quantified by the pKa value. The pKa dictates the ionization state of the carboxylic acid group at a given pH, which in turn profoundly influences critical properties such as aqueous solubility, lipophilicity, membrane permeability, and receptor binding interactions. An accurate understanding and determination of its pKa are therefore indispensable for rational drug design and process development.

This guide provides a comprehensive analysis of the theoretical principles underpinning the acidity of this compound, details rigorous experimental protocols for its empirical determination, and presents the data in a clear, structured format.

Theoretical Framework: Understanding Substituent Effects on Acidity

The acidity of a substituted benzoic acid is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring. These effects modulate the stability of the carboxylate anion (the conjugate base) formed upon deprotonation. The more stable the anion, the more the dissociation equilibrium favors the products, resulting in a stronger acid and a lower pKa value. The primary electronic phenomena at play are the inductive and resonance effects.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds of the molecule. All halogens are more electronegative than carbon and thus exert a potent electron-withdrawing inductive effect.[5][6] This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge of the anion. This stabilization increases the acidity of the parent acid.

  • Resonance Effect (+R): This effect involves the donation of electron density from the lone pairs of the halogen substituents into the pi (π) system of the benzene ring. This donation increases electron density on the ring, which would destabilize the negative charge of the carboxylate anion and thus decrease acidity.[7]

For halogens, the electron-withdrawing inductive effect (-I) is dominant over the electron-donating resonance effect (+R) in influencing the acidity of benzoic acids.[6][8] In the case of this compound, three powerful electron-withdrawing groups are present:

  • Two Chlorine Atoms (meta-positions): Located at the 3 and 5 positions, the chlorine atoms exert a strong -I effect, significantly withdrawing electron density and stabilizing the conjugate base.

  • One Fluorine Atom (para-position): Fluorine is the most electronegative element, and its -I effect is the strongest among the halogens. Positioned at the 4-position, it powerfully withdraws electron density from the ring. While it also has a +R effect, the cumulative inductive pull from three halogen atoms overwhelmingly favors the stabilization of the carboxylate anion.

Therefore, it is predicted that this compound will be a considerably stronger acid (i.e., have a lower pKa) than unsubstituted benzoic acid (pKa ≈ 4.2). Computational predictions place the pKa of this compound in the range of 3.40 ± 0.10, although experimental verification is essential for definitive characterization.[9]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Diagram 2: Dissociation Equilibrium in Aqueous Solution

G HA R-COOH (Acid) A_minus R-COO⁻ (Conjugate Base) HA->A_minus Ka H_plus + H⁺

Caption: Acid dissociation equilibrium.

Quantitative Data Summary

The physicochemical properties of this compound are summarized below. The pKa value is critical and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₇H₃Cl₂FO₂[1][10]
Molecular Weight 209.00 g/mol [1][10]
CAS Number 98191-30-1[1][2]
Predicted pKa 3.40 ± 0.10[9]
Experimental pKa To be determined

Experimental Protocols for pKa Determination

Accurate pKa determination requires robust, validated experimental methods. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable techniques.[11][12]

Protocol 1: pKa Determination by Potentiometric Titration

This method is considered a gold standard for its precision and direct measurement of the titration process.[11][13] It involves monitoring pH changes in a solution of the acid as a standardized basic titrant is added incrementally.

Diagram 3: Workflow for Potentiometric Titration

G prep Sample & Titrant Preparation calib pH Meter Calibration prep->calib titrate Incremental Titration (NaOH into Acid) calib->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence & Half-Equivalence Points plot->analyze pka pKa = pH at Half-Equivalence analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

Methodology

  • Apparatus Setup:

    • Calibrated pH meter with a combination glass electrode.

    • Magnetic stirrer and stir bar.

    • Class A burette (10 or 25 mL) for precise titrant delivery.

    • Temperature-controlled reaction vessel.

  • Reagent Preparation:

    • Analyte Solution: Accurately weigh approximately 20-40 mg of this compound and dissolve it in a suitable solvent. Due to its potential low water solubility, a co-solvent system (e.g., 50:50 methanol:water) may be necessary.[14] The final concentration should be around 10⁻³ to 10⁻⁴ M.[13][15]

    • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[13]

    • Titrant: Prepare a standardized, carbonate-free 0.1 M sodium hydroxide (NaOH) solution. Carbon dioxide from the air can dissolve to form carbonic acid, which will interfere with the titration curve.

  • Procedure:

    • Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[13]

    • Place a known volume (e.g., 50 mL) of the analyte solution in the reaction vessel. Purge the solution with nitrogen gas to remove dissolved CO₂.[13]

    • Immerse the pH electrode and begin stirring at a constant, moderate speed.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[13]

    • Continue the titration well past the equivalence point (the region of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the inflection point of the sigmoid curve. This can be found visually or more accurately by calculating the first or second derivative of the curve.

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method is highly sensitive and requires only a small amount of sample. It is applicable if the protonated (acidic) and deprotonated (basic) forms of the molecule exhibit different UV-Vis absorption spectra.[11][16]

Methodology

  • Apparatus Setup:

    • A dual-beam UV-Vis spectrophotometer.

    • Calibrated pH meter.

    • Matched quartz cuvettes.

  • Preliminary Scans:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare two highly acidic and basic solutions. For the acidic form (HA), dilute the stock solution in 0.1 M HCl. For the basic form (A⁻), dilute the stock in 0.1 M NaOH.

    • Scan the absorbance of both solutions across a relevant UV range (e.g., 200-400 nm) to determine the wavelengths of maximum absorbance (λ_max) for each species and the isosbestic point(s). The ideal analytical wavelength is one where the difference in absorbance between the two forms is maximal.[16]

  • Procedure:

    • Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa of the analyte (e.g., from pH 2.0 to 5.0 in 0.2-0.5 pH unit increments).

    • Prepare a set of sample solutions by adding an identical, small aliquot of the stock solution to a fixed volume of each buffer solution. Ensure the final concentration of the analyte is constant across all samples.[16]

    • Measure the absorbance of each buffered solution at the predetermined analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance against the corresponding pH value. This will generate a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated for each pH point using the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log[(A - A_b) / (A_a - A)] where:

      • A is the absorbance of the sample at a given pH.

      • A_a is the absorbance of the fully acidic form.

      • A_b is the absorbance of the fully basic form.

    • The average of the calculated pKa values provides the final result.

Conclusion

This compound is a strong aromatic carboxylic acid due to the cumulative electron-withdrawing inductive effects of its three halogen substituents. This increased acidity, reflected in a low pKa value, is a critical parameter that governs its chemical reactivity and biological activity. While computational methods provide a useful estimate, the definitive pKa value must be determined through rigorous experimental techniques. The potentiometric titration and UV-Vis spectrophotometry protocols detailed in this guide represent self-validating, industry-standard methods for obtaining precise and reliable pKa data. Such data is fundamental for professionals in drug discovery and chemical development, enabling informed decisions in lead optimization, formulation design, and synthetic strategy.

References

Conformational analysis of substituted chlorofluorobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Conformational Analysis of Substituted Chlorofluorobenzoic Acids: A Multi-Technique Approach for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted chlorofluorobenzoic acids are pivotal scaffolds in medicinal chemistry, serving as precursors and core components for numerous agrochemical and pharmaceutical products, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The three-dimensional arrangement, or conformation, of these molecules is not a trivial detail; it is a critical determinant of their biological activity.[3] The specific conformation a drug molecule adopts when interacting with its biological target—the bioactive conformation—governs its binding affinity, selectivity, and overall efficacy.[1][4] This guide provides a comprehensive framework for the conformational analysis of substituted chlorofluorobenzoic acids, integrating computational chemistry with key spectroscopic and crystallographic techniques. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the structural dynamics that underpin molecular function.

The Strategic Imperative of Conformational Analysis in Drug Design

A drug's journey from a synthesized compound to a therapeutic agent is governed by its molecular interactions. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the phenyl ring and its substituents dictates the molecule's electrostatic potential, hydrogen bonding capability, and steric profile. These properties, in turn, control how the molecule fits into a target's binding pocket.[5]

The central challenge is that flexible molecules like these do not exist in a single, rigid state but as an ensemble of interconverting conformers, each with a specific potential energy.[4] The bioactive conformation may not even be the lowest energy conformation in solution.[4] Therefore, a thorough conformational analysis aims to:

  • Identify all energetically accessible conformers.

  • Determine their relative stabilities and the energy barriers to their interconversion.

  • Understand how the molecular environment (gas phase, solvent, solid state) influences the conformational equilibrium.

  • Correlate specific conformations with observed biological activity.

This guide will dissect the three pillars of modern conformational analysis: computational prediction, spectroscopic characterization in solution, and crystallographic validation in the solid state.

The Computational Foundation: Mapping the Potential Energy Surface

The initial exploration of a molecule's conformational landscape is most efficiently performed using computational methods, primarily Density Functional Theory (DFT).[6][7][8] This approach allows us to model the molecule in vacuo (in the gas phase) and predict the geometry and relative energy of its conformers before committing to costly and time-consuming synthesis and experimentation.[9][10][11]

Causality Behind the Method: Why DFT?

For molecules like chlorofluorobenzoic acids, which contain electron-rich halogen atoms and a delocalized π-system, electron correlation effects are significant. DFT methods, particularly hybrid functionals like B3LYP, provide a robust balance between computational cost and accuracy for calculating these effects.[6][12] The choice of basis set is equally critical. A Pople-style basis set like 6-311++G(d,p) is frequently employed because it includes:

  • Diffuse functions (++) : Essential for accurately describing the behavior of lone-pair electrons on oxygen and halogen atoms and for modeling non-covalent interactions like hydrogen bonds.

  • Polarization functions (d,p) : Allow for anisotropy in the electron distribution, which is necessary to correctly model the geometry of atoms in a molecule.[13]

Key Conformational Isomers

The conformational flexibility of substituted benzoic acids primarily arises from rotation around two single bonds:

  • The C(ring)–C(carboxyl) bond (Dihedral: C2-C1-C=O).

  • The C–O bond within the carboxylic acid group (Dihedral: O=C-O-H).

Rotation around the C-O bond gives rise to two primary forms of the carboxylic acid group: a highly stable cis conformer (O=C-O-H ≈ 0°) and a higher-energy trans arrangement (O=C-O-H ≈ 180°).[12] For ortho-substituted benzoic acids, rotation around the C-C bond can lead to multiple distinct low-energy cis and trans conformers, depending on the interaction between the carboxylic group and the ortho substituents.[12][14][15]

For example, in 2-fluorobenzoic acid, four distinct conformers are identified: two stable cis forms (cis-I and cis-II) and two higher-energy trans forms (trans-I and trans-II).[12][15] The trans-II form is notably stabilized by an intramolecular O-H···F hydrogen bond.[15]

cluster_Conformers Key Rotational Degrees of Freedom cluster_Torsions Primary Torsional Angles cluster_ResultingConformers Resulting Conformers Molecule Substituted Chlorofluorobenzoic Acid Torsion1 τ1 (C-C-C=O) Ring-Carboxyl Orientation Molecule->Torsion1 Rotation 1 Torsion2 τ2 (O=C-O-H) Carboxyl Conformation Molecule->Torsion2 Rotation 2 Cis Cis Conformers (τ2 ≈ 0°) Torsion1->Cis Trans Trans Conformers (τ2 ≈ 180°) Torsion1->Trans Torsion2->Cis Torsion2->Trans

Caption: Key torsional angles governing the conformation of substituted benzoic acids.
Experimental Protocol: DFT-Based Conformational Search

  • Molecule Construction : Build the 3D structure of the desired chlorofluorobenzoic acid using molecular modeling software (e.g., GaussView, Avogadro).

  • Potential Energy Surface (PES) Scan : Perform a relaxed PES scan by systematically rotating the two key dihedral angles (C-C-C=O and O=C-O-H) in discrete steps (e.g., 10-15°). This is done at a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently map the landscape.

  • Identify Minima : Identify all energy minima (stable conformers) from the PES scan.

  • Geometry Optimization : Perform a full geometry optimization on each identified minimum using a higher level of theory (e.g., B3LYP/6-311++G(d,p)). This refines the structure to the nearest stationary point on the potential energy surface.

  • Frequency Calculation : Conduct a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.

  • Energy Analysis : Compare the ZPVE-corrected total energies of all optimized conformers to determine their relative stabilities.

Data Presentation: Calculated Conformational Data

The results of a DFT analysis are best summarized in a table, allowing for direct comparison of conformer properties.

ConformerRelative Energy (kJ·mol⁻¹)O=C-O-H Dihedral (°)C2-C-C=O Dihedral (°)Key Intramolecular Interactions
cis-I 0.00 (Global Minimum)~0~160C-H···O=C
cis-II 2.82~0~20C-F···H-C
trans-I 19.5~180~150(Non-planar)
trans-II 15.0~180~0O-H···F Hydrogen Bond
Data derived from studies on 2-fluorobenzoic acid for illustrative purposes.[12][15]

Spectroscopic Analysis in Solution: Probing the Conformational Ensemble

While DFT provides a theoretical map, spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for observing the molecule's actual behavior in a solution, which more closely mimics a biological environment.[16]

FT-IR Spectroscopy: A Window into Hydrogen Bonding and Dimerization

FT-IR is particularly sensitive to the vibrational modes of the carboxylic acid group.[17][18] The position of the carbonyl (C=O) stretching band (typically 1660-1780 cm⁻¹) is a powerful diagnostic tool.[17][19]

  • Monomer vs. Dimer : In apolar solvents, carboxylic acids exist in equilibrium between a free monomer and a hydrogen-bonded cyclic dimer.[19] The C=O stretch of the dimer is significantly red-shifted (moves to a lower wavenumber, ~1710 cm⁻¹) compared to the monomer (~1760 cm⁻¹) due to the weakening of the C=O bond upon hydrogen bond formation.[20]

  • Conformational Isomers : Different conformers can exhibit slightly different C=O stretching frequencies, sometimes appearing as distinct peaks or shoulders on the main absorption band.[19][21][22]

  • Intramolecular H-Bonds : The formation of an intramolecular hydrogen bond, such as the O-H···F interaction in the trans-II conformer of 2FBA, can also be detected.[15] This interaction influences the O-H stretching region (typically a broad band from 2500-3300 cm⁻¹).[20][23]

  • Solvent Selection : Prepare solutions of the compound in a range of solvents with varying polarities (e.g., CCl₄, chloroform, THF, DMSO).[19] Apolar solvents are used to study the monomer-dimer equilibrium, while polar solvents can help isolate monomeric species that interact with the solvent.

  • Concentration Dependence : Record FT-IR spectra at multiple concentrations for each solvent. The relative intensity of the dimer peak will increase with concentration, confirming its assignment.

  • Spectral Deconvolution : Use peak-fitting software to deconvolve the C=O stretching region into its constituent peaks, representing different species (monomer, dimer, conformers).[18][19]

  • Data Analysis : Correlate the observed peak positions with DFT-calculated vibrational frequencies for each conformer to assign the peaks.

NMR Spectroscopy: Characterizing Conformations Through Chemical Space

NMR spectroscopy provides detailed information on the average conformation in solution.[24] While individual conformers are often rapidly interconverting on the NMR timescale, the observed chemical shifts and coupling constants are a weighted average of the values for each conformer in the equilibrium.

  • Chemical Shifts : The chemical shifts of the carboxylic proton and nearby ring protons are sensitive to the local electronic environment, which is altered by the orientation of the carboxylic group and intramolecular interactions.[25]

  • Nuclear Overhauser Effect (NOE) : For conformers that are stable enough or interconvert slowly, 2D NOESY experiments can detect through-space interactions between protons that are close to each other, providing direct evidence for specific conformations.

  • Theoretical Correlation : By calculating the theoretical NMR shielding constants for each DFT-optimized conformer (using the GIAO method), one can predict the chemical shifts.[25] Comparing the weighted average of these predicted shifts with the experimental spectrum allows for the determination of the relative populations of each conformer in solution.[25][26]

X-Ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule as it exists in the solid state.[27] This technique is the gold standard for determining bond lengths, bond angles, and dihedral angles with high precision.

The Role of Crystallography as a Self-Validating System

The crystal structure serves as a critical validation point for the computational models. If the DFT-predicted lowest-energy conformer matches the one observed in the crystal, it lends high confidence to the theoretical model.[12] For example, X-ray studies of 2-fluorobenzoic acid reveal that it adopts the cis-II conformer in the solid state, which is one of the two lowest-energy forms predicted by DFT.[15]

However, it is crucial to recognize that the conformation observed in a crystal can be influenced by crystal packing forces and intermolecular interactions (like the formation of carboxylic acid dimers) that may stabilize a conformer that is not the global minimum in the gas phase or in solution.[27] In the case of 2-chloro-6-fluorobenzoic acid, O-H···O hydrogen bonds lead to the formation of carboxylic acid dimers in the crystal.[27]

An Integrated Workflow for Comprehensive Analysis

No single technique can provide a complete picture. A robust conformational analysis relies on the synergistic integration of computational, spectroscopic, and crystallographic data.

Start Define Target Molecule (Substituted Chlorofluorobenzoic Acid) DFT Step 1: Computational Screening (DFT) - Scan Potential Energy Surface - Optimize Conformers - Calculate Relative Energies & Frequencies Start->DFT Hypothesis Generate Conformational Hypotheses (Ranked by Stability) DFT->Hypothesis FTIR Step 2a: Solution Analysis (FT-IR) - Monitor C=O / O-H Stretches - Assess Monomer vs. Dimer Equilibrium - Identify Intramolecular H-Bonds Hypothesis->FTIR Experimental Validation NMR Step 2b: Solution Analysis (NMR) - Measure Chemical Shifts - Correlate with DFT-Calculated Shieldings - Determine Population-Weighted Average Hypothesis->NMR Xray Step 3: Solid-State Validation (X-Ray) - Obtain Crystal Structure - Determine Precise Geometry - Validate DFT Minimum Energy Conformer Hypothesis->Xray Integration Step 4: Data Integration & Analysis FTIR->Integration NMR->Integration Xray->Integration Conclusion Comprehensive Conformational Profile: - Gas Phase Stabilities - Solution-Phase Equilibrium - Solid-State Structure - Bioactive Conformation Hypothesis Integration->Conclusion

References

Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety Hazards of 3,5-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the fast-paced world of pharmaceutical research and development, the drive for innovation must be intrinsically linked with an unwavering commitment to safety. As a Senior Application Scientist, I have witnessed firsthand how a thorough understanding of a compound's hazard profile is not a barrier to progress, but a catalyst for efficient and responsible research. This guide is designed to provide you, my fellow researchers and scientists, with a comprehensive technical overview of the health and safety hazards associated with 3,5-Dichloro-4-fluorobenzoic acid. Our goal is to move beyond mere compliance and foster a culture of proactive safety, where informed decisions are made at every step of the experimental process. The information herein is a synthesis of available data for the compound and its structural analogs, providing a robust framework for risk assessment and safe handling.

Section 1: Chemical Identity and Physicochemical Properties

This compound, with the CAS number 98191-30-1, is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a benzene ring substituted with two chlorine atoms, a fluorine atom, and a carboxylic acid group, dictates its reactivity and, consequently, its toxicological profile. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 98191-30-1[1][2][3][4]
Molecular Formula C₇H₃Cl₂FO₂[3][4]
Molecular Weight 209.00 g/mol [3][4]
Appearance Solid, powder, or liquid[4]
Boiling Point 317.7°C at 760 mmHg[3]
Flash Point 146.0 ± 26.5 °C[3]
Density 1.6 ± 0.1 g/cm³[3]
Solubility Practically insoluble in water. Very soluble in N,N-Dimethylformamide and soluble in methanol. Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[5]

Expert Insight: The low water solubility and relatively high boiling point are typical for a compound of this molecular weight and structure. The presence of the carboxylic acid group will influence its acidity and potential for hydrogen bonding, while the halogen substituents contribute to its overall lipophilicity and potential for bioaccumulation. These properties are crucial in determining its environmental fate and toxicokinetics.

Section 2: GHS Hazard Classification and Toxicological Profile

Based on available data, this compound is classified as a hazardous substance. The GHS classification, derived from multiple sources, is summarized below. It is imperative to note that while a complete toxicological profile is not available for this specific compound, the provided hazard statements are consistent with those of structurally similar dichlorofluorobenzoic acids and dichlorobenzoic acids.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[6]

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Toxicological Summary:

The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory system, as well as its potential for harm if ingested.

  • Skin Corrosion/Irritation: The compound is classified as a skin irritant. Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: It is also classified as causing serious eye irritation. Direct contact can cause redness, pain, and potential damage to the cornea.

  • Respiratory or Skin Sensitization: There is no specific data available to classify this compound as a skin or respiratory sensitizer. However, due to its irritant nature, caution is advised.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6] Inhalation of dust or aerosols can lead to coughing, sore throat, and shortness of breath.

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: Not classified as an aspiration hazard.

Expert Insight: The toxicological profile is characteristic of many halogenated aromatic acids. The irritant effects are likely due to the acidic nature of the carboxylic acid group and the reactivity of the halogenated ring. The lack of data on chronic effects, mutagenicity, and carcinogenicity necessitates a conservative approach to handling, assuming the potential for such effects until proven otherwise.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[7]

Administrative Controls
  • Training: All personnel handling the compound must be trained on its specific hazards and the appropriate safety procedures.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following diagram illustrates a recommended PPE selection workflow.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Protection Eye Protection (Chemical safety goggles or face shield) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) Body_Protection Body Protection (Lab coat, closed-toe shoes) Respiratory_Protection Respiratory Protection (Use in fume hood. If not feasible, a NIOSH-approved respirator for organic vapors/acid gases is required.) Start Handling Solid or Solution Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

Caption: PPE Selection Workflow for this compound.

Section 4: First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial. The following protocols are based on the known hazards of this compound and its analogs.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6] Seek immediate medical attention.

The following flowchart outlines the general emergency response for an accidental exposure.

Emergency_Response cluster_exposure Emergency Response Protocol for Exposure cluster_first_aid Initiate First Aid Exposure Accidental Exposure Occurs Assess_Scene Assess Scene for Safety Exposure->Assess_Scene Remove_Victim Remove Victim from Exposure Source Assess_Scene->Remove_Victim Eye_Contact Eye Contact: Flush with water for 15 min. Remove_Victim->Eye_Contact Eye Skin_Contact Skin Contact: Wash with soap and water. Remove_Victim->Skin_Contact Skin Inhalation Inhalation: Move to fresh air. Remove_Victim->Inhalation Inhalation Ingestion Ingestion: Rinse mouth, do not induce vomiting. Remove_Victim->Ingestion Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Eye_Contact->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: General Emergency Response Flowchart for Accidental Exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] These may include carbon oxides, hydrogen chloride, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3.3. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep or shovel spills into an appropriate container for disposal. Minimize dust generation.

Section 5: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion: A Commitment to Continuous Safety Improvement

This guide provides a foundational understanding of the health and safety hazards associated with this compound. It is not intended to be exhaustive but to serve as a starting point for your own comprehensive risk assessments. As scientists, our curiosity drives us to explore the unknown. Let us apply that same rigor and intellectual curiosity to understanding and mitigating the risks in our laboratories. By embracing a proactive safety culture, we can ensure that our pursuit of scientific advancement is both groundbreaking and safe.

References

Topic: Commercial Suppliers and Qualification of High-Purity 3,5-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-fluorobenzoic acid (CAS No. 98191-30-1) is a critical halogenated benzoic acid derivative serving as a fundamental building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility as a precursor for Active Pharmaceutical Ingredients (APIs), such as novel quinolone antibiotics, makes the procurement of this intermediate at consistently high purity a matter of paramount importance.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on sourcing and qualifying high-purity this compound. We will explore the profound impact of purity on experimental outcomes and regulatory compliance, present a comparative analysis of commercial suppliers, detail a rigorous workflow for supplier qualification, and provide a validated analytical protocol for in-house purity verification.

The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of the final drug product is inextricably linked to the purity of its starting materials and intermediates.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) impose stringent standards on impurity levels in APIs.[3][4] Even trace amounts of unwanted chemicals can have cascading negative effects:

  • Compromised Efficacy: Impurities may interfere with the API's mechanism of action, leading to reduced therapeutic effect.[4][5]

  • Increased Toxicity: Certain impurities can be toxic or genotoxic, presenting significant safety risks to patients.[3]

  • Altered Stability: The presence of contaminants can catalyze the degradation of the API, shortening the drug's shelf life and potentially forming new, harmful degradation products.[3]

  • Manufacturing and Regulatory Hurdles: Impurities carried over from an intermediate can complicate downstream synthesis and purification steps, increasing costs and potentially leading to regulatory non-compliance and product recalls.[3][]

Therefore, for a key intermediate like this compound, ensuring high purity from the outset is not merely a technical requirement but a foundational pillar of safe and effective drug development.[7]

Commercial Sourcing of this compound: A Comparative Overview

A survey of the chemical marketplace reveals several suppliers offering this compound. However, specifications, available documentation, and target applications can vary significantly. The following table summarizes publicly available data from various suppliers to provide a baseline for initial screening.

Supplier/PlatformStated PurityGrade/Application NotesCAS Number
Henan Lihao Chem Plant Limited (via Echemi)99%Not Specified98191-30-1
Hangzhou Chungyo Chemicals Co., Ltd. (via Echemi)98%Pharmaceutical Grade98191-30-1
Hangzhou Subi Peptide Technology Co.,Ltd. (via Echemi)99%Pharmaceutical Grade98191-30-1
HANGZHOU LEAP CHEM CO., LTD. (via Echemi)99%Application: Pharmaceuticals, intermediates, APIs, custom synthesis98191-30-1
Fluorochem (via CymitQuimica)95.0%Intended for lab use only98191-30-1
Shaanxi Dideu Medichem Co. Ltd. (via ChemicalBook)99% (HPLC)Not Specified98191-30-1
Shanghai Yuanye Bio. (via Guidechem)97%Not Specified98191-30-1

Disclaimer: This data is compiled from publicly accessible online sources and is intended for preliminary assessment. Researchers should always contact suppliers directly for the most current Certificate of Analysis (COA) and detailed specifications.

A Senior Scientist's Workflow for Supplier Qualification

Relying solely on a supplier's listed purity is insufficient for critical drug development pathways. A robust, multi-step qualification process is essential to mitigate risk and ensure batch-to-batch consistency.

Supplier_Qualification_Workflow A Initial Screening (Purity ≥98%, Application) B Request & Review Documentation (COA, SDS, Synthesis Route) A->B C Order Small Sample (e.g., 1-5g) B->C D In-House Analytical Verification (HPLC, NMR, LC-MS) C->D E Decision Point: Does Purity Meet Spec? D->E F Small-Scale Test Reaction (Evaluate Reactivity & Impurity Profile) E->F Yes I Reject Supplier E->I No G Decision Point: Successful Outcome? F->G H Approve Supplier & Procure (Bulk or Scale-up Quantity) G->H Yes G->I No Impurity_Impact cluster_0 Starting Materials cluster_1 Downstream Reaction (e.g., Amidation) cluster_2 Outcome A High-Purity Intermediate (Target Isomer) C Clean Reaction A->C B Low-Purity Intermediate (Contains Regioisomer Impurity) D Complex Reaction Mixture B->D E High Yield of Target API C->E F Low Yield of Target API D->F G Difficult Purification (Isomeric Byproduct) D->G

References

Methodological & Application

Protocol & Application Notes for the Synthesis of 3,5-Dichloro-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Significance

3,5-Dichloro-4-fluorobenzoic acid is a key halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern makes it an important intermediate for creating complex molecular architectures, particularly in the development of novel antimicrobial agents. This document provides a robust and detailed protocol for the synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The chosen synthetic pathway proceeds through the formation of a Grignard reagent from 3,5-dichloro-4-fluorobromobenzene, followed by carboxylation. This method is selected for its reliability and scalability. We will delve into the mechanistic rationale behind each step, providing insights to ensure a high rate of success and product purity.

Synthesis Pathway Overview

The synthesis is a two-step process, beginning with the preparation of an aryl Grignard reagent, which then acts as a potent nucleophile to attack carbon dioxide. The subsequent acidic workup yields the final carboxylic acid product.

  • Step 1: Grignard Reagent Formation. 3,5-dichloro-4-fluorobromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 3,5-Dichloro-4-fluorophenylmagnesium bromide.

  • Step 2: Carboxylation. The freshly prepared Grignard reagent is added to an excess of solid carbon dioxide (dry ice), which acts as the electrophile.

  • Step 3: Workup and Isolation. The resulting magnesium carboxylate salt is hydrolyzed and protonated using a strong acid, followed by extraction and purification to yield the target compound.

The overall transformation is depicted below:

Overall reaction scheme for the synthesis of this compound.

Figure 1. Overall reaction scheme.

Experimental Workflow Visualization

The logical flow of the experimental procedure, from setup to final product isolation, is outlined in the following diagram.

Synthesis_Workflow cluster_prep System Preparation cluster_grignard Step 1: Grignard Reagent Formation cluster_carboxylation Step 2: Carboxylation & Workup glassware Flame-Dry Glassware (Round-bottom flask, Condenser) atmosphere Assemble under Inert Atmosphere (Nitrogen or Argon) glassware->atmosphere reagents Charge Flask: - Magnesium Turnings - Anhydrous THF - Iodine Crystal (activator) atmosphere->reagents addition Slowly Add 3,5-Dichloro-4-fluorobromobenzene in Anhydrous THF reagents->addition reflux Maintain Gentle Reflux (Initiation & Completion) addition->reflux transfer Transfer Grignard Solution to Dry Ice Slurry @ -78°C reflux->transfer Cool to RT co2_prep Prepare Dry Ice Slurry in Anhydrous THF co2_prep->transfer quench Acidic Workup: Slowly add aq. HCl transfer->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract purify Purification: Recrystallization extract->purify final_product This compound purify->final_product Yields Final Product

Caption: Workflow for the synthesis of this compound.

Scientific Rationale and Mechanistic Insights

Grignard Reagent Formation: A Moisture-Sensitive Step

The formation of the Grignard reagent (RMgX) is a redox reaction where the elemental magnesium undergoes oxidative addition into the carbon-bromine bond of the aryl halide.[1]

  • Causality of Anhydrous Conditions: Grignard reagents are powerful nucleophiles and strong bases. They react readily with protic solvents, including trace amounts of water, which would protonate the carbanion and terminate the reaction, reducing the yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.[1]

  • Role of Iodine: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents reaction. A small crystal of iodine is typically added to activate the surface. The iodine chemically etches the MgO layer, exposing fresh, reactive magnesium metal to initiate the reaction.[1]

  • Precursor Choice: 3,5-dichloro-4-fluorobromobenzene is an ideal precursor. The carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-chlorine or the highly stable carbon-fluorine bonds, ensuring the selective formation of the desired Grignard reagent. Patent literature confirms that 3,5-dichloro-4-fluorobromobenzene can be effectively converted into a Grignard reagent for further functionalization.[2]

Carboxylation and Hydrolysis

The carbon atom in carbon dioxide is electrophilic due to the two electronegative oxygen atoms. The highly nucleophilic carbanion of the Grignard reagent attacks this carbon.[3]

  • Use of Excess Dry Ice: Solid carbon dioxide is used in large excess to ensure complete reaction with the Grignard reagent and to minimize a potential side reaction where the initial carboxylate product (RCOOMgBr) acts as a nucleophile to attack a second molecule of the Grignard reagent, which would lead to ketone formation. The low temperature (-78 °C) of the dry ice slurry also helps to control the reaction's exothermicity.

  • Acidic Workup: The immediate product of the carboxylation is a magnesium carboxylate salt. The addition of a strong aqueous acid, such as hydrochloric acid, serves two purposes: it protonates the carboxylate to form the final benzoic acid product, and it dissolves any unreacted magnesium metal and magnesium salts, facilitating their removal during the aqueous extraction.[3]

Quantitative Data and Reagent Summary

The following table outlines the suggested quantities and molar equivalents for a laboratory-scale synthesis.

ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass / Volume
3,5-Dichloro-4-fluorobromobenzeneC₆H₂BrCl₂F271.851.050.013.59 g
Magnesium TurningsMg24.311.260.01.46 g
IodineI₂253.81catalytic-1 small crystal
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11solvent-~150 mL + 100 mL
Carbon Dioxide (Dry Ice)CO₂44.01>5.0>250~15 g (excess)
Hydrochloric Acid (3M aq.)HCl36.46workup-~100 mL
Product (Theoretical) C₇H₃Cl₂FO₂ 209.00 - 50.0 10.45 g

Detailed Experimental Protocol

Materials and Equipment
  • 500 mL three-neck round-bottom flask

  • 250 mL dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Low-temperature bath (acetone/dry ice)

  • 1 L beaker and 1 L separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions
  • General: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Reagents: Anhydrous THF is highly flammable and can form explosive peroxides. Grignard reagents are highly reactive and react violently with water. Hydrochloric acid is corrosive. This compound is an irritant to the skin, eyes, and respiratory system.[4][6]

  • Procedure: An inert atmosphere is crucial to prevent the quenching of the Grignard reagent by atmospheric moisture and oxygen. Emergency safety showers and eyewash stations should be readily accessible.[5]

Step-by-Step Procedure

Part A: Synthesis of 3,5-Dichloro-4-fluorophenylmagnesium bromide

  • System Preparation: Flame-dry the 500 mL three-neck flask, dropping funnel, and condenser. Assemble the apparatus quickly while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Flask Charging: Once cool, place the magnesium turnings (1.46 g, 60.0 mmol) and a single small crystal of iodine into the flask.

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask via cannula or syringe.

  • Precursor Solution: In a separate dry flask, dissolve 3,5-dichloro-4-fluorobromobenzene (13.59 g, 50.0 mmol) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Add approximately 10 mL of the aryl halide solution from the dropping funnel to the magnesium suspension. The solution should turn cloudy and begin to gently reflux as the reaction initiates. If the reaction does not start, gentle warming with a heating mantle may be required.

  • Reaction: Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should appear as a dark, grayish-brown mixture.

Part B: Carboxylation and Workup

  • CO₂ Preparation: In a separate 1 L beaker, place crushed dry ice (~15 g) and add ~100 mL of anhydrous THF to create a slurry.

  • Carboxylation: Cool the Grignard reagent solution to room temperature. Using a cannula, slowly transfer the Grignard solution from the flask into the vigorously stirred dry ice/THF slurry. The addition is exothermic; maintain the temperature below -60 °C.

  • Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature, stirring until all excess CO₂ has sublimated.

  • Hydrolysis: Carefully pour the reaction mixture over a mixture of ~100 g of ice and 100 mL of 3M HCl. Stir vigorously until all solids dissolve. Two clear layers should form.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer three times with 100 mL portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Part C: Purification

  • Recrystallization: Purify the crude solid by recrystallization. A suitable solvent system is a mixture of ethanol and water or toluene. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. The expected product is a white to off-white crystalline solid.[4]

Product Characterization

The identity and purity of the final product, this compound (CAS 98191-30-1), should be confirmed by standard analytical techniques.

  • Melting Point: 152-156 °C[4]

  • Molecular Formula: C₇H₃Cl₂FO₂[4]

  • Molecular Weight: 208.997 g/mol [4]

  • Spectroscopy: Confirmation of the structure should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By carefully controlling reaction conditions, particularly the exclusion of moisture during the formation of the Grignard reagent, researchers can consistently obtain high yields of this valuable synthetic intermediate. The mechanistic principles and step-by-step instructions provided herein serve as a comprehensive guide for professionals in drug discovery and chemical synthesis.

References

Application Notes & Protocols: 3,5-Dichloro-4-fluorobenzoic Acid as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Polysubstituted Aromatics

In the landscape of modern chemical synthesis, particularly in drug discovery and agrochemical development, the precise arrangement of substituents on an aromatic scaffold is paramount. 3,5-Dichloro-4-fluorobenzoic acid is a quintessential example of a highly functionalized building block, offering chemists a unique combination of reactivity and structural features. The presence of two chlorine atoms and one fluorine atom, all potent electron-withdrawing groups, significantly influences the electronic properties of the benzene ring and the acidity of the carboxylic acid moiety. This strategic halogenation pattern not only activates the molecule for specific transformations but can also impart desirable pharmacological properties to the final product, such as enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity.[1][2] This guide provides an in-depth look at the core reactivity of this compound and details robust protocols for its application in synthesizing valuable chemical entities.

Physicochemical Properties & Spectroscopic Data

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 98191-30-1[3]
Molecular Formula C₇H₃Cl₂FO₂[3]
Molecular Weight 208.997 g/mol [3]
Appearance Solid (often a red-brown crystalline powder)[3]
Melting Point 152°C - 156°C[3]
Solubility Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[3]
XLogP3 (Predicted) 2.8[3]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from two primary sites of reactivity: the carboxylic acid group and the activated aromatic ring.

  • Carboxylic Acid Derivatization : The carboxyl group is the most straightforward handle for elaboration. It can be readily converted into more reactive species like acid chlorides, or directly coupled to form esters and amides. Activation to an acid chloride is a common and highly effective strategy for creating a potent electrophile that reacts efficiently with a wide range of nucleophiles (alcohols, amines, etc.).[4]

  • Nucleophilic Aromatic Substitution (SNAr) : The aromatic ring is rendered electron-deficient by three powerful electron-withdrawing groups (two Cl, one F, and COOH). This electronic profile makes the ring susceptible to attack by strong nucleophiles. The fluorine atom at the C4 position is the most probable site for SNAr. This is due to two factors: (i) the ability of the ortho- and para- substituents (the two Cl atoms and the carboxyl group) to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, and (ii) the superior ability of fluorine to act as a leaving group in SNAr reactions compared to chlorine, despite the stronger C-F bond, because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[5][6]

The diagram below illustrates the key reactive sites and potential synthetic transformations.

G sub This compound COOH Carboxylic Acid Group (-COOH) sub->COOH Site of Derivatization AromaticRing Activated Aromatic Ring (C4-F bond) sub->AromaticRing Site of Substitution Ester Ester Synthesis (e.g., + ROH) COOH->Ester Direct Coupling AcidChloride Acid Chloride Formation (e.g., + SOCl₂) COOH->AcidChloride Activation SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., + Nu⁻) AromaticRing->SNAr Reaction Amide Amide Synthesis (e.g., + R₂NH) AcidChloride->Amide Coupling

Caption: Core reactivity of this compound.

Application Note 1: Synthesis of Bioactive Amides in Medicinal Chemistry

Rationale: The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The ability to rapidly generate a library of amide derivatives from a common building block is a cornerstone of lead optimization. The protocol below details a robust, two-step procedure for synthesizing N-substituted amides from this compound, proceeding through a highly reactive acid chloride intermediate. This method is broadly applicable to a wide range of primary and secondary amines.

Protocol 1: General Procedure for Amide Synthesis via Acid Chloride

This protocol is divided into two parts: activation of the carboxylic acid and subsequent coupling with an amine.

Part A: Activation to 3,5-Dichloro-4-fluorobenzoyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser (fitted with a gas outlet to a scrubber), add this compound (1.0 equiv).

    • Under a fume hood, add anhydrous toluene or DCM as a solvent.

    • Cautiously add an excess of thionyl chloride (2-3 equivalents) to the suspension.[3]

    • Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.

    • After the initial gas evolution subsides, heat the reaction mixture to reflux (approx. 80°C for toluene) for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.[3]

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual thionyl chloride, add a small amount of anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 3,5-dichloro-4-fluorobenzoyl chloride is a crude product that is typically used in the next step without further purification.

Part B: Amide Coupling

  • Materials:

    • Crude 3,5-dichloro-4-fluorobenzoyl chloride (from Part A)

    • Primary or secondary amine (1.0-1.1 equivalents)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.0 equivalents)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • In a separate round-bottom flask, dissolve the desired amine (1.0 equiv) and the tertiary amine base (2.0 equiv) in the anhydrous solvent.[3]

    • Cool the solution to 0°C in an ice bath with stirring.

    • Dissolve the crude 3,5-dichloro-4-fluorobenzoyl chloride (1.0 equiv) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.

    • Add the acid chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., DCM or Ethyl Acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide product, which can be purified by recrystallization or column chromatography.

G A 3,5-Dichloro-4- fluorobenzoic Acid B 2-Nitro Intermediate A->B Step 1: Nitration (HNO₃/H₂SO₄) C 2-Amino Intermediate (Aniline derivative) B->C Step 2: Reduction (e.g., SnCl₂, EtOH) D Quinolone Core Structure C->D Step 3: Cyclization (e.g., Gould-Jacobs)

References

Introduction: The Strategic Role of Halogenated Benzoic Acids in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3,5-Dichloro-4-fluorobenzoic acid in agrochemical research.

This compound is a halogenated aromatic carboxylic acid with the chemical formula C₇H₃Cl₂FO₂ and a molecular weight of approximately 209 g/mol [1]. In the landscape of agrochemical research, its structure is of significant interest. The presence of chlorine and fluorine atoms on the benzene ring is a strategic design element in medicinal and agrochemical chemistry. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing its biological activity and field performance[2].

This compound serves as a versatile chemical intermediate, or building block, for the synthesis of more complex active ingredients[3]. While it shares structural similarities with known herbicide classes, its specific combination of chlorine and fluorine substituents offers a unique scaffold for developing novel pesticides, particularly herbicides that function as synthetic auxins or growth regulators[3][4]. This guide provides a detailed exploration of its application, from the synthesis of candidate compounds to the rigorous bioassays required to validate their efficacy.

Core Application: Development of Synthetic Auxin Herbicides

The primary application of benzoic acid derivatives in agrochemical research is in the development of synthetic auxin herbicides[4][5]. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized growth that ultimately leads to the death of susceptible plants[4].

Causality of Experimental Choices: Why This Scaffold is Promising
  • Mimicking Natural Hormones: The carboxylic acid group is crucial as it mimics the acidic moiety of natural auxin, allowing it to interact with the plant's auxin perception and signaling machinery.

  • Enhanced Receptor Binding: The dichloro-fluoro substitution pattern on the aromatic ring is designed to enhance binding affinity and selectivity for specific auxin receptors, such as the TIR1/AFB family of F-box proteins[6]. Different classes of auxins can exhibit varied binding profiles to different receptor clades, influencing their herbicidal efficacy[6]. The unique electronic and steric properties imparted by the halogens can optimize this interaction, potentially leading to higher potency or a different weed control spectrum compared to existing auxin herbicides like dicamba[6].

  • Increased Stability and Persistence: Halogenation can protect the molecule from rapid degradation by plant metabolic enzymes, ensuring it persists long enough to translocate to its site of action and exert its effects[7].

Mechanism of Action: Disrupting Hormonal Balance

Synthetic auxins like those potentially derived from this compound overwhelm the plant's normal growth processes. The proposed mechanism follows these steps:

  • Perception: The herbicide binds to an auxin co-receptor complex, which includes proteins like TIR1/AFB[6].

  • Signal Transduction: This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.

  • Gene Expression: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the expression of auxin-responsive genes.

  • Physiological Chaos: The resulting overstimulation of these genes leads to a cascade of detrimental effects, including cell wall acidification, epinasty (downward bending of leaves), stem twisting, and ultimately, the cessation of growth and plant death[4].

Diagram 1: Proposed Mechanism of Action for a Synthetic Auxin Herbicide This diagram illustrates the disruption of the natural auxin signaling pathway by a synthetic auxin mimic, leading to unregulated gene expression and plant death.

Synthetic_Auxin_MoA cluster_0 Normal Auxin Regulation cluster_1 Herbicide-Induced Disruption IAA Natural Auxin (IAA) TIR1_AFB_Normal TIR1/AFB Co-Receptor IAA->TIR1_AFB_Normal binds Aux_IAA_Normal Aux/IAA Repressor TIR1_AFB_Normal->Aux_IAA_Normal targets for degradation ARF_Normal Auxin Response Factor (ARF) Aux_IAA_Normal->ARF_Normal represses Genes_Normal Auxin-Responsive Genes ARF_Normal->Genes_Normal activates Growth_Normal Regulated Growth Genes_Normal->Growth_Normal leads to Herbicide Synthetic Auxin (e.g., from Dichloro-fluorobenzoic acid) TIR1_AFB_Herbicide TIR1/AFB Co-Receptor Herbicide->TIR1_AFB_Herbicide binds strongly Aux_IAA_Herbicide Aux/IAA Repressor (Rapid Degradation) TIR1_AFB_Herbicide->Aux_IAA_Herbicide targets for degradation ARF_Herbicide ARF (Unregulated) Genes_Herbicide Massive Gene Overexpression ARF_Herbicide->Genes_Herbicide over-activates Growth_Herbicide Uncontrolled Growth & Plant Death Genes_Herbicide->Growth_Herbicide leads to Synthesis_Workflow Start Start: 3,5-Dichloro- 4-fluorobenzoic acid Activation Step 1: Carboxylic Acid Activation (e.g., with Thionyl Chloride) -> Forms Acid Chloride Start->Activation Reaction Step 2: Esterification (React with an alcohol, R-OH) -> Forms Ester Derivative Activation->Reaction Purification Step 3: Work-up & Purification (e.g., Column Chromatography) Reaction->Purification Analysis Step 4: Structural Confirmation (NMR, Mass Spectrometry) Purification->Analysis End Candidate Herbicide Ready for Bioassay Analysis->End Bioassay_Workflow Seed 1. Seed Collection & Germination (Target Weeds & Crop Species) Transplant 2. Seedling Transplant (Uniform growth stage, e.g., 2-4 leaf stage) Seed->Transplant Acclimate 3. Acclimation in Greenhouse (Controlled conditions: Temp, Light, Humidity) Transplant->Acclimate Prep 4. Herbicide Solution Preparation (Dose-response range, e.g., 0, 0.25X, 0.5X, 1X, 2X) Acclimate->Prep Application 5. Herbicide Application (Calibrated track sprayer for uniform coverage) Prep->Application Evaluation 6. Data Collection (e.g., 7, 14, 21 Days After Treatment) - Visual Injury Rating - Plant Height - Biomass (Fresh/Dry Weight) Application->Evaluation Analysis 7. Statistical Analysis (Calculate GR50/ED50, ANOVA) Evaluation->Analysis Conclusion 8. Conclusion (Determine Efficacy & Selectivity) Analysis->Conclusion

References

Application Notes and Protocols for the Sandmeyer Reaction of Haloanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Transformation of Haloanilines

The Sandmeyer reaction, a cornerstone in synthetic aromatic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a robust and versatile method for the conversion of primary aromatic amines into a wide array of functional groups via their diazonium salts.[1][2] This transformation is particularly powerful for the synthesis of substituted aromatic compounds that are not readily accessible through direct electrophilic aromatic substitution.[3] This guide focuses on the application of the Sandmeyer reaction to haloaniline substrates, a class of compounds of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of a halogen substituent introduces unique electronic and steric considerations that must be carefully managed to ensure a successful and high-yielding transformation.

This document provides an in-depth exploration of the theoretical underpinnings, practical experimental procedures, and critical optimization strategies for performing the Sandmeyer reaction on haloanilines. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex haloaromatic molecules.

Theoretical Framework: Understanding the Nuances of the Sandmeyer Reaction with Haloanilines

The Sandmeyer reaction is a two-stage process: the initial diazotization of the primary aromatic amine, followed by the copper(I)-catalyzed nucleophilic substitution of the diazonium group.[4] The entire process is a radical-nucleophilic aromatic substitution (SRNAr).[1]

Part 1: Diazotization of Haloanilines

The first step involves the reaction of a haloaniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[5] This reaction must be conducted at low temperatures, generally between 0-5°C, to prevent the premature decomposition of the thermally unstable diazonium salt.[6]

The electronic nature of the halogen substituent on the aniline ring plays a crucial role in this step. Halogens are electron-withdrawing groups, which decrease the basicity of the amino group. While this might slightly slow down the initial attack on the nitrosonium ion, the overall effect is an increased reactivity of the resulting diazonium salt towards the subsequent substitution step.[7] Studies on the stability of disubstituted arenediazonium salts have provided insights into the electronic effects of halogens.[8]

Part 2: Copper(I)-Catalyzed Substitution

The second stage is the core of the Sandmeyer reaction, where the diazonium salt is decomposed in the presence of a copper(I) salt (e.g., CuCl, CuBr, CuCN). The mechanism is believed to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium ion, generating an aryl radical and nitrogen gas.[1][4] This highly reactive aryl radical then abstracts a halogen or cyano group from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.[1] The detection of biaryl byproducts lends support to this radical mechanism.[1]

For haloaniline substrates, the position of the existing halogen can influence the reaction outcome. Ortho-substituted substrates may experience steric hindrance, potentially leading to lower yields compared to their meta and para counterparts.[9]

Visualizing the Process

The Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Part 1: Diazotization cluster_substitution Part 2: Copper(I)-Catalyzed Substitution Haloaniline Haloaniline (Ar-NH2) Reagents_D NaNO2, HX (0-5 °C) Haloaniline->Reagents_D DiazoniumSalt Arenediazonium Salt (Ar-N2+) ArylRadical Aryl Radical (Ar•) DiazoniumSalt->ArylRadical - N2 + Cu(I) -> Cu(II) CuX CuX (X = Cl, Br, CN) Reagents_D->DiazoniumSalt FinalProduct Dihaloarene (Ar-X) ArylRadical->FinalProduct + Cu(II)X -> Cu(I)

Caption: The two-stage mechanism of the Sandmeyer reaction.

Experimental Workflow

Experimental_Workflow Start Start: Haloaniline Diazotization Diazotization: - Dissolve in mineral acid - Cool to 0-5 °C - Add NaNO2 solution dropwise Start->Diazotization Check Check for excess HNO2 (Starch-iodide paper) Diazotization->Check Sandmeyer Sandmeyer Reaction: - Prepare Cu(I)X solution - Cool to 0-5 °C - Slowly add diazonium salt solution Check->Sandmeyer Positive test Reaction Reaction Progression: - N2 evolution - Gradual warming to RT, then gentle heating Sandmeyer->Reaction Workup Work-up: - Quenching - Extraction - Washing Reaction->Workup Purification Purification: - Distillation or - Recrystallization or - Chromatography Workup->Purification End End: Purified Dihaloarene Purification->End

Caption: A generalized workflow for the Sandmeyer reaction of haloanilines.

Detailed Experimental Protocols

Safety First: The Sandmeyer reaction involves the formation of potentially explosive diazonium salts and the use of corrosive acids and toxic reagents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. A blast shield is recommended, especially for larger-scale reactions.

Protocol 1: Synthesis of 1-Bromo-4-chlorobenzene from 4-Bromoaniline

This protocol is adapted from a standard laboratory procedure for the Sandmeyer reaction.[10]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-Bromoaniline172.0310.0 g0.058
Concentrated HCl36.4615 mL~0.18
Sodium Nitrite (NaNO₂)69.004.2 g0.061
Copper(I) Chloride (CuCl)98.997.0 g0.071
Distilled Water18.02As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Diazotization:

    • In a 250 mL beaker, add 10.0 g of 4-bromoaniline to 15 mL of concentrated hydrochloric acid and 15 mL of water. Stir until the aniline salt dissolves, warming gently if necessary.

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. A fine precipitate of the hydrochloride salt may form.

    • In a separate beaker, dissolve 4.2 g of sodium nitrite in 15 mL of water and cool the solution in the ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred aniline salt solution over 15-20 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, stir the mixture for an additional 10 minutes. Check for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; it should immediately turn blue.[11]

  • Sandmeyer Reaction:

    • In a 500 mL flask, dissolve 7.0 g of copper(I) chloride in 20 mL of concentrated hydrochloric acid.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred cuprous chloride solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes, then warm it to 50-60°C on a water bath until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with two 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution (careful, gas evolution!), and finally with 50 mL of water.

    • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of o-Chlorobromobenzene from o-Chloroaniline

This procedure is based on a well-established synthesis of o-chlorobromobenzene.[11]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
o-Chloroaniline127.5712.8 g0.10
48% Hydrobromic Acid (HBr)80.9140 mL~0.35
Sodium Nitrite (NaNO₂)69.007.5 g0.11
Copper(I) Bromide (CuBr)143.4514.4 g0.10
Concentrated Sulfuric Acid98.08As needed for washing-
5% Sodium Hydroxide40.00As needed for washing-
Calcium Chloride110.98As needed for drying-

Procedure:

  • Diazotization:

    • In a 500 mL flask, mix 12.8 g of o-chloroaniline with 40 mL of 48% hydrobromic acid.

    • Cool the mixture to 0°C in an ice bath and slowly add a solution of 7.5 g of sodium nitrite in 15 mL of water, keeping the temperature below 5°C.

  • Sandmeyer Reaction:

    • In a separate 1 L flask, dissolve 14.4 g of copper(I) bromide in 20 mL of 48% hydrobromic acid.

    • Cool the cuprous bromide solution in an ice bath and slowly add the diazonium salt solution with stirring.

    • After the initial vigorous reaction subsides, warm the mixture on a steam bath to complete the reaction.

  • Work-up and Purification:

    • Steam distill the mixture to isolate the crude o-chlorobromobenzene.

    • Separate the organic layer from the distillate and wash it with small portions of concentrated sulfuric acid until the acid layer remains only slightly colored.

    • Subsequently, wash the oil with water, 5% aqueous sodium hydroxide, and finally with water again.

    • Dry the product over calcium chloride and purify by distillation. The boiling point of o-chlorobromobenzene is approximately 199-201°C.[11]

Field-Proven Insights: Troubleshooting and Optimization

Problem Potential Cause(s) Troubleshooting/Optimization Strategy
Low Yield Incomplete diazotization.Ensure an excess of nitrous acid is present using starch-iodide paper. Maintain a temperature of 0-5°C throughout the addition of NaNO₂.
Premature decomposition of the diazonium salt.Use the diazonium salt immediately after preparation. Do not allow the temperature to rise above 10°C before the Sandmeyer reaction.
Inactive copper(I) catalyst.Use freshly prepared or high-purity Cu(I) salts. Cu(I) salts can oxidize to Cu(II) on storage.
Formation of Phenol Byproduct Reaction of the diazonium salt with water.This is a common side reaction, especially if the temperature is too high.[6] Strictly maintain low temperatures during diazotization and the initial stages of the Sandmeyer reaction.
Formation of Azo Compounds Coupling of the diazonium salt with unreacted haloaniline.Ensure sufficient excess of acid to protonate any unreacted amine. Add the diazonium salt solution to the copper catalyst solution, not the other way around.
Formation of Biaryl Byproducts Coupling of two aryl radicals.This side reaction is inherent to the radical mechanism. It can sometimes be minimized by using a higher concentration of the copper catalyst.

Advanced Strategies:

  • Alternative Diazotizing Agents: For substrates that are sensitive to aqueous acidic conditions, organic nitrites such as tert-butyl nitrite or isoamyl nitrite can be used in organic solvents.[8]

  • Modern Variations: Recent advancements include photochemical and electrochemical Sandmeyer-type reactions, which can offer milder conditions and avoid the use of stoichiometric copper reagents.[12]

  • Fluorination: The synthesis of aryl fluorides from haloanilines is typically achieved via the Balz-Schiemann reaction . This involves the isolation of the diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the aryl fluoride. This method is distinct from the copper-catalyzed Sandmeyer reaction.

  • Iodination: The introduction of iodine does not typically require a copper catalyst. The diazonium salt is simply treated with an aqueous solution of potassium iodide (KI).[5]

Conclusion

The Sandmeyer reaction of haloanilines is a powerful synthetic tool for the preparation of a diverse range of di- and polyhalogenated aromatic compounds. A thorough understanding of the reaction mechanism, meticulous control of reaction parameters—particularly temperature—and an awareness of potential side reactions are paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement and optimize this classic yet highly relevant transformation in their synthetic endeavors.

References

The Strategic Utility of 3,5-Dichloro-4-fluorobenzoic Acid in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenated organic compounds, particularly aromatic systems, often exhibit enhanced pharmacological properties due to the unique electronic and steric contributions of the halogen substituents. Among these, 3,5-dichloro-4-fluorobenzoic acid has emerged as a versatile and highly valuable building block for the synthesis of a diverse array of bioactive molecules. Its trifunctionalized aromatic ring, featuring two chlorine atoms, a fluorine atom, and a carboxylic acid moiety, provides a rich platform for molecular elaboration and fine-tuning of physicochemical properties.

The presence of chlorine and fluorine atoms significantly influences the electronic nature of the benzene ring, impacting its reactivity and the pKa of the carboxylic acid. These halogens can also participate in crucial interactions with biological targets, such as hydrogen bonding and halogen bonding, thereby enhancing binding affinity and selectivity.[1][2] The carboxylic acid group serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation, which is a ubiquitous linkage in pharmaceuticals.[3]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive compounds, with a particular focus on its utility in the development of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its derivatization, and present a case study on its application in the synthesis of a kinase inhibitor analogue.

The Role of Halogenation: Enhancing "Drug-Likeness"

The deliberate inclusion of fluorine and chlorine atoms in a drug candidate is a well-established strategy to optimize its pharmacokinetic and pharmacodynamic profile.[4][5]

  • Fluorine's Impact: The high electronegativity and small van der Waals radius of fluorine can profoundly alter a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[6][7]

  • Chlorine's Contribution: Chlorine, being larger and more polarizable than fluorine, can also enhance binding affinity through van der Waals and halogen bonding interactions. Its electron-withdrawing nature influences the acidity of nearby functional groups and the overall electronic character of the aromatic ring.

The specific substitution pattern of this compound, with chlorine atoms meta to the carboxylic acid and fluorine para, creates a unique electronic environment that can be exploited in drug design.

Core Synthetic Strategy: Amide Bond Formation

The carboxylic acid functionality of this compound is the primary site for chemical modification, most commonly through the formation of amide bonds with a wide range of amines. This reaction is fundamental in constructing the core structures of many bioactive compounds, including numerous kinase inhibitors.[8]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a robust and widely used method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[9]

Workflow for EDC/HOBt Mediated Amide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, amine, and HOBt in anhydrous DCM cool Cool reaction mixture to 0°C start->cool add_reagents Add DIPEA and EDC·HCl cool->add_reagents stir Stir at room temperature for 12-24h add_reagents->stir monitor Monitor reaction progress (TLC/LC-MS) stir->monitor workup Aqueous workup (HCl, NaHCO3, brine) monitor->workup Upon completion dry Dry with MgSO4, filter, and concentrate workup->dry purify Purify by flash column chromatography dry->purify product Isolated Amide Product purify->product

A flowchart of the EDC/HOBt mediated amide synthesis.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DCM (approximately 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent.

  • Add the desired amine (1.1 equiv) to the solution.

  • Add HOBt (1.2 equiv) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the stirred solution.

  • Add EDC·HCl (1.2 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC·HCl: This carbodiimide derivative is water-soluble, and the urea byproduct is also water-soluble, simplifying purification compared to dicyclohexylcarbodiimide (DCC).[3]

  • HOBt: This additive reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to racemization and side reactions, and more reactive towards the amine.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to scavenge the acid formed during the reaction.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction upon addition of the coupling reagents, and then warming to room temperature allows the reaction to proceed to completion.

Protocol 2: Acyl Chloride Formation Followed by Amidation

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine. This method is particularly useful for less reactive amines.[10]

Workflow for Acyl Chloride Mediated Amide Synthesis

G cluster_acyl_chloride Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_workup_purification Workup & Purification start Reflux this compound with thionyl chloride concentrate_acyl Concentrate to remove excess SOCl2 start->concentrate_acyl acyl_chloride Acyl Chloride Intermediate concentrate_acyl->acyl_chloride add_acyl_chloride Add acyl chloride solution dropwise acyl_chloride->add_acyl_chloride dissolve_amine Dissolve amine and base in anhydrous DCM at 0°C dissolve_amine->add_acyl_chloride stir_amidation Stir at room temperature for 1-2h add_acyl_chloride->stir_amidation workup_amidation Aqueous workup stir_amidation->workup_amidation Upon completion dry_amidation Dry and concentrate workup_amidation->dry_amidation purify_amidation Purify by chromatography/recrystallization dry_amidation->purify_amidation final_product Isolated Amide Product purify_amidation->final_product

A two-step workflow for amide synthesis via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Toluene or DCM

  • Catalytic DMF (for oxalyl chloride)

  • Amine

  • Triethylamine (TEA) or DIPEA

  • Anhydrous DCM

Procedure:

Step 1: Acyl Chloride Formation

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound in anhydrous toluene or DCM.

  • Add an excess of thionyl chloride (e.g., 2-3 equivalents).

  • Reflux the mixture for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The resulting acyl chloride is often used directly in the next step.

Step 2: Amidation

  • In a separate flask, dissolve the amine (1.1 equiv) and TEA or DIPEA (1.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3,5-dichloro-4-fluorobenzoyl chloride (1.0 equiv) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.

  • Purify by recrystallization or flash column chromatography.

Causality Behind Experimental Choices:

  • Thionyl Chloride/Oxalyl Chloride: These reagents efficiently convert carboxylic acids to highly reactive acyl chlorides. Oxalyl chloride with a catalytic amount of DMF is often preferred for its milder conditions and volatile byproducts.

  • Reflux: The elevated temperature is necessary to drive the formation of the acyl chloride.

  • Base in Amidation: An amine base is required to neutralize the HCl generated during the reaction.

Application Case Study: Synthesis of a Kinase Inhibitor Analogue

This compound is a key structural motif in several kinase inhibitors. For instance, analogues of BRAF and MEK inhibitors, such as Dabrafenib and Trametinib, often feature a di- or tri-substituted phenyl ring.[11][12] The following protocol outlines the synthesis of a hypothetical kinase inhibitor analogue, N-(2-amino-4-methylphenyl)-3,5-dichloro-4-fluorobenzamide , which incorporates the 3,5-dichloro-4-fluorobenzoyl moiety.

Synthetic Scheme for a Kinase Inhibitor Analogue

G cluster_reaction EDC/HOBt Coupling start This compound reagents EDC, HOBt, DIPEA, DCM start->reagents amine 4-Methyl-1,2-phenylenediamine amine->reagents product N-(2-amino-4-methylphenyl)-3,5-dichloro-4-fluorobenzamide reagents->product

A simplified synthetic scheme for a kinase inhibitor analogue.

This analogue could potentially interact with the ATP-binding site of a kinase, with the dichlorofluorophenyl group occupying a hydrophobic pocket and the aminomethylphenyl moiety forming hydrogen bonds with the hinge region of the kinase.

Detailed Protocol:

The synthesis of N-(2-amino-4-methylphenyl)-3,5-dichloro-4-fluorobenzamide would follow the EDC/HOBt mediated amide coupling protocol (Protocol 1) described above, using 4-methyl-1,2-phenylenediamine as the amine component.

Quantitative Data (Hypothetical):

ReactantMolecular WeightEquivalentsAmount (mmol)Mass (mg)
This compound209.001.01.0209.0
4-Methyl-1,2-phenylenediamine122.171.11.1134.4
EDC·HCl191.701.21.2230.0
HOBt135.121.21.2162.1
DIPEA129.242.52.5323.1 (0.43 mL)

Expected Outcome:

The reaction is expected to yield the desired product in moderate to good yield (60-80%) after purification. The product's identity and purity would be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic halogenation in medicinal chemistry. Its unique substitution pattern provides a robust scaffold for the synthesis of bioactive compounds with tailored properties. The reliable and versatile amide coupling reactions detailed in this guide offer researchers a clear pathway to a multitude of derivatives for screening and optimization in drug discovery programs. As our understanding of the subtle yet profound effects of halogens on molecular interactions continues to grow, the importance of building blocks like this compound in the development of next-generation therapeutics is set to increase.

References

Application Notes & Protocols: Strategic Multi-Step Synthesis Utilizing 3,5-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[2] 3,5-Dichloro-4-fluorobenzoic acid is a particularly valuable building block, engineered for selective, high-yield transformations. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group renders the aromatic ring electron-deficient, thereby activating the C4-fluorine atom for nucleophilic aromatic substitution (SNAr).[3][4] This inherent reactivity makes it an ideal starting point for constructing complex molecular architectures.

This guide provides an in-depth look at a common and powerful two-step synthetic sequence starting with this compound: 1) a nucleophilic aromatic substitution to displace the activated fluorine, followed by 2) a standard amide coupling to derivatize the carboxylic acid. The protocols are designed to be robust and adaptable, with explanations grounded in mechanistic principles to empower researchers in their synthetic endeavors.

Part 1: The Core Transformation - Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in the facile displacement of its fluorine atom by a wide range of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5] The subsequent elimination of the fluoride ion restores aromaticity and yields the substituted product. The fluorine atom is an excellent leaving group in this context, contributing to rapid reaction rates.[3]

Mechanistic Overview: SNAr Pathway

The diagram below illustrates the generalized mechanism for the SNAr reaction on this compound. The presence of electron-withdrawing groups (EWG) ortho and para to the leaving group (Fluorine) is critical for stabilizing the negatively charged intermediate.[4][5]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol 1: SNAr with a Secondary Amine

This protocol details the reaction of this compound with a generic secondary amine (e.g., morpholine, piperazine derivative) to yield a 4-amino-substituted benzoic acid derivative.

Materials & Reagents:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting benzoic acid.

  • Begin stirring the suspension, then add the secondary amine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to pH 2-3 by slowly adding 1 M HCl. This step protonates the carboxylic acid, causing the product to precipitate.

  • Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., Ethanol/water) or purified by column chromatography if necessary. Dry the final product under vacuum.

Causality Behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent, which is ideal for SNAr reactions as it solvates the cation (K⁺) but not the anion (carbonate), enhancing the base's reactivity. It also has a high boiling point, allowing for elevated reaction temperatures.

  • Base: K₂CO₃ serves two purposes: it acts as a base to deprotonate the carboxylic acid in situ, forming a carboxylate salt which is more soluble in DMSO, and it neutralizes the HF that is formed as a byproduct of the reaction. Using a solid base simplifies the workup.

  • Acidic Workup: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is crucial to protonate it back to the carboxylic acid, which is generally less soluble in water and precipitates out, providing a simple and effective initial purification.

ParameterConditionRationale
Stoichiometry Amine (1.2 eq), Base (3.0 eq)A slight excess of the amine drives the reaction to completion. Excess base ensures complete reaction and neutralizes byproducts.
Solvent Anhydrous DMSOPolar aprotic, high boiling point, ideal for SNAr.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier without significant decomposition.
Workup Acidic Quench (pH 2-3)Precipitates the desired carboxylic acid product from the aqueous phase.

Part 2: Derivatization - Amide Bond Formation

With the core scaffold established, the carboxylic acid functional group is a versatile handle for further elaboration. Amide bond formation is a ubiquitous reaction in drug discovery, used to connect molecular fragments and modulate physicochemical properties. Standard peptide coupling reagents provide a reliable method for this transformation under mild conditions.

Experimental Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the coupling of the 4-amino-3,5-dichlorobenzoic acid derivative (from Step 1) with a generic primary or secondary amine using HATU as the coupling agent.

Materials & Reagents:

  • 4-Amino-3,5-dichlorobenzoic acid derivative (from Protocol 1) (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add this solution to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure amide.

Causality Behind Experimental Choices:

  • Coupling Agent: HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid into a reactive O-acylisourea intermediate, which is then readily attacked by the amine. It is known for low rates of epimerization when used with chiral substrates.

  • Base: DIPEA is a non-nucleophilic hindered base. Its role is to maintain basic conditions necessary for the coupling reaction to proceed efficiently without interfering as a nucleophile itself.

  • Aqueous Workup: The series of washes is critical for removing unreacted starting materials, DMF solvent, and coupling byproducts. The NaHCO₃ wash specifically removes any remaining acidic species.

ParameterConditionRationale
Coupling Reagent HATU (1.2 eq)Highly efficient, fast reaction times, mild conditions.
Base DIPEA (3.0 eq)Non-nucleophilic organic base to facilitate the coupling reaction.
Solvent Anhydrous DMFExcellent solvent for all reactants and reagents.
Temperature Room TemperatureSufficient for the highly efficient HATU-mediated coupling.

Overall Synthetic Workflow

The two-step process provides a clear and logical pathway from a simple, functionalized benzoic acid to a more complex, drug-like molecule.

Two_Step_Synthesis Start This compound cond1 Step 1: Ssubscript{N}Ar R₂NH, K₂CO₃ DMSO, 80-100 °C Start->cond1 Intermediate 4-(R₂N)-3,5-dichlorobenzoic Acid cond2 Step 2: Amide Coupling R'R''NH, HATU, DIPEA DMF, Room Temp Intermediate->cond2 Final Final Amide Product (4-(R₂N)-3,5-dichloro-N-(R'R'')benzamide) cond1->Intermediate cond2->Final

Caption: Two-step workflow: SNAr followed by amide coupling.

References

Application Notes and Protocols for the Diazotization and Chlorination of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of aminobenzoic acids into their corresponding chlorobenzoic acid derivatives is a cornerstone of synthetic organic chemistry, with profound implications for the pharmaceutical industry. Chlorinated benzoic acid scaffolds are prevalent in a wide array of therapeutic agents, contributing to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the diazotization of aminobenzoic acids followed by chlorination, a process most commonly achieved through the Sandmeyer reaction. We will delve into the underlying reaction mechanisms, present detailed and validated experimental protocols, and discuss critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this vital synthetic transformation.

The significance of this chemical sequence lies in its versatility and reliability for introducing a chloro substituent onto an aromatic ring at a position determined by the initial amino group. This method is instrumental in the synthesis of key pharmaceutical intermediates. For instance, derivatives of 2-amino-5-chlorobenzoic acid are used in the synthesis of benzodiazepines like Diazepam, while other chlorobenzoic acids are precursors for SGLT2 inhibitors used in diabetes management, such as Dapagliflozin and Empagliflozin.[2][3]

Mechanistic Insights: A Tale of Two Reactions

The conversion of an aminobenzoic acid to a chlorobenzoic acid is a two-stage process: diazotization followed by a copper(I)-catalyzed chlorination (the Sandmeyer reaction). A thorough understanding of the mechanism of each stage is paramount for optimizing reaction conditions and ensuring both safety and high yields.

Part 1: Diazotization - The Formation of the Diazonium Salt

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[4] Due to the instability of nitrous acid, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5] The reaction is performed at low temperatures (0–5 °C) to prevent the premature decomposition of the highly reactive diazonium salt.[6][7]

The key steps are as follows:

  • Formation of the Nitrosating Agent: The strong acid protonates sodium nitrite to form nitrous acid, which is then further protonated and dehydrates to yield the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of the aminobenzoic acid attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium salt.

Below is a diagram illustrating the diazotization mechanism.

diazotization cluster_0 In Situ Generation of Nitrosonium Ion cluster_1 Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺ H+ H⁺ NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺, - H₂O H2O H₂O ArNH2 Ar-NH₂ (Aminobenzoic Acid) Intermediate1 Ar-N⁺H₂-NO ArNH2->Intermediate1 + NO⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 - H⁺, tautomerization ArN2+ Ar-N₂⁺ (Diazonium Salt) Intermediate2->ArN2+ + H⁺, - H₂O

Caption: Mechanism of Diazotization.

Part 2: The Sandmeyer Reaction - From Diazonium Salt to Chloroarene

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) that converts aryl diazonium salts into aryl halides using copper(I) salts as catalysts.[8] For chlorination, copper(I) chloride (CuCl) is the reagent of choice.[5] The currently accepted mechanism involves a single electron transfer (SET) process.[8][9]

The key steps in the Sandmeyer chlorination are:

  • Single Electron Transfer (SET): The copper(I) catalyst transfers a single electron to the diazonium salt. This results in the formation of an aryl radical, the release of nitrogen gas (N₂), and the oxidation of copper(I) to copper(II).[5][9]

  • Halogen Atom Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex. This step forms the final chlorobenzoic acid product and regenerates the copper(I) catalyst, completing the catalytic cycle.[9]

The diagram below outlines the catalytic cycle of the Sandmeyer reaction.

sandmeyer ArN2+ Ar-N₂⁺ (Diazonium Salt) Ar_radical Ar• (Aryl Radical) + N₂ ArN2+->Ar_radical + Cu(I)Cl (Electron Transfer) CuCl Cu(I)Cl CuCl2 Cu(II)Cl₂ CuCl->CuCl2 Oxidation ArCl Ar-Cl (Chlorobenzoic Acid) Ar_radical->ArCl + Cu(II)Cl₂ (Chlorine Transfer) ArCl->CuCl Regenerates Catalyst workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Amine Prepare cold suspension of Aminobenzoic Acid in HCl Diazotization Diazotization: Add NaNO₂ solution to amine suspension (0-5 °C) Prep_Amine->Diazotization Prep_Nitrite Prepare NaNO₂ solution Prep_Nitrite->Diazotization Prep_CuCl Prepare cold solution of CuCl in conc. HCl Sandmeyer Sandmeyer Reaction: Add diazonium salt solution to CuCl solution Prep_CuCl->Sandmeyer Diazotization->Sandmeyer Completion Warm to RT, then heat to 50-60 °C Sandmeyer->Completion Cool Cool to Room Temperature Completion->Cool Filter Filter precipitated solid (or Extract with Ethyl Acetate) Cool->Filter Purify Recrystallize or perform acid-base purification Filter->Purify Characterize Dry and Characterize Product Purify->Characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-4-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can adapt and optimize these protocols for your specific laboratory context.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three principal pathways to synthesize this compound, each with distinct advantages and challenges:

  • Diazotization of 3,5-Dichloro-4-fluoroaniline: This is a common and versatile route. It involves converting the primary amine of 3,5-dichloro-4-fluoroaniline into a diazonium salt, which is then displaced by a cyano group via a Sandmeyer reaction. The resulting nitrile is subsequently hydrolyzed to the carboxylic acid.[1][2] This method offers flexibility but requires careful control of the unstable diazonium intermediate.[3]

  • Oxidation of 3,5-Dichloro-4-fluorotoluene: This route involves the direct oxidation of the methyl group on the corresponding toluene derivative. It is conceptually straightforward but requires potent oxidizing agents and conditions that can sometimes lead to side reactions or incomplete conversion.[4]

  • Carboxylation of a Grignard Reagent: This approach typically starts with 3,5-dichloro-4-fluorobromobenzene. A Grignard reagent is formed and then quenched with carbon dioxide (dry ice) to form the carboxylate, which is then acidified. This route can be high-yielding but is highly sensitive to moisture and atmospheric conditions.

Q2: My overall yield is consistently low. What are the most critical general parameters I should investigate first?

A2: Before delving into route-specific issues, always validate these foundational parameters:

  • Purity of Starting Materials: Impurities in your starting aniline, toluene, or bromobenzene can interfere with the reaction, consume reagents, or complicate purification. Always use materials of known and verified purity.

  • Strict Anhydrous Conditions (especially for Grignard route): For reactions involving organometallics like Grignard reagents, even trace amounts of water can quench the reagent and drastically reduce the yield. Ensure all glassware is oven-dried, and solvents are rigorously dried.

  • Temperature Control: Many steps, particularly diazotization and Grignard formation, are highly exothermic and temperature-sensitive. Maintaining the recommended temperature profile (e.g., 0–5 °C for diazotization) is critical to prevent the decomposition of intermediates and the formation of byproducts.[5]

  • Stoichiometry of Reagents: Incorrect molar ratios can lead to incomplete reactions or the formation of unwanted side products. Carefully calculate and measure all reagents.

Troubleshooting Guide: Route 1 - From 3,5-Dichloro-4-fluoroaniline

This route is often preferred but requires finesse. The electron-withdrawing nature of the three halogen substituents on the aniline starting material presents unique challenges.

Diagram: Troubleshooting Low Yield in the Aniline-to-Acid Pathway

G start Low Overall Yield purity Purity Issue? start->purity step1 Problem in Diazotization? purity->step1 No sol_purity Verify Starting Material Purity (GC/MS, NMR). Recrystallize/distill if necessary. purity->sol_purity Yes step2 Problem in Sandmeyer (CN substitution)? step1->step2 No sol_step1 Incomplete Diazotization: - Use conc. H2SO4. - Ensure Temp is 0-5 °C. - Check NaNO2 quality/stoichiometry. step1->sol_step1 Yes sol_step1b Diazonium Salt Decomposition: - Use immediately. - Maintain low temperature. step1->sol_step1b Yes step3 Problem in Hydrolysis? step2->step3 No sol_step2 Low Sandmeyer Yield: - Ensure active Cu(I) catalyst (CuCN). - Control temperature during addition of diazonium salt. - Check for phenol byproducts (indicates reaction with H2O). step2->sol_step2 Yes sol_step3 Incomplete Hydrolysis: - Increase reaction time/temperature. - Use stronger acid/base conditions (e.g., 6M HCl or NaOH). - Ensure complete dissolution of nitrile. step3->sol_step3 Yes

Caption: A decision tree for troubleshooting the synthesis of this compound.

Q: My diazotization reaction seems inefficient, with starting aniline remaining. How can I improve this?

A: This is a common issue. 3,5-Dichloro-4-fluoroaniline is a very weak base due to the strong electron-withdrawing effects of the halogens, making protonation (the first step of diazotization) difficult.

  • Underlying Cause: The lone pair on the nitrogen is less available to attack the nitrosyl cation (or its precursor). Standard conditions using only HCl may be insufficient.

  • Expert Recommendation:

    • Use a Stronger Acid Medium: Instead of aqueous HCl, perform the diazotization in concentrated sulfuric acid.[5] This provides a much stronger acidic environment to facilitate the initial protonation.

    • Temperature is Critical: The resulting diazonium salt is particularly unstable.[3] You must maintain the temperature between 0–5 °C throughout the sodium nitrite addition. A temperature rise can lead to premature decomposition and the formation of phenolic impurities.

    • Check Sodium Nitrite: Use fresh, finely ground sodium nitrite to ensure accurate stoichiometry and reactivity.

Q: The yield from my Sandmeyer (cyanation) step is poor, and I isolate a significant amount of 3,5-dichloro-4-fluorophenol. What's happening?

A: The presence of the phenol byproduct is a classic sign that the diazonium salt is reacting with water instead of the cyanide nucleophile. This points to issues with the copper catalyst or reaction conditions.

  • Underlying Cause: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[1][6] If the Cu(I) catalyst is inactive or if the reaction conditions favor the competing hydrolysis pathway, the yield of the desired nitrile will be low.

  • Expert Recommendation:

    • Catalyst Activity: Ensure you are using copper(I) cyanide (CuCN). If using a solution prepared from CuSO₄, ensure the reducing agent (e.g., Na₂SO₃) was sufficient to fully reduce the Cu(II) to Cu(I). The color of the solution should not be deep blue.

    • Neutralize Excess Acid: Before adding the diazonium salt solution to the copper cyanide solution, it's often beneficial to neutralize the reaction mixture. A pH that is too low can favor hydrolysis.

    • Slow Addition: Add the cold diazonium salt solution slowly to the copper cyanide solution, keeping the temperature of the receiving flask controlled. This maintains a high concentration of the cyanide nucleophile relative to the diazonium salt, favoring the desired reaction pathway.

Troubleshooting Guide: Route 2 - From 3,5-Dichloro-4-fluorotoluene

This route is attractive for its directness but hinges on the successful and selective oxidation of a relatively unreactive methyl group.

Q: The oxidation of the methyl group is sluggish and incomplete. How can I drive the reaction to completion?

A: Incomplete oxidation is typically due to an insufficiently powerful oxidation system or non-optimal reaction parameters.

  • Underlying Cause: The C-H bonds of the methyl group are strong, and breaking them requires significant energy or a highly reactive oxidant.

  • Expert Recommendation:

    • Choice of Oxidant: Standard lab oxidants like potassium permanganate (KMnO₄) or chromic acid are often used for this transformation.[4] For KMnO₄, the reaction is often run under basic aqueous conditions at reflux for an extended period.

    • Phase-Transfer Catalysis: If using KMnO₄ with a water-insoluble substrate like this toluene derivative, the reaction can be very slow. Adding a phase-transfer catalyst (e.g., a quaternary ammonium salt like Aliquat 336) can dramatically increase the reaction rate by transporting the permanganate ion into the organic phase.

    • Alternative Methods: For industrial applications, vapor-phase oxidation over a heterogeneous catalyst, such as vanadia-titania, can be effective, although this requires specialized equipment.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
KMnO₄ Aqueous NaOH or K₂CO₃, Reflux, 8-24hInexpensive, readily availableCan be slow, generates large amounts of MnO₂ waste, potential for over-oxidation.
CrO₃ / H₂SO₄ Acetone or Acetic Acid solvent, 0°C to RTPowerful and often faster than KMnO₄Highly toxic and carcinogenic (Cr(VI)), harsh acidic conditions.
Catalytic O₂/Air High temp/pressure, metal catalyst"Green" oxidant, low costRequires specialized high-pressure reactor, catalyst optimization can be complex.
Caption: Comparison of common oxidizing agents for the conversion of substituted toluenes to benzoic acids.

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 3,5-Dichloro-4-fluoroaniline

This protocol is a robust method that combines diazotization with a Sandmeyer cyanation, followed by hydrolysis.

Part A: Diazotization of 3,5-Dichloro-4-fluoroaniline

  • Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 3,5-dichloro-4-fluoroaniline (1.0 eq) to pre-chilled (0 °C) concentrated sulfuric acid (4.0 eq). Maintain the temperature below 10 °C during the addition.

  • Cooling: Cool the resulting solution to 0–5 °C in an ice-salt bath.

  • Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline-sulfuric acid mixture, ensuring the internal temperature does not exceed 5 °C.

  • Confirmation: After the addition is complete, stir for an additional 30 minutes at 0–5 °C. A positive test with starch-iodide paper (immediate blue-black color) should confirm the presence of excess nitrous acid. This cold diazonium salt solution should be used immediately in the next step.

Part B: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate, larger flask, dissolve copper(I) cyanide (1.2 eq) in a solution of sodium cyanide (2.5 eq) in water. Cool this solution to 0–5 °C.

  • Reaction: Slowly add the cold diazonium salt solution from Part A to the copper cyanide solution under vigorous stirring. A thick precipitate may form. Control the rate of addition to keep the temperature below 10 °C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50–60 °C for 1 hour to ensure the complete decomposition of the diazonium salt and evolution of N₂ gas.

  • Work-up: Cool the reaction mixture and extract the product (3,5-dichloro-4-fluorobenzonitrile) with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The crude nitrile can be purified or used directly in the next step.

Part C: Hydrolysis of 3,5-Dichloro-4-fluorobenzonitrile

  • Reaction: Combine the crude nitrile from Part B with 6M hydrochloric acid or 20% sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 6–12 hours, or until TLC/LC-MS analysis shows the complete disappearance of the starting nitrile.

  • Isolation: Cool the reaction mixture in an ice bath. The this compound will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. For higher purity, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid).

Diagram: Sandmeyer Reaction Mechanism

G cluster_0 Sandmeyer Reaction Mechanism cluster_1 Catalytic Cycle ArNH2 Ar-NH₂ Diazonium Ar-N₂⁺ ArNH2->Diazonium NaNO₂, H⁺ Ar_radical Ar• Diazonium->Ar_radical + Cu(I)CN - N₂ - Cu(II)(CN)₂ Product Ar-CN Ar_radical->Product + Cu(II)(CN)₂ - Cu(I)CN Cu1 Cu(I)CN Cu2 Cu(II)(CN)₂

Caption: The copper(I)-catalyzed radical mechanism of the Sandmeyer reaction.[1][6]

References

Technical Support Center: Purification of Crude 3,5-Dichloro-4-fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dichloro-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this key synthetic intermediate. Our goal is to equip you with the technical knowledge and practical insights to overcome common challenges and achieve high purity of your compound.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. A successful recrystallization can significantly enhance the purity of crude this compound, ensuring the integrity of your subsequent research and development efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not fully dissolve in the hot solvent, even after adding a large volume. What should I do?

A1: This is a common issue that can arise from a few different factors. Firstly, ensure you have selected an appropriate solvent. Based on solubility data, this compound is soluble in methanol and sparingly soluble in glacial acetic acid, while being practically insoluble in water.[1] If you are using a solvent in which the compound has low solubility even at high temperatures, it will be difficult to dissolve.

Consider the possibility of insoluble impurities. If the bulk of your compound dissolves but a small amount of solid remains, you may be observing an impurity. In this case, you can perform a hot filtration to remove the insoluble material.

Lastly, ensure your solvent is at its boiling point to maximize solubility. If the solvent is not hot enough, you will use an excessive amount, which will negatively impact your yield.[2]

Q2: I've dissolved my compound and let it cool, but no crystals are forming. What is the problem?

A2: The failure of crystals to form is often due to either using too much solvent or the solution being supersaturated.[3] Here are several steps you can take to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the flask below the surface of the solution.[4] This creates a rough surface that can provide a nucleation site for crystal growth.

  • Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[3]

  • Reduce the solvent volume: If the above methods don't work, it's highly likely you've used too much solvent.[3][4] Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Cool to a lower temperature: If crystals are not forming at room temperature, try placing the flask in an ice bath.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. The reported melting point of this compound is in the range of 152-156°C.[1] This can happen if the solution is cooled too rapidly or if the compound is significantly impure, leading to a large melting point depression.[4]

To resolve this, reheat the solution to redissolve the oil. Then, add a small amount of additional solvent and allow the solution to cool much more slowly.[3][4] You can insulate the flask to slow down the cooling process.

Q4: My final product has a low yield. What are the likely causes?

A4: A low yield can be attributed to several factors throughout the recrystallization process:

  • Using too much solvent: This is the most common reason for low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[2][4]

  • Premature crystallization during hot filtration: If you performed a hot filtration, some of your product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a small amount of hot solvent to rinse.

  • Incomplete crystallization: Ensure you have allowed sufficient time for the crystallization to complete and have cooled the solution in an ice bath to maximize crystal formation.

  • Losses during washing: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]

Q5: The color of my crude material is off-white or slightly brown. Will recrystallization remove the color?

A5: Yes, recrystallization is often effective at removing colored impurities. If after one recrystallization the color persists, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. However, use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[4]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

A: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on available data, methanol is a good starting point as this compound is soluble in it.[1] A mixed solvent system, such as methanol/water or ethanol/water, could also be effective. You would dissolve the compound in the minimum amount of the hot "good" solvent (e.g., methanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

Q: How do I know if my recrystallized product is pure?

A: The most common method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point over a narrow range (typically 1-2°C). Impurities will cause the melting point to be depressed and broaden the range. The literature melting point for this compound is 152-156°C.[1] If your recrystallized product melts sharply within this range, it is likely of high purity. For more rigorous analysis, techniques like NMR spectroscopy or chromatography can be employed.

Q: What are the main safety precautions I should take when working with this compound?

A: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][5] It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] In case of skin or eye contact, rinse immediately and thoroughly with water.[7]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes may need to be adjusted based on the initial purity of your crude material.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel

  • Filter paper

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot methanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Place a piece of fluted filter paper in a glass funnel and preheat the funnel and a clean receiving Erlenmeyer flask on the hot plate. Filter the hot solution quickly.

  • Crystallization: Add deionized water dropwise to the hot methanol solution until a persistent cloudiness is observed. Reheat the solution until it becomes clear again. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry.

ParameterRecommended Value
Starting Material Crude this compound
Solvent System Methanol/Water
Dissolution Temp. Boiling point of Methanol (~65°C)
Cooling Method Slow cooling to room temp., then ice bath
Purity Check Melting Point (Expected: 152-156°C)[1]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Solid dissolve Add minimum hot solvent Dissolve solid start->dissolve 1 hot_filt Hot Filtration (Optional: remove insoluble impurities) dissolve->hot_filt 2 cool Slow Cooling Induce crystal formation hot_filt->cool 3 vac_filt Vacuum Filtration Isolate crystals cool->vac_filt 4 wash Wash with cold solvent vac_filt->wash 5 dry Dry Crystals wash->dry 6 end_node Pure Product dry->end_node

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Overcoming Challenges in Halogenated Benzoic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical chemical intermediates. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Halogenated benzoic acids are fundamental building blocks in medicinal chemistry and materials science. However, their purification is often non-trivial due to the presence of closely related impurities, such as regioisomers, unreacted starting materials, and byproducts from synthesis.[1][2] The electronic effects of the halogen substituents can also significantly alter the molecule's properties like acidity and solubility, adding layers of complexity to the purification strategy.[3][4][5]

This guide is structured as a series of questions you might encounter in the lab, providing direct, actionable solutions and expert insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the purification process.

Q1: My recrystallization resulted in a very low yield. What went wrong?

Low recovery is one of the most common frustrations in recrystallization. The cause often lies in the choice of solvent or procedural missteps.

Possible Causes & Solutions:

  • Excessive Solvent: The most frequent error is using too much solvent to dissolve the crude product.[6] The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is added, the solution will not be saturated upon cooling, and much of your product will remain dissolved.

    • Solution: If you suspect excess solvent, gently boil off a portion of it to re-concentrate the solution. Next time, add the hot solvent in small portions, waiting for the mixture to boil between additions, until the solid just dissolves.[7]

  • Cooling Too Rapidly: Cooling the hot solution too quickly (e.g., by immediately placing it in an ice bath) can lead to the formation of very small, impure crystals or precipitation instead of crystallization, trapping impurities.[6][8]

    • Solution: Allow the flask to cool slowly and undisturbed to room temperature first. This promotes the growth of larger, purer crystals.[8][9] Once it has reached room temperature, you can then place it in an ice bath to maximize recovery.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the benzoic acid poorly at low temperatures but very well at high temperatures.[10][11] If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor.

    • Solution: Conduct small-scale solvent screening tests. Water is often a good starting point for benzoic acids due to their increased solubility in hot water versus cold.[11][12] Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[11][13]

  • Premature Crystallization During Filtration: If performing a hot gravity filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and use fluted filter paper for a faster filtration rate.[9] Keep the solution at or near its boiling point during the transfer.

Q2: My product "oiled out" during recrystallization instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.

Possible Causes & Solutions:

  • High Impurity Concentration: A high concentration of impurities can depress the melting point of your product, leading to the formation of an oil.

    • Solution: Try a preliminary purification step. An acid-base extraction is highly effective for acidic compounds like benzoic acids to remove neutral impurities.[14][15][16]

  • Solution Cooled Too Quickly: Rapid cooling can cause the concentration of the solute to exceed its solubility limit so quickly that it doesn't have time to form an ordered crystal lattice.

    • Solution: Re-heat the solution to dissolve the oil, perhaps adding a small amount of additional solvent, and allow it to cool much more slowly. Vigorous stirring as the solution cools can sometimes help induce crystallization.

  • Inappropriate Solvent: The solvent choice may be promoting oil formation.

    • Solution: Add a co-solvent in which your compound is less soluble (an "anti-solvent") to the hot solution until it becomes slightly cloudy, then add a drop or two of the primary solvent to clarify it. This adjustment of the solvent polarity can often promote proper crystal formation upon slow cooling.

Q3: After purification, my halogenated benzoic acid is still colored. How do I remove colored impurities?

Color is a clear indicator of persistent impurities, often large, conjugated organic molecules or oxidation byproducts.[17]

Solutions:

  • Activated Charcoal (Carbon) Treatment: This is the most common method for removing colored impurities.[9][18]

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling). Add a small amount of activated charcoal (typically 1-2% of the solute mass). Swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration and proceed with the recrystallization.[9]

    • Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your yield.

  • Oxidative or Reductive Washes: Depending on the nature of the impurity, a wash with a dilute solution of a reducing agent (like sodium bisulfite) or an oxidizing agent might be effective prior to the final purification step.

Q4: How can I effectively separate regioisomers of a halogenated benzoic acid?

Regioisomers (e.g., 2-chlorobenzoic acid vs. 3-chlorobenzoic acid) often have very similar physical properties, making them notoriously difficult to separate.[19]

Strategies:

  • Fractional Recrystallization: This technique relies on slight differences in solubility between the isomers in a particular solvent. It is labor-intensive and may require multiple cycles but can be effective. The key is to allow for very slow crystal growth, which favors the incorporation of only one isomer into the crystal lattice.

  • Flash Column Chromatography: This is often the most effective method.[20]

    • Challenge: Benzoic acids can streak on standard silica gel due to strong interactions with acidic silanol groups.[17]

    • Solution: To mitigate streaking, add a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the silica surface, resulting in sharper peaks and better separation.

    • Column & Mobile Phase Selection: A systematic screen of different columns (e.g., standard silica, C18, PFP) and mobile phase compositions is often necessary to find the optimal conditions for separating closely related isomers.[1]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in halogenated benzoic acid synthesis?

Impurities are typically related to the synthetic route used.

  • From Oxidation of Halogenated Toluenes: Common impurities include unreacted starting material (the corresponding halogenated toluene), partially oxidized intermediates like halogenated benzyl alcohols and benzaldehydes, and byproducts from over-oxidation.[2][21]

  • From Halogenation of Benzoic Acid: The primary impurities are often regioisomers (ortho-, meta-, para-) and di- or poly-halogenated species.

  • General Impurities: Catalyst residues from the reaction can also be present.[22]

Q: How do the halogen's type and position affect purification strategy?

The halogen and its position on the benzene ring exert significant electronic and steric effects, influencing acidity, polarity, and solubility.[3][5][23]

  • Acidity: All halogens are electron-withdrawing via the inductive effect, making halogenated benzoic acids more acidic than benzoic acid itself.[3][5] This increased acidity is important for acid-base extractions, ensuring complete deprotonation with a weak base like sodium bicarbonate.[14][15]

  • Polarity & Solubility: The polarity changes depending on the halogen (F > Cl > Br > I) and its position. This directly impacts the choice of solvents for both recrystallization and chromatography. For example, a more polar molecule may require a more polar solvent system.

  • Steric Effects (Ortho Effect): A halogen at the ortho position can sterically hinder the carboxylic acid group, forcing it out of the plane of the aromatic ring.[5] This can affect intermolecular interactions, influencing crystal packing and solubility in surprising ways.

Table 1: Influence of Halogen Substitution on Benzoic Acid pKa

Compound pKa in Water
Benzoic Acid 4.20
2-Fluorobenzoic Acid 3.27
2-Chlorobenzoic Acid 2.94
2-Bromobenzoic Acid 2.85
4-Fluorobenzoic Acid 4.14
4-Chlorobenzoic Acid 3.99
4-Bromobenzoic Acid 4.00

(Data sourced from multiple chemical data repositories and reflects the general trends discussed in cited literature)[4][5]

Q: When should I choose recrystallization vs. acid-base extraction vs. column chromatography?

The choice depends on the nature and quantity of impurities.

G start Crude Halogenated Benzoic Acid Sample q1 Are impurities mainly neutral or basic? start->q1 q2 Is the desired product the major component (>90%)? q1->q2  No / Unsure proc1 Perform Acid-Base Extraction q1->proc1  Yes q3 Are impurities regioisomers or structurally very similar compounds? q2->q3  No proc2 Perform Recrystallization q2->proc2  Yes q3->proc2  No proc3 Perform Flash Column Chromatography q3->proc3  Yes proc1->q2 end_node Pure Product proc2->end_node proc3->end_node

  • Acid-Base Extraction: Use this as a first-line, bulk purification step when you need to remove neutral or basic impurities from your acidic product.[14][15][24] It is a very efficient and scalable technique.

  • Recrystallization: This is the best method for removing small amounts of impurities from a solid that is already relatively pure (>90%).[8][10] It is excellent for achieving high purity on a final product.

  • Column Chromatography: Reserve this for separating complex mixtures or compounds that are difficult to crystallize, especially for separating regioisomers or other closely related compounds.[1][20]

Q: What are the best analytical techniques to assess the purity of my final product?

A combination of methods provides the most complete picture of purity.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a classic indicator of high purity.[25][26] Impurities will typically cause the melting point to broaden and become depressed.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis.[26][27] It can separate and quantify even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are visible above the baseline.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile benzoic acids and for identifying impurities by their mass.[28][29]

Q: What are the key safety precautions when handling halogenated benzoic acids?

Always consult the Safety Data Sheet (SDS) for the specific compound you are handling.[30][31][32]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[30][31]

  • Ventilation: Handle these compounds, especially as fine powders, in a well-ventilated area or a chemical fume hood to avoid inhalation.[33]

  • Containment: Take care to avoid creating dust, which can be an inhalation hazard and may be combustible.[30][32]

  • Incompatibilities: Keep away from strong bases, strong oxidizing agents, and strong reducing agents.[30]

Protocols and Workflows

Protocol 1: Standard Acid-Base Extraction

This protocol is designed to separate a halogenated benzoic acid from neutral organic impurities.

G

Steps:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.[14][16]

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weaker base like bicarbonate is preferred over NaOH as it is selective for stronger acids like carboxylic acids over phenols, if present.[14][15]

  • Mixing: Stopper the funnel, invert, and vent immediately to release CO₂ gas pressure. Shake gently with frequent venting.[15]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the water-soluble sodium salt of your benzoic acid, into a clean beaker.

  • Re-extraction (Optional): For maximum recovery, extract the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add concentrated HCl dropwise while stirring until no more precipitate forms (check with pH paper to ensure it is acidic).[16]

  • Collection: Collect the purified halogenated benzoic acid crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.[16][34]

References

Identifying and removing isomeric impurities from dichlorobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and purification of dichlorobenzoic acid (DCBA) isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet critical challenge of separating and identifying closely related DCBA isomers. In pharmaceutical and agrochemical synthesis, even minor positional differences of the chlorine atoms on the benzoic acid framework can drastically alter a molecule's biological activity and physical properties, making isomeric purity a non-negotiable aspect of quality control.[1][2]

This resource provides in-depth, field-tested answers and protocols to address the specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for identifying and quantifying DCBA isomers in a mixture?

The most robust and widely used methods are chromatographic and spectroscopic.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the industry standard for separating DCBA isomers.[3][4] Detection is typically performed with a UV detector (around 210-235 nm), where the aromatic rings show strong absorbance.[3][5] A low pH mobile phase (e.g., pH 2.5) is crucial to suppress the ionization of the carboxylic acid group, which increases retention and improves peak shape.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive but requires derivatization of the carboxylic acid group (e.g., methylation with diazomethane) to make the isomers volatile enough for analysis.[7][8] This method provides excellent separation and definitive identification through mass spectral fragmentation patterns.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for unambiguous structure confirmation.[1] Each isomer presents a unique spectroscopic fingerprint based on the distinct chemical environment of its protons and carbons, allowing for clear differentiation.[1][10][11]

Q2: I have a crude solid mixture. What is the most straightforward method for bulk purification?

For solid-state purification, recrystallization (or fractional crystallization) is the most effective and scalable method.[12][13][14] This technique leverages the subtle differences in solubility between isomers in a given solvent system. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the desired isomer has high solubility, while the impurities are either much more soluble or much less soluble. Upon slow cooling, the desired compound crystallizes out in a purer form, leaving the impurities behind in the solution (mother liquor).[13] The choice of solvent is the most critical parameter for a successful recrystallization.[13]

Q3: When should I choose preparative chromatography over recrystallization?

Preparative HPLC is the preferred method when:

  • High purity is paramount (>99.5%): It offers higher resolution than recrystallization.

  • Isomers have very similar solubilities: Making separation by crystallization inefficient.

  • The amount of material is small: Recrystallization can lead to significant material loss on a small scale.

  • You need to isolate multiple components: Fractions for each isomer can be collected.

Preparative LC is essentially a scaled-up version of analytical HPLC, designed to isolate and purify usable quantities of compounds rather than just for analysis.[15][16]

Troubleshooting & In-Depth Guides

This section addresses specific experimental challenges with detailed explanations and protocols.

Guide 1: Analytical Method Development & Troubleshooting for HPLC

Q: My HPLC chromatogram shows poor resolution or co-eluting peaks for my DCBA isomers. How can I fix this?

Co-elution, where two isomers exit the column at the same time, is a common problem that undermines quantification and identification.[17] Here’s a systematic approach to improving separation, based on the fundamental resolution equation which depends on efficiency, selectivity, and capacity factor.[17]

Workflow for Optimizing HPLC Separation

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Detailed Step-by-Step HPLC Protocol (Validated for 2,3-DCBA and its isomers) [3][4]

  • System Preparation:

    • HPLC System: Standard system with a gradient pump, autosampler, column oven, and UV detector.[6]

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][6]

    • Mobile Phase A: 0.01M ammonium acetate in water, pH adjusted to 2.5 with formic or phosphoric acid. Filter through a 0.45 µm membrane.[3][6] Causality: Low pH ensures the carboxylic acid is protonated, increasing its hydrophobicity and retention on the C18 column, leading to sharper peaks.[6]

    • Mobile Phase B: Methanol (HPLC grade).[3][6]

    • Diluent: Methanol/Water (50:50 v/v).[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.[3][4]

    • Detection Wavelength: 210 nm.[3][4]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Elution: A gradient is often required to separate all isomers effectively. A typical starting point is a linear gradient from 50% B to 80% B over 20 minutes.[3][4]

  • Sample and Standard Preparation:

    • Prepare a stock solution of your reference standard and sample at approximately 1 mg/mL in the diluent.

    • Filter samples through a 0.22 µm syringe filter before injection to prevent column blockage.

Troubleshooting Common HPLC Issues

Issue Probable Cause(s) Recommended Solution(s)
Peak Tailing 1. Silanol interactions with the acidic analyte. 2. Column overload. 3. Mobile phase pH too close to analyte pKa. 1. Use an end-capped column or add a competitive base like triethylamine (0.1%) to the mobile phase. 2. Reduce sample concentration. 3. Ensure mobile phase pH is at least 2 units away from the pKa of the dichlorobenzoic acids (~2.8-3.5).
Split Peaks 1. Sample solvent is much stronger than the mobile phase. 2. Column is partially blocked or damaged. 1. Dissolve the sample in the initial mobile phase composition. 2. Flush the column in the reverse direction (if permissible) or replace it.[18]

| Drifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation. | 1. Degas mobile phases thoroughly. Premix if using isocratic elution. 2. Use a column oven for stable temperature control. 3. Use a guard column and ensure mobile phase pH is compatible with the column (typically pH 2-8).[18] |

Guide 2: Purification by Recrystallization

Q: My recrystallization attempt failed to improve purity or resulted in very low yield. What went wrong?

A successful recrystallization depends on a significant difference in the solubility of the desired compound and its impurities at high and low temperatures. Failure often points to an inappropriate solvent choice or procedural errors.[13][14]

Decision Workflow for Recrystallization

Recrystallization_Workflow start Start: Impure DCBA Solid solvent_selection 1. Select Potential Solvents (e.g., Ethanol, Acetone, Toluene, Water) start->solvent_selection solubility_test 2. Perform Solubility Tests - Poorly soluble in cold solvent? - Readily soluble in hot solvent? solvent_selection->solubility_test solubility_test->solvent_selection No, try another solvent dissolution 3. Dissolve Impure Solid in MINIMUM amount of HOT solvent solubility_test->dissolution Yes hot_filtration 4. Hot Filtration (if needed) To remove insoluble impurities dissolution->hot_filtration cooling 5. Slow Cooling Allow solution to cool to room temp, then place in ice bath hot_filtration->cooling crystal_check Crystals Formed? cooling->crystal_check oiling_out Troubleshoot: 'Oiling Out' - Reheat to dissolve oil - Add more solvent - Cool slower crystal_check->oiling_out Oil forms no_crystals Troubleshoot: No Crystals - Scratch inner wall of flask - Add a seed crystal - Reduce solvent volume crystal_check->no_crystals No filtration 6. Collect Crystals Vacuum filtration crystal_check->filtration Yes oiling_out->cooling no_crystals->cooling washing 7. Wash Crystals with small amount of ICE-COLD solvent filtration->washing drying 8. Dry Crystals Under vacuum washing->drying end End: Pure DCBA Crystals drying->end

Caption: Step-by-step workflow for purification by recrystallization.

Solubility Data for Common DCBA Isomers

The choice of solvent is critical. Dichlorobenzoic acids are generally sparingly soluble in water but show good solubility in organic solvents like ethanol and acetone.[19][20][21] Temperature is a key factor; solubility increases with temperature.[19][20]

IsomerWater SolubilityOrganic Solvent Solubility
2,4-Dichlorobenzoic Acid Limited (0.36 g/L at 15°C)[21]Soluble in ethanol, acetone, ethyl acetate[19][21]
3,5-Dichlorobenzoic Acid Sparingly soluble[20]Soluble in ethanol, acetone, dichloromethane[20]
Other Isomers Generally lowVaries, but typically soluble in polar organic solvents.

Note: Precise solubility data for all isomers across a range of solvents is best determined experimentally for your specific mixture.

Step-by-Step Recrystallization Protocol [12][13]

  • Solvent Selection: Test small amounts of your crude material in various solvents to find one where it is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid. This creates a saturated solution and is key to maximizing yield.

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal to the cool solution, heat it, and then perform a hot filtration.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly using a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor without re-dissolving the product.[13]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Optimizing diazotization reaction conditions for higher yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazotization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for higher yields and purity. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Section 1: Core Principles & Critical Parameters (FAQs)

This section addresses the fundamental questions regarding the most critical parameters that govern the success of a diazotization reaction.

Q1: Why is strict temperature control (0–5 °C) so absolutely critical for this reaction?

A1: This is the most crucial parameter for a successful diazotization. The diazonium salt intermediate is thermally unstable.[1] At temperatures above 5 °C, it rapidly decomposes, often leading to two major problems:

  • Hydrolysis: The diazonium salt reacts with water to form phenols and nitrogen gas (N₂), which is observed as bubbling.[2] This decomposition pathway directly reduces the yield of your desired product.[3] The formation of phenolic byproducts can also complicate purification.

  • Uncontrolled Side Reactions: Elevated temperatures can lead to the formation of dark, tarry substances or oily products, indicating significant decomposition or unwanted azo coupling side reactions.[2][4]

The reaction to form the diazonium salt is also exothermic, meaning it releases heat.[4] Therefore, maintaining the 0–5 °C range requires proactive cooling with an ice-salt bath and slow, dropwise addition of the nitrosating agent to prevent localized hotspots.[1][4] While some specific diazonium salts, particularly those with certain counter-ions like tetrafluoroborate, show greater stability, the 0-5 °C range is a universally accepted starting point for ensuring reproducibility and high yield.[5][6] It is strongly advised not to isolate and dry diazonium salts as they can be explosive in their solid state.[4][5]

Q2: What is the role of the acid, and why is high acidity necessary?

A2: A strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), serves two essential functions in the reaction.[1][7]

  • Generation of the Electrophile: The acid reacts with the sodium nitrite (NaNO₂) in situ to generate the true nitrosating agent, nitrous acid (HNO₂).[8][9] Further protonation of nitrous acid leads to the formation of the highly reactive electrophile, the nitrosonium ion (NO⁺), which is attacked by the amine.[8][10]

  • Prevention of Side Reactions: A sufficient excess of acid is crucial to keep the reaction medium highly acidic. This ensures that the primary aromatic amine starting material is fully protonated (as Ar-NH₃⁺). This protonation deactivates the amine, preventing it from acting as a nucleophile and coupling with the newly formed diazonium salt—a common side reaction that forms a diazoamino compound and reduces yield.[1][11][12]

For weakly basic amines, particularly those with electron-withdrawing groups, maintaining strongly acidic conditions is even more critical for the reaction to proceed efficiently.[1]

Q3: How do I choose the right nitrosating agent for my reaction?

A3: The choice of nitrosating agent depends on your specific substrate, solvent system, and desired reaction conditions.

  • Sodium Nitrite (NaNO₂): This is the most common, cost-effective, and widely used agent for aqueous diazotizations.[13] It is used in conjunction with a mineral acid to generate nitrous acid in situ.[14] For best results, always use a freshly prepared aqueous solution of sodium nitrite, as the solutions can degrade over time.[11]

  • Alkyl Nitrites (e.g., tert-butyl nitrite, isopentyl nitrite): These are used for diazotizations in organic solvents, which is necessary when the starting amine has poor solubility in aqueous acid.[15][16] They offer the advantage of performing the reaction under non-aqueous or anhydrous conditions.

  • Nitrosylsulfuric Acid: This is a powerful nitrosating agent used for diazotizing very weakly basic amines that fail to react under standard aqueous acid conditions.

The most common method involves the slow addition of an aqueous solution of sodium nitrite to a solution of the amine in dilute mineral acid at 0 to 10°C.[13]

Q4: My starting amine is poorly soluble in aqueous acid. What are my options?

A4: Poor solubility is a common problem, especially with complex aromatic amines. Here are several approaches:

  • Use a Co-solvent: Sometimes, adding a minimal amount of a water-miscible organic solvent like ethanol or glacial acetic acid can help dissolve the amine before the addition of aqueous acid and cooling.[6]

  • Grind the Amine: Finely grinding the amine before adding it to the acid can increase its surface area and improve the rate of salt formation and dissolution.

  • Switch to an Organic Solvent System: If aqueous solubility remains an issue, the best approach is to switch to a non-aqueous method using an organic solvent (like acetonitrile or ethanol) and an alkyl nitrite (e.g., tert-butyl nitrite) as the nitrosating agent.[15]

  • Flow Chemistry: Continuous flow reactors offer excellent mixing and temperature control, which can manage slurries and improve reaction efficiency for poorly soluble amines.[17][18]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiment.

Problem 1: Low or No Product Yield

Q: My diazonium salt yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is the most frequent issue and can stem from several factors. Systematically check the following parameters.

Potential Cause Explanation Suggested Solution
Inadequate Temperature Control The reaction temperature rose above 5 °C, causing the diazonium salt to decompose into phenols.[1][12]Use an efficient ice-salt bath. Pre-cool all reagent solutions before addition. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat.[4] Continuously monitor the internal reaction temperature with a thermometer.
Insufficient Acid Not enough acid was used to fully protonate the starting amine, leading to a side reaction where the diazonium salt couples with the unreacted amine.[1][11]Use a sufficient excess of strong mineral acid (typically 2.5-3 equivalents relative to the amine). Ensure the amine is fully dissolved and protonated before adding nitrite.
Degraded Reagents The sodium nitrite solution was not fresh, or the starting amine has degraded during storage.[1]Always use a freshly prepared solution of sodium nitrite.[11] Ensure the purity of your starting amine and that it has been stored correctly, protected from light, moisture, and air.
Incomplete Reaction The reaction was not allowed to stir long enough after the final addition of nitrite.After the complete addition of sodium nitrite, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization goes to completion.[1]
Incorrect Stoichiometry The molar ratio of amine to sodium nitrite is off.While theoretically 1:1, a slight excess of sodium nitrite is often used to ensure complete conversion.[12] However, a large excess should be avoided as it can interfere with subsequent steps.
Problem 2: Formation of Dark, Tarry, or Oily Byproducts

Q: My reaction mixture turned dark brown/black, became oily, and I see gas bubbles. What happened?

A: This is a classic sign of significant diazonium salt decomposition.[1]

  • Cause: The primary reason is a loss of temperature control. When the temperature rises above the optimal 0–5 °C range, the diazonium salt hydrolyzes to form phenol and N₂ gas.[2] Phenols and their subsequent reaction products often appear as dark, oily, or tarry substances.[4] The gas bubbles are nitrogen, a direct byproduct of this decomposition.[2]

  • Solution: The remedy is prevention. Ensure your cooling bath is robust and maintained throughout the entire addition process. Add the nitrite solution much more slowly and ensure vigorous stirring to prevent any localized temperature spikes.[4]

Another potential cause is insufficient acidity, which can lead to unwanted azo coupling reactions between the diazonium salt and the unreacted amine, also forming colored byproducts.[1]

Problem 3: Reaction Control & Safety

Q: I'm observing brown fumes (NO₂) evolving from my reaction. Is this dangerous?

A: Yes, this indicates a problem. Brown fumes are nitrogen dioxide (NO₂), which suggests the decomposition of nitrous acid.[4] This typically happens when the temperature is too high or if the nitrite solution is added too quickly into a highly acidic solution without proper mixing. It is a sign of poor reaction control. Immediately slow down the addition rate and check that your cooling and stirring are effective.

Q: Can I isolate and store the diazonium salt for later use?

A: It is strongly advised not to isolate diazonium salts in a dry, solid state. They are notoriously unstable and can be dangerously explosive when dry.[4][19] They should be prepared in situ and used immediately in the subsequent synthetic step while kept as a cold aqueous solution.[4] Certain diazonium salts with non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate are significantly more stable and can sometimes be isolated, but this should only be done with extreme caution and by experienced personnel.[6][14]

Section 3: Experimental Protocols & Monitoring
General Protocol for Aqueous Diazotization of an Aromatic Amine

This protocol is a general guideline. Molar equivalents and volumes should be optimized for your specific substrate.

  • Amine Salt Preparation:

    • In a flask equipped with a magnetic stir bar and a thermometer, dissolve the primary aromatic amine (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (2.5-3.0 eq).

    • Stir until the amine is fully dissolved. Gentle warming may be required, but the solution must be cooled back down before proceeding.

  • Cooling:

    • Immerse the flask in an ice-salt bath to cool the internal temperature of the amine salt solution to 0–5 °C.[1]

  • Nitrite Solution Preparation:

    • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold distilled water. Ensure it is fully dissolved. This solution should be prepared fresh.[11]

  • Diazotization:

    • Transfer the cold sodium nitrite solution to a dropping funnel.

    • Add the nitrite solution dropwise to the vigorously stirred, cold amine salt solution.

    • CRITICAL: Monitor the internal temperature closely and maintain it between 0–5 °C throughout the addition. The addition rate should be slow enough to prevent the temperature from rising.[4]

  • Reaction Completion:

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.[1]

    • The resulting clear, cold solution of the diazonium salt is now ready for the subsequent coupling or substitution reaction and should be used immediately.[4]

Q: How can I confirm the diazotization reaction is complete?

A: A simple and effective method is to test for the presence of a slight excess of nitrous acid, which indicates that all of the primary amine has been consumed.

  • Starch-Iodide Test: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that the diazotization is complete.[12][19] If the color does not appear, it may indicate that more sodium nitrite is needed. A delayed color change could indicate the presence of interfering species.[19]

If excess nitrous acid needs to be removed before the next step, a small amount of urea or sulfamic acid can be added, which reacts with HNO₂ to produce N₂ gas.[12]

Section 4: Visual Guides & Workflows

Diagram 1: General Diazotization Workflow

G General Diazotization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_verification Verification & Use Amine_Prep Prepare Amine Salt Solution (Amine + Excess HCl) Cooling Cool Amine Solution to 0-5 °C Amine_Prep->Cooling Nitrite_Prep Prepare Fresh NaNO2 Solution Addition Slow, Dropwise Addition of NaNO2 Solution Nitrite_Prep->Addition Cooling->Addition Vigorous Stirring Stirring Stir for 15-30 min Post-Addition Addition->Stirring Maintain 0-5 °C Test Test for Completion (Starch-Iodide Paper) Stirring->Test Use Use Diazonium Salt Solution IMMEDIATELY Test->Use

Caption: A step-by-step workflow for a standard diazotization reaction.

Diagram 2: Factors Influencing Diazonium Salt Yield & Stability

G Key Factors in Diazotization Yield High Yield & Purity Decomp Decomposition (Phenol Formation) Yield->Decomp Caused by High Temp SideReact Azo Coupling Side Reaction Yield->SideReact Caused by Low Acid Temp Low Temperature (0-5 °C) Temp->Yield Prevents Temp->Decomp Acid Sufficient Acid (>2.5 eq.) Acid->Yield Prevents Acid->SideReact Addition Slow Reagent Addition Addition->Yield Controls Addition->Temp Maintains Purity High Reagent Purity Purity->Yield Ensures

Caption: Interplay of critical factors affecting diazotization yield and stability.

Diagram 3: Troubleshooting Flowchart for Low Yield

G Troubleshooting Low Yield Start Low Yield Observed Q_Temp Was internal temp. monitored and kept at 0-5 °C? Start->Q_Temp A_Temp_No Primary Cause: Diazonium Salt Decomposition. Solution: Improve cooling (ice-salt bath), slow down NaNO2 addition, ensure vigorous stirring. Q_Temp->A_Temp_No No Q_Acid Was >2.5 eq. of strong acid used? Q_Temp->Q_Acid Yes End Re-run with optimized conditions A_Temp_No->End A_Acid_No Primary Cause: Azo coupling side reaction. Solution: Increase acid concentration to fully protonate amine. Q_Acid->A_Acid_No No Q_Reagents Were reagents pure and NaNO2 solution fresh? Q_Acid->Q_Reagents Yes A_Acid_No->End A_Reagents_No Primary Cause: Degraded materials. Solution: Use high-purity amine. Prepare NaNO2 solution immediately before use. Q_Reagents->A_Reagents_No No Q_Reagents->End Yes A_Reagents_No->End

Caption: A decision tree for systematically diagnosing the cause of low yield.

References

Technical Support Center: Navigating the Nuances of Sandmeyer Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Sandmeyer reaction. As a Senior Application Scientist, I've seen firsthand how this powerful transformation, while a cornerstone of aromatic synthesis, can present significant challenges. Low yields, inconsistent results, and the formation of stubborn byproducts are common hurdles. This guide is designed to provide you with not just protocols, but a deeper understanding of the causality behind each experimental step, empowering you to troubleshoot effectively and optimize your Sandmeyer chlorination reactions.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses the most frequently encountered issues in Sandmeyer chlorination in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: Why is my Sandmeyer chlorination yield consistently low?

Low yields in Sandmeyer reactions are rarely due to a single factor. More often, they are the result of a cascade of suboptimal conditions. Let's break down the most common culprits, starting from the preparation of your reagents to the execution of the reaction itself.

1. Incomplete Diazotization: The Unstable Intermediate

The formation of the arenediazonium salt is the critical first step. Incomplete conversion of the starting aniline to its diazonium salt is a primary reason for low yields.

  • The "Why": The diazotizing agent, nitrous acid (HNO₂), is unstable and must be generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[1] The reaction is highly temperature-sensitive; arenediazonium salts are notoriously unstable and decompose at elevated temperatures, leading to the formation of phenols and other byproducts.[2]

  • Troubleshooting & Validation:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite. Use of an ice-salt bath is recommended for better temperature management.[3]

    • Confirmation of Complete Diazotization: After the addition of sodium nitrite, test the reaction mixture for the presence of excess nitrous acid. A simple and effective method is to use starch-iodide paper. A drop of the reaction mixture should produce an immediate blue-black color, indicating that all the aniline has been consumed.[4] If the test is negative, it suggests insufficient sodium nitrite or premature decomposition.

    • Acid Stoichiometry: Ensure a sufficient excess of hydrochloric acid is used. Typically, 2.5 to 3 equivalents are recommended. One equivalent is consumed by the aniline to form the anilinium salt, another for the formation of nitrous acid from sodium nitrite, and the excess maintains a low pH to suppress the formation of unwanted diazoamino compounds.[5]

2. The Culprit in the Catalyst: Inactive Copper(I) Chloride

The Sandmeyer reaction relies on the catalytic activity of copper(I) salts. The use of old or partially oxidized CuCl will significantly hinder the reaction.

  • The "Why": Copper(I) initiates the radical process by a single-electron transfer to the diazonium salt.[6] Copper(II) chloride, which forms from the oxidation of CuCl upon exposure to air, is not an effective catalyst for this initial step.

  • Troubleshooting & Validation:

    • Use Freshly Prepared CuCl: For best results, prepare CuCl immediately before use. A common and reliable method is the reduction of copper(II) sulfate with a reducing agent like sodium bisulfite or sodium sulfite in the presence of sodium chloride.[4]

    • Visual Inspection: Freshly prepared copper(I) chloride should be a white solid. A green or blue tint indicates the presence of copper(II) impurities.

Experimental Protocol: Preparation of Active Copper(I) Chloride

This protocol details the in-situ preparation of CuCl from the more stable copper(II) sulfate.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium chloride (NaCl)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Deionized water

Procedure:

  • In a flask, dissolve copper(II) sulfate pentahydrate and sodium chloride in deionized water. A typical ratio is 1:1.2 by moles of CuSO₄ to NaCl.

  • While stirring, slowly add a solution of sodium bisulfite or sodium sulfite until the blue color of the Cu(II) ions disappears and a white precipitate of copper(I) chloride is formed.

  • Allow the white precipitate to settle, then decant the supernatant.

  • Wash the precipitate with deionized water to remove any remaining salts, followed by a final wash with ethanol or acetone to aid in drying. The moist CuCl is often used directly.

Question 2: My reaction mixture is turning dark and forming tarry byproducts. What's going on?

The formation of dark, often polymeric, materials is a clear sign of diazonium salt decomposition and uncontrolled radical side reactions.

  • The "Why": The aryl radical intermediate in the Sandmeyer reaction is highly reactive.[7] If not efficiently trapped by the chloride from the copper catalyst, it can engage in a variety of side reactions, including polymerization and coupling with other radical species, leading to the formation of complex, high-molecular-weight byproducts.

  • Troubleshooting & Validation:

    • Revisit Temperature Control: This is the most common cause. Ensure the temperature of the diazonium salt solution does not rise above 5°C before it is added to the CuCl solution.

    • Controlled Addition: Add the cold diazonium salt solution slowly and in portions to the CuCl solution.[3] This maintains a low concentration of the diazonium salt in the reaction mixture at any given time, minimizing decomposition and side reactions.

    • Efficient Stirring: Vigorous stirring is essential to ensure rapid mixing and heat dissipation, preventing localized hotspots where decomposition can initiate.

Question 3: I'm seeing significant amounts of phenol as a byproduct. How can I prevent this?

Phenol formation is a classic competing reaction in aqueous Sandmeyer conditions.

  • The "Why": The diazonium salt can react with water, especially at elevated temperatures, to produce a phenol.[2] This is essentially a hydrolysis reaction where water acts as a nucleophile.

  • Troubleshooting & Validation:

    • Maintain Low Temperatures: As with preventing tar formation, keeping the reaction temperature as low as possible (0-5°C) for as long as possible is key to minimizing phenol formation.[4]

    • Workup Strategy: Phenols are acidic and can be easily removed from the desired aryl chloride product during the workup. Washing the organic extract with a dilute aqueous solution of sodium hydroxide will convert the phenol to its water-soluble sodium salt, which will partition into the aqueous layer.[4]

Diagrams: Visualizing the Process

The Sandmeyer Chlorination Workflow

G cluster_0 Diazotization (0-5°C) cluster_1 Sandmeyer Reaction cluster_2 Workup & Purification A Aromatic Amine (Ar-NH2) C Arenediazonium Salt (Ar-N2+Cl-) A->C Reaction B NaNO2 + HCl B->C Generates HNO2 in situ D Arenediazonium Salt (Ar-N2+Cl-) C->D F Aryl Chloride (Ar-Cl) D->F E CuCl (Catalyst) E->F Catalyzes substitution G N2 (gas) F->G Byproduct H Crude Product (Ar-Cl + Byproducts) I Extraction & Washing H->I J Purified Aryl Chloride I->J

Caption: A streamlined workflow for the Sandmeyer chlorination reaction.

Troubleshooting Logic for Low Yield

G Start Low Yield in Sandmeyer Chlorination Q1 Was diazotization complete? (Check with starch-iodide paper) Start->Q1 Sol1 Optimize Diazotization: - Maintain 0-5°C - Ensure sufficient acid - Check NaNO2 quality Q1->Sol1 No Q2 Is the CuCl catalyst active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Use freshly prepared CuCl. (White solid is indicative of purity) Q2->Sol2 No Q3 Are there significant byproducts? (e.g., phenols, tar) Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Improve Reaction Conditions: - Slow addition of diazonium salt - Vigorous stirring - Maintain low temperature Q3->Sol3 Yes End Yield Improved Q3->End No A3_Yes Yes A3_No No Sol3->Start

Caption: A decision tree for troubleshooting low yield in Sandmeyer chlorination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Sandmeyer reaction itself (after diazotization)?

While diazotization requires strict 0-5°C conditions, the Sandmeyer step (the reaction of the diazonium salt with CuCl) can often be performed at a slightly elevated temperature to ensure the reaction goes to completion. This is highly substrate-dependent, but warming the reaction mixture to room temperature or gently heating to 40-60°C after the addition of the diazonium salt is complete is common.[3] The cessation of nitrogen gas evolution is a good indicator that the reaction is finished.

Q2: How do electron-donating or electron-withdrawing groups on the aromatic ring affect the reaction?

Substituents on the aromatic ring can have a significant impact on the stability and reactivity of the diazonium salt.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) generally increase the reactivity of the diazonium salt towards the Sandmeyer reaction.[8] This is because they further polarize the C-N bond, making the diazonium group a better leaving group.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the stability of the diazonium salt through resonance, but may lead to slower reaction rates.

Q3: Can I use copper(II) chloride instead of copper(I) chloride?

For the classic Sandmeyer reaction, copper(I) is the required catalyst. The mechanism is initiated by a single-electron transfer from Cu(I) to the diazonium salt.[6] While some Sandmeyer-type reactions have been developed using other metal salts, including Cu(II), they often proceed through different mechanisms or require different reaction conditions.[7] For a standard chlorination, using Cu(I)Cl is essential for good yields.

Q4: My starting aniline is poorly soluble in aqueous acid. What can I do?

Poor solubility can lead to incomplete diazotization. If your aniline derivative is not soluble in the aqueous acidic medium, you can sometimes add a co-solvent like ethanol or acetic acid. However, be aware that alcohols can also react with the diazonium salt, so this should be done cautiously. Alternatively, methods for diazotization in organic solvents using alkyl nitrites (e.g., tert-butyl nitrite or isoamyl nitrite) have been developed and can be a good alternative for substrates with poor aqueous solubility.[9][10]

Q5: What are the main safety concerns with the Sandmeyer reaction?

The primary safety concern is the instability of the arenediazonium salts, which can be explosive when isolated and dry.[11] For this reason, they are almost always generated in situ and used immediately in solution.[4] Additionally, the evolution of nitrogen gas can cause pressure buildup if the reaction is performed in a closed system. Always perform the reaction in a well-ventilated fume hood and use an open or vented system.

Data Summary: Reaction Parameters

ParameterRecommended ConditionRationale & Key Considerations
Diazotization Temperature 0-5°CPrevents decomposition of the unstable diazonium salt, minimizing phenol and tar formation.
Acid Stoichiometry (HCl) 2.5 - 3.0 equivalentsEnsures full protonation of the aniline, provides the acid for HNO₂ generation, and maintains a low pH to prevent side reactions.
Copper(I) Chloride Freshly preparedMaximizes catalytic activity; Cu(II) impurities from oxidation are ineffective.
Addition of Diazonium Salt Slow, portion-wise additionControls the reaction rate, prevents temperature spikes, and minimizes radical side reactions.
Reaction pH Strongly acidicSuppresses the formation of azo compounds from the coupling of the diazonium salt with unreacted aniline.

References

Technical Support Center: TLC Monitoring for 3,5-Dichloro-4-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 3,5-Dichloro-4-fluorobenzoic acid. The content is structured to address specific experimental challenges and provide a foundational understanding of the principles at play.

Troubleshooting Guide: Common TLC Issues & Solutions

This section addresses the most frequent problems encountered during the TLC analysis of this specific reaction. The synthesis of this compound, often achieved through the oxidation of a less polar precursor like 3,5-dichloro-4-fluorotoluene, presents a significant polarity change, which is ideal for TLC monitoring. However, the acidic nature of the product requires specific considerations.

ProblemPotential Cause(s)Recommended Solution(s)
Product spot is "streaking" or "tailing" up the plate. The carboxylic acid functional group of the product is interacting too strongly with the polar silica gel stationary phase, often due to deprotonation.[1][2]Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[1][2][3] This acidic modifier suppresses the ionization of your product, leading to a compact, well-defined spot.
All spots remain at the baseline (Rf values are too low). The mobile phase (eluent) is not polar enough to move the compounds up the polar silica gel plate.[1]Increase the polarity of the eluent. For a common system like Hexane/Ethyl Acetate, this means increasing the proportion of ethyl acetate.[1] For instance, if a 9:1 Hexane:EtOAc mixture fails, try a 7:3 or 1:1 mixture.
All spots rush to the solvent front (Rf values are too high). The mobile phase is too polar, causing all compounds to travel with the solvent front instead of partitioning with the stationary phase.[1]Decrease the polarity of the eluent. If using Hexane/Ethyl Acetate, increase the proportion of hexane.[1]
Starting material and product spots are not well-separated. The chosen mobile phase does not have the right selectivity for the compounds. The polarity difference might not be sufficient to achieve baseline separation.Try a different solvent system. A combination of dichloromethane (DCM) and methanol (MeOH) can offer different selectivity compared to ester/alkane mixtures.[3] Start with a high ratio of DCM (e.g., 98:2 DCM:MeOH) and gradually increase the methanol content.
More spots appear on the TLC than expected. This could indicate the presence of impurities in the starting material, the formation of a stable intermediate, or the occurrence of side reactions. Oxidation of alkylbenzenes can sometimes yield benzyl alcohol or ketone intermediates before the final carboxylic acid.Use the co-spotting technique to definitively identify the starting material.[4][5][6] If other spots persist, they are likely intermediates or byproducts. Consider taking time points throughout the reaction to observe the appearance and disappearance of these spots, which can provide insight into the reaction mechanism.
No spots are visible under the UV lamp. The sample concentration is too low, or the compounds are not UV-active.[1][7] However, this compound and its likely precursors are aromatic and should be UV-active.[8]Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications to increase concentration.[1][7] Ensure the solvent level in the developing chamber is below the origin line to prevent the sample from dissolving into the solvent pool.[7][9]

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the application of TLC for this synthesis.

Q1: What is a good starting mobile phase for monitoring this reaction?

A: A standard and effective starting point is a mixture of hexane and ethyl acetate. Given the high polarity of the carboxylic acid product relative to a hydrocarbon precursor, you will need a reasonably polar system. A 7:3 or 1:1 mixture of Hexane:Ethyl Acetate is a good initial guess. To prevent streaking of the acidic product, it is highly recommended to add ~1% acetic acid to this mixture.[2][3]

Q2: How do I properly prepare and spot my samples?

A:

  • Preparation : Take a very small aliquot of your reaction mixture (e.g., the tip of a glass capillary) and dissolve it in a few drops of a volatile solvent like ethyl acetate or dichloromethane in a small vial. Prepare a similar dilution of your starting material as a reference.

  • Spotting : Use a pencil to lightly draw an origin line about 1 cm from the bottom of a TLC plate.[9] Use a capillary tube to apply a tiny spot of your diluted starting material (Lane 1), your reaction mixture (Lane 3), and a "co-spot" (Lane 2) where you first apply the starting material, let it dry, and then spot the reaction mixture directly on top of it.[4][10] Keeping spots small and concentrated is key to good separation.[5]

Q3: How do I interpret the TLC plate to know if my reaction is complete?

A: The reaction is considered complete when the spot corresponding to the starting material (identified by comparing it to Lane 1 and the lower spot in the co-spot lane) has completely disappeared from the reaction mixture lane (Lane 3).[4] Concurrently, you should see a new spot, corresponding to the this compound product, which will have a lower Rf value (it will not travel as far up the plate) due to its higher polarity.[11]

Visualizing Reaction Progress with TLC

TLC_Progress cluster_0 T = 0 Hours cluster_1 T = Intermediate cluster_2 T = Final T0_SM SM T0_P T_Int_SM SM T_Int_P P T_Final_SM T_Final_P P plate origin Origin front Solvent Front

Caption: Idealized TLC plates showing the reaction progress over time.

Q4: What visualization method is best for this compound?

A: The primary and most effective method is non-destructive visualization using a short-wave UV lamp (254 nm) .[8] Since the starting material and product are aromatic, they will absorb UV light and appear as dark spots against the fluorescent green background of the TLC plate.[8][9] If visualization is poor, other methods like iodine staining can be used, which reacts with many organic compounds to produce brownish spots.[8][12]

Q5: How do I calculate the Retention Factor (Rf) and why is it useful?

A: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)

While Rf values can vary slightly between runs, they are characteristic for a compound in a specific solvent system. Calculating and recording Rf values allows for better reproducibility and aids in the identification of the product versus the starting material and any intermediates. The less polar starting material will have a higher Rf, while the more polar product will have a lower Rf.[13]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol outlines the standard procedure for monitoring your reaction.

  • Chamber Preparation : Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even development. Cover the chamber and let it equilibrate.

  • Plate Preparation : Obtain a silica gel TLC plate. Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom edge.[9] Mark tick marks for each lane: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Sample Application :

    • Using a fine capillary spotter, touch it to the diluted starting material solution and then briefly touch it to the "SM" tick mark on the origin line. The spot should be small and tight.[5]

    • Repeat this for the "Rxn" lane with your diluted reaction mixture.

    • For the "Co" lane, first spot the starting material, let the solvent evaporate completely, then spot the reaction mixture directly on top of the same spot.[6][10]

  • Development : Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the solvent.[7] Cover the chamber and allow the solvent to rise up the plate via capillary action. Do not disturb the chamber during this time.

  • Completion & Visualization : When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[9] Allow the plate to dry completely in a fume hood. Visualize the spots using a UV lamp (254 nm) and circle their outlines with a pencil.[9]

  • Analysis : Measure the distances to calculate the Rf values for each spot and assess the reaction's progress based on the disappearance of the starting material and the appearance of the product.

General TLC Workflow

TLC_Workflow A Prepare Eluent & Chamber B Prepare & Spot TLC Plate (SM, Co-spot, Rxn) A->B C Develop Plate in Chamber B->C D Dry Plate & Mark Solvent Front C->D E Visualize Spots (UV 254 nm) D->E F Analyze Results (Rf Values, SM Consumption) E->F

Caption: The sequential workflow for monitoring a chemical reaction using TLC.

References

Managing side reactions during the synthesis of halogenated aromatics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Managing Side Reactions

Welcome to the technical support center for the synthesis of halogenated aromatics. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during electrophilic aromatic halogenation. Here, we address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the integrity and success of your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Controlling Over-Halogenation

Question 1: My reaction is producing significant amounts of di- and tri-halogenated products. How can I improve the selectivity for mono-halogenation?

Answer: Over-halogenation, or polyhalogenation, is a common side reaction, especially when dealing with activated aromatic rings. The initial halogen substituent is often activating and ortho-, para-directing, making the product more reactive than the starting material.[1][2] To favor mono-halogenation, several strategies can be employed:

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using a slight sub-stoichiometric amount or a 1:1 molar ratio of the halogenating agent to the aromatic substrate can significantly reduce polyhalogenation.[3]

  • Slow Addition & Low Temperature: Add the halogenating agent slowly and at a low temperature.[3] This maintains a low concentration of the electrophile at any given time, favoring the reaction with the more abundant starting material over the mono-halogenated product.

  • Milder Halogenating Agents: Instead of using highly reactive elemental halogens (Br₂, Cl₂) with a strong Lewis acid, consider using N-halosuccinimides (NBS, NCS, NIS).[4][5][6][7] These reagents are generally milder and can provide better selectivity for mono-halogenation, especially for activated systems.

  • Solvent Choice: The choice of solvent can influence reactivity. For instance, using trifluoroacetic acid as a solvent with tribromoisocyanuric acid has been shown to prevent the polybromination of moderately deactivated arenes.[8] Nonpolar solvents like carbon tetrachloride can also help minimize side reactions.[3]

Table 1: Strategies to Minimize Polyhalogenation

StrategyPrincipleKey Experimental Parameters
Stoichiometric Control Limit the availability of the halogenating agent.Use ≤ 1 equivalent of halogenating agent.
Kinetic Control Reduce the reaction rate to favor the initial halogenation.Slow, dropwise addition of the halogenating agent; maintain low reaction temperatures (e.g., 0 °C to RT).[3]
Reagent Modification Employ a less reactive source of the electrophilic halogen.Use N-halosuccinimides (NBS, NCS) in place of Br₂ or Cl₂.[4][5][7]
Solvent Effects Modulate the reactivity of the electrophile and substrate.Use of trifluoroacetic acid or non-polar solvents.[3]
Improving Regioselectivity

Question 2: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity of my halogenation reaction, particularly to favor the para product?

Answer: The formation of a mixture of ortho and para isomers is a common outcome for substrates with ortho-, para-directing groups. The ratio of these isomers is influenced by both steric and electronic factors. While complete suppression of one isomer is challenging, several approaches can enhance the selectivity for the desired product.

  • Steric Hindrance: To favor the para product, you can leverage steric hindrance. Bulky directing groups on the aromatic ring will sterically disfavor the formation of the ortho isomer. Similarly, using a bulkier halogenating agent or catalyst system can increase the preference for the less sterically hindered para position.

  • Catalyst and Reagent Choice: The choice of catalyst and halogenating agent can significantly impact regioselectivity. For example, gold-catalyzed halogenation with N-halosuccinimides has been shown to be highly regioselective. Using benzeneseleninyl chloride with an aluminum halide is another method reported to achieve regioselective para-halogenation of activated aromatics.

  • Reaction in Confined Spaces: Emerging research has shown that conducting halogenation reactions within the confined space of single-walled carbon nanotubes can drastically affect regioselectivity.[9]

  • Enzymatic Halogenation: For highly specific applications, enzymatic halogenation using flavin-dependent halogenases offers remarkable regioselective control, though this is a more specialized approach.[10][11]

Diagram 1: Factors Influencing Ortho-Para Selectivity

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcomes Steric_Hindrance Steric Hindrance Ortho_Product Ortho-Isomer Steric_Hindrance->Ortho_Product Disfavors (bulky groups) Para_Product Para-Isomer Steric_Hindrance->Para_Product Favors Electronic_Effects Electronic Effects (Directing Group) Electronic_Effects->Ortho_Product Activates Electronic_Effects->Para_Product Activates Catalyst_System Catalyst/Reagent System Catalyst_System->Ortho_Product Influences ratio Catalyst_System->Para_Product Influences ratio Reaction_Environment Reaction Environment Reaction_Environment->Ortho_Product Can alter selectivity (e.g., nanoreactors) Reaction_Environment->Para_Product Can alter selectivity

Caption: Key factors that control the ortho vs. para product distribution.

Benzylic vs. Aromatic Halogenation

Question 3: My substrate has an alkyl side chain, and I am observing halogenation on the side chain (benzylic position) instead of, or in addition to, the aromatic ring. How can I promote ring halogenation exclusively?

Answer: Benzylic halogenation is a competing side reaction that proceeds via a free-radical mechanism, which is favored under different conditions than electrophilic aromatic substitution.[1][12][13] To favor ring halogenation, you need to ensure your reaction conditions promote the electrophilic pathway and suppress the radical pathway.

  • Avoid Radical Initiators: Do not use UV light or radical initiators such as AIBN or benzoyl peroxide. These conditions are explicitly used to promote benzylic halogenation.[1]

  • Use a Lewis Acid Catalyst: Employ a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, FeBr₃).[14][15] Lewis acids are essential for activating the halogen for electrophilic attack on the aromatic ring and are not involved in the radical mechanism.

  • Reaction in the Dark and at Moderate Temperatures: Conduct the reaction in the dark to prevent photochemical initiation of radical reactions. While some electrophilic halogenations are performed at elevated temperatures, excessively high temperatures can favor radical pathways.

  • Choice of Halogenating Agent: While NBS is often used for benzylic bromination in the presence of a radical initiator, it can also be used for aromatic bromination with an appropriate acid catalyst.[8][16] Ensure your catalyst system is suited for electrophilic aromatic substitution.

Experimental Protocol: Selective Ring Bromination of Toluene

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve toluene (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) and cool the mixture to 0 °C in an ice bath. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Catalyst Addition: Add a catalytic amount of anhydrous FeBr₃ (e.g., 0.1 eq.) to the cooled solution.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the ortho and para isomers.

Catalyst Deactivation

Question 4: My Friedel-Crafts type halogenation is sluggish or incomplete. Could my Lewis acid catalyst be deactivated?

Answer: Yes, Lewis acid catalyst deactivation is a common issue in Friedel-Crafts reactions, including halogenation.[17][18] The primary culprits for deactivation are:

  • Moisture: Lewis acids like AlCl₃ and FeCl₃ are highly hygroscopic and react readily with water.[15] This hydrolysis not only consumes the catalyst but also generates protic acids that can lead to other side reactions. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Substrate-Induced Deactivation: Aromatic substrates containing basic functional groups, such as amines or some amides, can form stable complexes with the Lewis acid catalyst.[17] This sequesters the catalyst, rendering it unavailable to activate the halogen. In such cases, a stoichiometric amount of the Lewis acid may be required, or a different synthetic strategy should be considered.

  • Product Inhibition: In some cases, the halogenated product can form a complex with the Lewis acid, leading to catalyst inhibition.

Diagram 2: Troubleshooting Catalyst Deactivation

G Start Sluggish/Incomplete Reaction Check_Moisture Is the reaction strictly anhydrous? Start->Check_Moisture Check_Substrate Does the substrate contain basic functional groups? Check_Moisture->Check_Substrate Yes Solution_Moisture Use oven-dried glassware. Use anhydrous reagents/solvents. Check_Moisture->Solution_Moisture No Check_Product Is product inhibition a possibility? Check_Substrate->Check_Product No Solution_Substrate Use excess Lewis acid. Protect the functional group. Consider an alternative route. Check_Substrate->Solution_Substrate Yes Solution_Product Consider a different Lewis acid. Optimize reaction conditions. Check_Product->Solution_Product Yes Re-evaluate Re-evaluate reaction parameters (temp, concentration, etc.) Check_Product->Re-evaluate No

Caption: A workflow for diagnosing and addressing catalyst deactivation.

Purification Challenges

Question 5: I have a mixture of ortho and para isomers that are difficult to separate by column chromatography. What other purification strategies can I try?

Answer: Separating ortho and para isomers can be challenging due to their often similar polarities.[19][20] When standard column chromatography is ineffective, consider the following techniques:

  • Fractional Distillation: If the isomers have a sufficient difference in their boiling points, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[21]

  • Crystallization: The para isomer is often more symmetrical and may have a higher melting point and lower solubility than the ortho isomer. This difference can be exploited through fractional crystallization. Experiment with different solvent systems to find one where the desired isomer is significantly less soluble.

  • Preparative HPLC: For smaller scales or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC), particularly with a C18 or phenyl-hexyl stationary phase, can provide excellent separation of isomers.[20]

  • Chemical Separation: In some cases, a chemical approach can be used. For example, sulfonation of a mixture of chlorotoluene isomers followed by hydrolysis can be used to separate them, as the ortho isomer reacts faster.[21]

  • Selective Adsorption: Specialized techniques like selective adsorption using molecular sieves (e.g., AlPO₄-5) have been developed for the separation of certain chlorinated aromatic isomers.[22]

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of moving from bench-scale to larger-scale production.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its successful and efficient production is critical for the timely advancement of drug development and other chemical manufacturing processes. The primary and most scalable synthetic route involves the oxidation of 3,5-dichloro-4-fluorotoluene. While conceptually straightforward, this oxidation presents several challenges when scaling up, including reaction control, byproduct formation, and product purification. This guide will address these issues in a practical, question-and-answer format to support your process development efforts.

Core Synthesis Workflow

The most common industrial-scale synthesis of this compound is achieved through the oxidation of 3,5-dichloro-4-fluorotoluene. This process typically utilizes a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, under controlled temperature and pH conditions.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="3,5-Dichloro-4-fluorotoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidation\n(e.g., KMnO₄, Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Crude Product Mixture\n(Acid + MnO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Work-up\n(Filtration, Acidification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification\n(Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label="Oxidizing Agent"]; B -> C; C -> D; D -> E; E -> F; }

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Issue 1: Incomplete Oxidation and Low Yield

Q: My oxidation reaction is stalling, and I'm observing a significant amount of unreacted 3,5-dichloro-4-fluorotoluene. What are the likely causes and how can I resolve this?

A:

  • Potential Cause 1: Insufficient Oxidizing Agent. On a larger scale, ensuring homogenous mixing of the oxidizing agent with the substrate can be challenging. Pockets of unreacted starting material can persist if the oxidant is not adequately dispersed.

    • Solution: Instead of adding the entire portion of the oxidizing agent (e.g., KMnO₄) at once, implement a portion-wise addition strategy. This maintains a slight excess of the oxidant throughout the reaction, indicated by a persistent purple tinge in the reaction mixture when using permanganate. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[1]

  • Potential Cause 2: Inadequate Reaction Temperature. The oxidation of the methyl group is an endothermic process and requires sufficient thermal energy to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is maintained at the optimal temperature, which often requires heating under reflux for several hours.[1] Use a calibrated temperature probe and a well-controlled heating mantle or reactor jacket to maintain a consistent temperature throughout the reaction vessel. For very large batches, consider the heat transfer efficiency of your reactor.

  • Potential Cause 3: Formation of Insoluble Byproducts. With potassium permanganate, the formation of manganese dioxide (MnO₂) is a common issue. This dark brown/black precipitate can coat the unreacted starting material, preventing further oxidation.

    • Solution: Vigorous mechanical stirring is crucial to keep the MnO₂ suspended and prevent it from passivating the substrate. In some cases, the use of a phase-transfer catalyst can improve the reaction rate and selectivity under milder conditions.[1]

Issue 2: Formation of Impurities and Purification Challenges

Q: I'm observing significant impurities in my crude product, making purification by recrystallization difficult. What are the common byproducts and how can I minimize their formation?

A:

  • Potential Cause 1: Over-oxidation. While less common for this specific substrate, aggressive oxidation conditions (e.g., excessively high temperatures or a large excess of oxidant) can potentially lead to ring-opening or other degradation products.

    • Solution: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent. Monitor the reaction closely and stop it once the starting material is consumed.

  • Potential Cause 2: Incomplete Work-up. The primary byproduct, MnO₂, must be thoroughly removed before acidification.

    • Solution: After the reaction is complete, filter the hot reaction mixture to remove the MnO₂ precipitate. A filter aid like celite can be beneficial for larger volumes to prevent clogging of the filter paper. Wash the filter cake with hot water to recover any product that may have been adsorbed.

  • Potential Cause 3: Co-precipitation during Acidification. When acidifying the filtrate to precipitate the this compound, rapid pH changes can lead to the trapping of impurities within the product crystals.

    • Solution: Add the acid (e.g., concentrated HCl) slowly and with vigorous stirring to the cooled filtrate. Monitor the pH throughout the addition. This controlled precipitation will lead to a purer product with a better crystal structure, which is easier to filter and dry.

Issue 3: Safety Concerns on a Larger Scale

Q: What are the primary safety considerations when scaling up the oxidation of 3,5-dichloro-4-fluorotoluene?

A:

  • Hazard 1: Exothermic Reaction. The oxidation of toluene derivatives can be highly exothermic. On a larger scale, the heat generated can be significant and, if not properly managed, can lead to a runaway reaction.

    • Mitigation: Use a reactor with a well-calibrated cooling system. Add the oxidizing agent portion-wise to control the rate of heat generation. Always have an emergency cooling plan in place (e.g., an ice bath for the reactor).

  • Hazard 2: Flammable Solvents and Reagents. The starting material, 3,5-dichloro-4-fluorotoluene, is a combustible liquid.[2][3][4][5]

    • Mitigation: Perform the reaction in a well-ventilated fume hood or a designated chemical reactor bay.[2][3][4][5] Keep all ignition sources away from the reaction setup.[2][3][4][5] Use explosion-proof equipment and ensure proper grounding to prevent static discharge.[2][3]

  • Hazard 3: Corrosive and Oxidizing Agents. Strong acids and oxidizing agents are corrosive and can cause severe burns.

    • Mitigation: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4] Have appropriate spill kits readily available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Ethanol, acetic acid, or deionized water are commonly used for the recrystallization of dichlorobenzoic acids.[1] The choice of solvent will depend on the impurity profile of your crude product. A mixed solvent system, such as ethanol/water, can also be effective.

Q2: How can I effectively monitor the progress of the oxidation reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[6][7] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[8][9]

Q3: What are the key analytical techniques for characterizing the final product?

A3: The purity and identity of the final this compound should be confirmed using a combination of analytical methods:

  • Melting Point: A sharp melting point in the expected range indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC or GC: To determine the purity of the final product.[8][9]

Experimental Protocols

Detailed Step-by-Step Methodology for Oxidation

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 3,5-dichloro-4-fluorotoluene and water.

  • Initial Heating: Begin stirring and heat the mixture to a gentle reflux.

  • Portion-wise Addition of Oxidant: Slowly add potassium permanganate (KMnO₄) in small portions. Monitor the reaction temperature closely and control the addition rate to maintain a steady reflux and prevent a rapid exotherm.

  • Reaction Monitoring: Continue the addition of KMnO₄ until a faint purple color persists in the reaction mixture, indicating a slight excess of the oxidant. Monitor the reaction by TLC until the starting material is no longer detectable.

  • Quenching and Filtration: Once the reaction is complete, cool the mixture slightly and quench any excess permanganate with a small amount of sodium bisulfite until the purple color disappears. Filter the hot mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate.

  • Product Precipitation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH is acidic (pH ~2).

  • Isolation and Drying: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

ParameterBench-Scale (Example)Pilot-Scale (Target)
3,5-dichloro-4-fluorotoluene10 g1 kg
Potassium Permanganate~30 g~3 kg
Water200 mL20 L
Reaction Temperature100 °C (Reflux)100 °C (Reflux)
Reaction Time4-6 hours6-8 hours
Typical Yield75-85%>80%

Logical Relationships in Troubleshooting

graph Troubleshooting_Logic { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Incomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Purification Issues", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Insufficient Oxidant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Low Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Poor Mixing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Byproduct Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Inefficient Work-up", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; A -> C; B -> D; B -> E; B -> F; C -> G; C -> H; }

Caption: Troubleshooting logic for low yield in the synthesis.

References

Removal of tar-like byproducts in fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Removing Tar-Like Byproducts for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of tar-like byproducts in fluorobenzoic acid synthesis?

A1: Tar-like byproducts in fluorobenzoic acid synthesis are complex, high-molecular-weight substances that can arise from several sources depending on the synthetic route. In the commonly employed Balz-Schiemann reaction, which involves the diazotization of aminobenzoic acid, side reactions of the highly reactive diazonium salt intermediate are a primary cause.[1][2][3] These can include polymerization, coupling reactions, and decomposition under non-optimal temperature conditions.[4] In nucleophilic aromatic substitution (SNAr) routes, incomplete reactions or side reactions promoted by high temperatures or inappropriate solvent choices can also lead to the formation of tarry impurities.[5][6]

Q2: My crude fluorobenzoic acid is a dark, oily substance instead of a solid. What is the likely cause?

A2: The presence of a dark, oily, or tarry crude product is a strong indication of significant byproduct formation. This is often due to a loss of control over reaction parameters. For instance, in the diazotization step of the Balz-Schiemann reaction, temperatures exceeding the recommended 0-5 °C can lead to the rapid decomposition of the diazonium salt and subsequent polymerization.[7] Similarly, localized overheating due to poor stirring or incomplete dissolution of reactants can cause thermal degradation of both starting materials and products, resulting in a tarry mixture.[4][8]

Q3: Can these tar-like impurities be removed from my final product?

A3: Yes, in many cases, these impurities can be removed, although prevention is always the best strategy. Common purification techniques include treatment with activated charcoal during recrystallization to adsorb colored, high-molecular-weight impurities, column chromatography, and vacuum sublimation.[9] The choice of method will depend on the scale of your reaction and the physical properties of your target fluorobenzoic acid isomer.

Q4: How does the position of the fluorine atom (ortho, meta, para) influence the likelihood of tar formation?

A4: While tar formation is a general issue, the electronic effects of the fluorine substituent and the carboxyl group can influence the reactivity of the aromatic ring and its intermediates. However, the primary factors driving tar formation are typically related to reaction conditions rather than the specific isomer being synthesized. Careful control of temperature, reaction time, and stoichiometry is crucial for all isomers.

Troubleshooting Guide: From Tar to Pure Product

This section provides a structured approach to diagnosing and resolving issues related to tar formation during the synthesis of fluorobenzoic acid.

Scenario 1: Dark, Tarry Precipitate Forms During Diazotization (Balz-Schiemann Reaction)

Root Cause Analysis: The formation of a dark precipitate during the diazotization of aminobenzoic acid is a classic sign of diazonium salt instability and subsequent side reactions.[1][3] The diazonium cation is a highly reactive species and, if not used promptly or kept at a low temperature, will decompose and react with other species in the reaction mixture to form complex polymeric materials.

Mitigation Strategies:

  • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite and for the duration of the diazotization. Use an ice-salt bath for more efficient cooling if necessary.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise and with vigorous stirring to prevent localized increases in concentration and temperature.

  • Homogeneous Solution: Ensure that the aminobenzoic acid is fully dissolved in the acidic solution before beginning the diazotization process. Incomplete dissolution can lead to localized side reactions.[4][8]

Experimental Protocol: Purification via Activated Charcoal Recrystallization

If you have already obtained a tarry crude product, the following protocol can be effective for its purification.

  • Dissolution: In a fume hood, transfer your crude, tarry fluorobenzoic acid to an Erlenmeyer flask. Add a suitable solvent (e.g., a mixture of ethanol and water) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.[9] Use the minimum amount of hot solvent necessary.

  • Charcoal Treatment: Once the solid is dissolved, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the crude product weight) to the hot solution. Caution: Add the charcoal slowly to prevent bumping.

  • Hot Filtration: Gently swirl the flask and reheat the solution to boiling for a few minutes. While hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Scenario 2: Low Yield and Tarry Residue After Thermal Decomposition of Diazonium Fluoroborate

Root Cause Analysis: The thermal decomposition of the diazonium fluoroborate salt is a critical step in the Balz-Schiemann reaction.[2][10] If this decomposition is not well-controlled, it can lead to a range of byproducts and charring. Overheating or excessively rapid heating can cause explosive decomposition, leading to a significant loss of product and the formation of a tarry residue.[2]

Mitigation Strategies:

  • Controlled Heating: Heat the isolated diazonium fluoroborate salt gently and in small portions. A sand bath or a well-controlled heating mantle is recommended over a direct flame.

  • Solvent Considerations: In some modifications of the Balz-Schiemann reaction, the decomposition is carried out in a high-boiling point solvent. Ensure the chosen solvent is inert under the reaction conditions.

Data Presentation: Impact of Purification on Product Quality
ParameterCrude ProductAfter Charcoal Recrystallization
Appearance Dark, tar-like solid/oilWhite to off-white crystalline solid
Melting Point Broad, low rangeSharp, within 1-2 °C of literature value
Purity (by HPLC) 50-70%>98%
Visualization of Key Processes

Below are diagrams illustrating the chemical pathways and troubleshooting logic.

G cluster_synthesis Fluorobenzoic Acid Synthesis (Balz-Schiemann) Aminobenzoic_Acid Aminobenzoic Acid Diazonium_Salt Diazonium Salt Intermediate Aminobenzoic_Acid->Diazonium_Salt Diazotization (NaNO2, H+) Fluorobenzoic_Acid Fluorobenzoic Acid (Desired Product) Diazonium_Salt->Fluorobenzoic_Acid Thermal Decomposition (Heat) Tar Tar-like Byproducts Diazonium_Salt->Tar Side Reactions (e.g., Polymerization) caption Simplified Balz-Schiemann reaction pathway.

Caption: Simplified Balz-Schiemann reaction pathway.

G Start Tar-like Byproduct Observed? Cause1 Incomplete Dissolution? Start->Cause1 Solution1 Ensure complete dissolution with vigorous stirring before heating. Cause1->Solution1 Yes Cause2 Prolonged Boiling? Cause1->Cause2 No Solution1->Cause2 Solution2 Limit boiling to the minimum required time. Cause2->Solution2 Yes Cause3 Hydrolysis Temperature Too High? Cause2->Cause3 No Solution2->Cause3 Solution3 Maintain strict temperature control. Cause3->Solution3 Yes Outcome Tar Formation Minimized Cause3->Outcome No Solution3->Outcome caption Troubleshooting logic for tar formation.

Caption: Troubleshooting logic for tar formation.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of halogenated benzoic acids is critical. These compounds are prevalent as pharmaceutical intermediates, herbicides, and environmental contaminants. The choice of analytical methodology is paramount for obtaining reliable and reproducible results. This guide provides an objective, in-depth comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of halogenated benzoic acids, supported by experimental insights and detailed protocols.

Foundational Principles: A Tale of Two Phases

The core distinction between HPLC and GC-MS lies in the physical state of the mobile phase used to transport analytes through the analytical column. HPLC utilizes a liquid mobile phase, making it exceptionally well-suited for compounds that are soluble in common solvents and may be non-volatile or thermally sensitive.[1][2] In contrast, GC-MS employs an inert gas as the mobile phase, necessitating that analytes be volatile and thermally stable enough to be vaporized without degradation.[1] This fundamental difference dictates every subsequent step of the analysis, from sample preparation to the final detection.

For halogenated benzoic acids, which are polar, non-volatile solids at room temperature, this distinction is the central determinant in methodological selection. While they are directly amenable to HPLC analysis, they require a chemical modification step, known as derivatization, to increase their volatility for GC-MS analysis.[3][4]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is often the initial method of choice for the analysis of organic acids due to its straightforward sample preparation and versatility.[1][5] The separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed within a column.[2]

Causality in Method Development for HPLC

The key to a successful HPLC separation of halogenated benzoic acids lies in manipulating their polarity and ionic state to control retention on the stationary phase. Reversed-phase HPLC is the most common modality, employing a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[2]

  • Stationary Phase Selection : While C18 columns are a common starting point, phenyl-type stationary phases can offer enhanced selectivity for aromatic compounds like benzoic acids.[6] This is due to potential π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase, providing an additional separation mechanism beyond simple hydrophobicity.[6] For complex mixtures, mixed-mode columns that combine reversed-phase and anion-exchange characteristics can provide superior resolution.[7]

  • Mobile Phase pH Control : The carboxylic acid group of benzoic acids has a pKa typically in the range of 3-4. By adjusting the mobile phase pH to be at least 1.5-2 units below the pKa (e.g., using a phosphoric or formic acid buffer), the benzoic acids will be in their neutral, protonated form. This increases their hydrophobicity and retention on a reversed-phase column, leading to better peak shape and separation.

  • Organic Modifier : Acetonitrile and methanol are the most common organic solvents used to modulate the elution strength of the mobile phase. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to separate a range of halogenated benzoic acids with varying polarities in a single run.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis Sample Sample Matrix (e.g., Water, Soil Extract) Filter Filtration (0.45 µm Syringe Filter) Sample->Filter Dilute Dilution (with Mobile Phase) Filter->Dilute Autosampler Autosampler Injection Dilute->Autosampler Column Reversed-Phase Column (e.g., C18, Phenyl) Autosampler->Column Detector UV or MS Detector Column->Detector Data Data Acquisition & Processing Detector->Data

Caption: HPLC analytical workflow for halogenated benzoic acids.

Detailed Experimental Protocol: HPLC-UV
  • Standard Preparation : Prepare a stock solution of the target halogenated benzoic acid(s) in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation :

    • For liquid samples (e.g., water), filter through a 0.45 µm syringe filter.

    • For solid samples (e.g., soil), perform a suitable extraction (e.g., sonication with methanol), centrifuge, and filter the supernatant.

    • Dilute the filtered sample with the mobile phase as necessary to fall within the calibration range.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : Water with 0.1% Phosphoric Acid.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 30% B to 80% B over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

    • Detection : UV at 230 nm or a wavelength appropriate for the specific analytes.[8]

  • Data Analysis : Identify peaks by comparing retention times with standards. Quantify using a calibration curve generated from the peak areas of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity, Confirmatory Approach

GC-MS is a powerhouse technique renowned for its high sensitivity, excellent resolving power, and the definitive identification capabilities of mass spectrometry.[1][9] However, for non-volatile compounds like halogenated benzoic acids, the sample must first be chemically altered to a more volatile form.

The Imperative of Derivatization

Direct injection of benzoic acids into a GC system results in poor chromatography, characterized by broad, tailing peaks due to their polarity and strong interactions with the stationary phase.[4] Derivatization is a self-validating system in this context: a successful reaction is a prerequisite for a successful analysis. The process replaces the active hydrogen on the carboxylic acid group with a non-polar, bulky group, typically a silyl group.[4][10]

  • Causality in Reagent Choice : Silylation is the most common derivatization strategy. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are highly effective.[10] BSTFA reacts with the acidic proton, while the TMCS acts as a catalyst, driving the reaction to completion and ensuring reproducible derivatization across samples and standards. This conversion into a trimethylsilyl (TMS) ester dramatically reduces the compound's boiling point and polarity, making it ideal for GC analysis.[3][11]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drydown Evaporation to Dryness (under Nitrogen) Extraction->Drydown Deriv Derivatization (e.g., Silylation) Drydown->Deriv Autosampler GC Injection Deriv->Autosampler Column Capillary GC Column (e.g., 5% Phenyl) Autosampler->Column MS Mass Spectrometer (Scan or SIM mode) Column->MS Data Data Acquisition & Processing MS->Data

Caption: GC-MS analytical workflow, including the essential derivatization step.

Detailed Experimental Protocol: GC-MS with Silylation
  • Standard and Sample Preparation :

    • Prepare standards in a suitable solvent like ethyl acetate.

    • Extract the halogenated benzoic acids from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with ethyl acetate after acidification of an aqueous sample).[11]

    • Pipette an aliquot of the extract or standard solution into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents, as they will consume the derivatization reagent.

  • Derivatization :

    • Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile) to the dried residue.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete reaction.

    • Cool to room temperature before injection.

  • GC-MS Conditions :

    • Column : A low- to mid-polarity column, such as one with a poly(5% diphenyl/95% dimethyl siloxane) stationary phase (e.g., DB-5ms, HP-5ms), is suitable for separating halogenated aromatic compounds.[12]

    • Inlet Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program : Initial temperature of 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line : 280 °C.

    • Ion Source : 230 °C.

    • Analysis Mode : Full scan mode for initial identification based on fragmentation patterns, and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[1]

  • Data Analysis : Identify compounds by comparing retention times and mass spectra to those of derivatized standards and library entries (e.g., NIST).[13] Quantify using the peak area of a characteristic ion in SIM mode.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is better suited for the specific analytical challenge at hand. The decision involves a trade-off between speed, simplicity, sensitivity, and specificity.

ParameterHPLCGC-MSRationale & Causality
Sample Preparation Simpler; often "dilute-and-shoot" after filtration.[1]More complex and tedious; requires extraction, solvent evaporation, and chemical derivatization.[5][9]GC-MS requires volatile analytes; the non-volatile nature of benzoic acids necessitates the multi-step derivatization process.[3]
Analysis Time Can be faster for routine screening.Run times can be comparable or faster, but overall sample throughput is lower due to extensive preparation.[1]The time-consuming derivatization step significantly impacts the total time from sample to result for GC-MS.[5]
Selectivity Good, enhanced by choice of stationary phase and detector (e.g., LC-MS).[1]Excellent, especially with mass spectrometry, which provides structural information.The mass spectrometer acts as a highly selective detector, allowing for confident peak identification even in complex matrices.[1]
Sensitivity Dependent on the detector; HPLC-MS offers high sensitivity.[1]Generally offers very high sensitivity, particularly in Selected Ion Monitoring (SIM) mode.[1]SIM mode focuses the mass spectrometer on specific ions characteristic of the analyte, reducing noise and enhancing the signal.
Compound Amenability Excellent for non-volatile and thermally labile compounds.[1]Requires volatile and thermally stable compounds (or their derivatives).[1]Halogenated benzoic acids in their native form are ideally suited for HPLC but not for GC.
Cost & Complexity Instrumentation can be less expensive and easier to operate than GC-MS.Higher initial instrument cost and requires more operator expertise for method development and maintenance.The mass spectrometer is a more complex and costly detector than a standard HPLC UV detector.
Confirmation Retention time matching; definitive confirmation requires an MS detector (LC-MS).Provides definitive identification through characteristic mass spectral fragmentation patterns.[9]The mass spectrum serves as a chemical "fingerprint," providing a high degree of confidence in compound identification.[1]

Conclusion: A Scientist's Prerogative

For researchers, scientists, and drug development professionals, the selection between HPLC and GC-MS for the analysis of halogenated benzoic acids is a strategic decision guided by the analytical objective.

  • HPLC is the pragmatic choice for routine quantification, high-throughput screening, and quality control. Its simpler sample preparation, robustness, and lower operational complexity make it an efficient workhorse for analyzing numerous samples where the primary goal is to determine the concentration of known analytes.[1][5]

  • GC-MS is the superior choice for trace-level analysis, unambiguous compound identification, and research applications in complex matrices. [9][10] While the sample preparation is more demanding, the unparalleled sensitivity of SIM mode and the confirmatory power of mass spectrometry are indispensable when certainty of identification is paramount or when detecting minute quantities of contaminants or metabolites.

Ultimately, the two techniques are complementary. HPLC can be used for rapid screening, with GC-MS employed as a powerful, confirmatory tool to validate findings and investigate unknown compounds. A thorough understanding of the principles and practical considerations outlined in this guide will empower the analytical scientist to make an informed decision, ensuring data of the highest integrity and reliability.

References

A Comparative Guide to the Orthogonal Validation of 3,5-Dichloro-4-fluorobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the question is not merely "Is this material pure?" but rather "What is the degree of confidence in our purity assessment?" For a critical pharmaceutical intermediate like 3,5-Dichloro-4-fluorobenzoic acid, whose quality directly impacts the impurity profile and reproducibility of downstream Active Pharmaceutical Ingredient (API) synthesis, a single analytical method is insufficient.[1] This guide presents a multi-faceted, orthogonal approach to purity validation. We will move beyond listing techniques to explain the strategic rationale behind creating a self-validating analytical system, ensuring the data is not just generated, but is robust, reliable, and defensible.

The quality of pharmaceutical intermediates is a cornerstone of API manufacturing, directly influencing process consistency, impurity pathways, and the critical quality attributes (CQAs) of the final drug substance.[1] Therefore, a rigorous and multi-pronged validation strategy is not optional but a fundamental requirement for regulatory compliance and process success.

Chapter 1: The First Line of Defense: Thermal Analysis

Before engaging complex and time-consuming chromatographic methods, a simple thermal analysis provides a rapid and crucial insight into the nature of the crystalline solid.

Melting Point Analysis: More Than Just a Number

For a pure crystalline compound, the melting point is a characteristic physical property, occurring over a very narrow temperature range (typically 0.5–1°C).[2][3] The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces.[4][5] This phenomenon, known as melting point depression, results in two observable effects: a lowering of the melting point and a broadening of the melting range.[3][5] Therefore, a sharp melting point that aligns with the literature value (152-156°C for this compound) provides the first indication of high purity.[6]

  • Sample Preparation: Finely crush a small amount of the dried this compound sample into a powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Instrumentation: Place the capillary into a calibrated digital melting point apparatus.

  • Heating Profile: Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point.

  • Observation: Approximately 15°C below the expected melting point, reduce the ramp rate to 1-2°C per minute to ensure thermal equilibrium.[4]

  • Recording Data: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

  • Interpretation: A narrow range (e.g., ≤ 2°C) close to the literature value suggests high purity. A broad or depressed range indicates the presence of impurities.

Chapter 2: The Chromatographic Core: Separating and Quantifying

Chromatography is the workhorse for purity assessment, capable of separating the main component from structurally similar impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's physicochemical properties.

High-Performance Liquid Chromatography (HPLC): The Primary Choice

This compound is a non-volatile, thermally stable solid, making HPLC the ideal primary chromatographic technique for purity and impurity profiling.[7][8] A reversed-phase method provides excellent separation for aromatic acids and their potential non-volatile impurities.[9][10]

ParameterConditionRationale
Column C18, 4.6 mm x 150 mm, 5 µmThe C18 stationary phase offers robust hydrophobic retention for the aromatic ring of the analyte and related impurities.[9]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA buffered aqueous mobile phase ensures consistent ionization of the carboxylic acid, leading to sharp, reproducible peaks. Acetonitrile is a common strong solvent for elution.
Gradient 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% BA gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted effectively within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection UV at 254 nmThe aromatic ring of the analyte provides strong UV absorbance at this wavelength, offering good sensitivity for the main peak and related aromatic impurities.
Injection Vol. 10 µL
Sample Prep. Dissolve 1 mg/mL of sample in Acetonitrile/Water (50:50).A standard concentration that should be within the linear range of the detector.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatiles

While HPLC is superior for the parent compound, GC-MS is the gold standard for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.[7][8][11] For non-volatile acids, a derivatization step (e.g., methylation) is often required to increase volatility.[12][13] The key advantage of GC-MS is the high-confidence identification provided by the mass spectrum, which acts as a molecular fingerprint.[11]

ParameterConditionRationale
Derivatization (Optional) Methylation with BF3-Methanol for acidic analyte analysis.To increase the volatility of the benzoic acid for GC analysis.[12]
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA general-purpose, low-polarity column suitable for a wide range of volatile and semi-volatile organic compounds.
Carrier Gas Helium (99.999% purity) at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50°C (hold 2 min), then 15°C/min to 280°C (hold 5 min)A temperature program designed to separate volatile solvents at the beginning and elute higher-boiling impurities later.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Detector Mass Spectrometer (MS)
MS Mode Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and confident identification.[9]
Scan Range 40-450 m/zA typical mass range to cover small solvent molecules up to the molecular weight of the analyte and related impurities.
Sample Prep. Dissolve 1 mg/mL in Dichloromethane or other suitable volatile solvent.
Comparative Performance: HPLC vs. GC-MS
ParameterHPLC-UVGC-MS
Analyte Suitability Excellent for the non-volatile parent compound and non-volatile impurities.[7][8]Ideal for volatile/semi-volatile impurities (e.g., residual solvents). Requires derivatization for the parent compound.[12][14]
Specificity Good; based on retention time. Peak purity can be assessed with a Diode Array Detector (DAD).Excellent; provides both retention time and a mass spectrum for high-confidence identification.[11]
Sensitivity Good with UV detector.Very high, especially in Selected Ion Monitoring (SIM) mode.[11]
Impurity ID Tentative identification by retention time comparison with standards. Definitive ID requires LC-MS.High-confidence identification through mass spectral library matching.[11]

Chapter 3: The Gold Standard: Absolute Purity & Structural Confirmation

While chromatography provides relative purity (area %), it relies on response factors that can vary between compounds. For establishing a reference standard or for ultimate confidence, a primary method that determines absolute purity is required.

Quantitative NMR (qNMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for quantitative purposes. qNMR is considered a primary ratio method of measurement, capable of determining the purity of a substance without needing a reference standard of the same compound.[15] It works by comparing the integrated signal of the analyte's protons to the signal of a certified internal standard of known purity and weight.[15] The inherent relationship between signal intensity and the number of protons makes it a highly accurate and reliable technique.

  • Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has protons resonating in a clear region of the spectrum, away from the analyte signals.

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1).

  • Data Processing: Carefully integrate the distinct signals from the analyte and the internal standard.

  • Calculation: Purity is calculated based on the integral values, the number of protons each signal represents, the molecular weights, and the initial weights of the sample and standard.

Chapter 4: A Self-Validating Orthogonal Workflow

The strength of this multi-technique approach lies in orthogonality—the use of different analytical principles to measure the same attribute. A purity value of 99.8% by HPLC, corroborated by qNMR, and supported by a clean GC-MS profile and a sharp melting point, provides an exceptionally high degree of confidence.

The following workflow illustrates a logical progression for comprehensive purity validation.

Purity_Validation_Workflow cluster_0 Initial Screening cluster_2 Definitive Analysis & Certification cluster_3 Final Assessment A Sample: 3,5-Dichloro-4- fluorobenzoic acid B Melting Point Analysis A->B Quick Purity Check E Quantitative NMR (qNMR) A->E For Reference Standard Certification C HPLC-UV Analysis B->C Proceed if sharp MP F Purity Report: - Area % Purity - Volatiles Content - Absolute Purity - Impurity Identification B->F Qualitative Data D GC-MS Analysis (Volatile Impurities) C->D C->F Relative Purity Data D->F Volatiles Data E->F Absolute Purity Data

References

A Comparative Study on the Biological Activities of Substituted Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Benzoic Acid in Drug Discovery

Substituted benzoic acids represent a foundational scaffold in medicinal chemistry and drug discovery. The simple aromatic carboxylic acid structure provides a versatile template that can be extensively modified with various functional groups, leading to a diverse array of biological activities. The nature, position, and number of these substituents profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior, making the study of substituted benzoic acids a rich field for the development of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial, antioxidant, and anti-inflammatory activities of various substituted benzoic acids, supported by experimental data and detailed protocols to aid researchers in their quest for new and effective drug candidates.

I. Antimicrobial Activity: Disrupting Microbial Defenses

The antimicrobial properties of benzoic acid and its derivatives have long been recognized and utilized in food preservation and pharmaceuticals.[1] Their primary mechanism of action involves the disruption of the microbial cell membrane's integrity and the acidification of the intracellular environment, which interferes with essential metabolic processes.[1] The lipophilicity of the undissociated form of the acid is crucial for its ability to penetrate the microbial cell membrane.[1]

Structure-Activity Relationship (SAR) in Antimicrobial Benzoic Acids

The antimicrobial efficacy of substituted benzoic acids is intricately linked to their chemical structure:

  • Lipophilicity: An increase in lipophilicity, often achieved by introducing alkyl or halogen substituents, generally enhances antimicrobial activity by facilitating passage through the lipid-rich cell membranes of microorganisms.[1]

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups can modulate activity. For instance, some studies suggest that a hydroxyl group in the ortho position to the carboxylic acid can enhance antibacterial effects.[2]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group, is often associated with increased antimicrobial potency.[3]

Comparative Antimicrobial Activity of Substituted Benzoic Acids

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted benzoic acids against common bacterial strains. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundSubstituent(s)Test OrganismMIC (µg/mL)Reference
Benzoic Acid-Escherichia coli1000[2]
Salicylic Acid2-hydroxyEscherichia coli1000[2]
4-Hydroxybenzoic Acid4-hydroxyStaphylococcus aureus160[4]
4-Hydroxybenzoic Acid4-hydroxyEscherichia coli160[4]
Protocatechuic Acid3,4-dihydroxyVarious Bacteria200-700[5]
Gallic Acid3,4,5-trihydroxyVarious Bacteria500-2000[5]
Vanillic Acid4-hydroxy-3-methoxyVarious BacteriaNot specified[1]
Syringic Acid4-hydroxy-3,5-dimethoxyGanoderma boninense500-2500[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the steps for determining the MIC of a compound against a bacterial strain using the broth microdilution method in a 96-well plate format.[2][6][7][8]

Materials:

  • Test compounds (substituted benzoic acids)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control (Growth Control): A well containing MHB and the bacterial inoculum, but no test compound.

    • Negative Control (Sterility Control): A well containing only MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[6]

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_compound Prepare Test Compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Set up Positive and Negative Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

II. Antioxidant Activity: Scavenging Free Radicals

Many substituted benzoic acids, particularly those with hydroxyl groups, exhibit significant antioxidant activity.[9] They can act as free radical scavengers, donating a hydrogen atom from their phenolic hydroxyl groups to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.[9]

Structure-Activity Relationship (SAR) in Antioxidant Benzoic Acids

The antioxidant potential of substituted benzoic acids is heavily influenced by the following structural features:

  • Number and Position of Hydroxyl Groups: The antioxidant activity generally increases with the number of hydroxyl groups. Dihydroxy and trihydroxybenzoic acids are typically more potent antioxidants than their monohydroxy counterparts.[10][11] The relative position of the hydroxyl groups also plays a crucial role, with ortho- and para-dihydroxy substitutions often showing strong activity.[11]

  • Electron-Donating Groups: The presence of electron-donating groups, such as methoxy groups, can also enhance antioxidant activity.

Comparative Antioxidant Activity of Substituted Benzoic Acids

The following table presents the half-maximal inhibitory concentration (IC50) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for various hydroxybenzoic acids. A lower IC50 value indicates greater antioxidant activity.

CompoundSubstituent(s)DPPH IC50 (µM)Reference
4-Hydroxybenzoic Acid4-hydroxyPoor activity[12]
Salicylic Acid2-hydroxyNot specified[12]
2,3-Dihydroxybenzoic Acid2,3-dihydroxyLower than 2,6-DHB[11]
2,5-Dihydroxybenzoic Acid2,5-dihydroxyLower than 2,3-DHB[11]
3,4-Dihydroxybenzoic Acid3,4-dihydroxyLower than 2,5-DHB[11]
2,4-Dihydroxybenzoic Acid2,4-dihydroxy> 120,000[11]
3,5-Dihydroxybenzoic Acid3,5-dihydroxy> 120,000[11]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)3,4,5-trihydroxy2.42[11]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the steps to evaluate the antioxidant activity of substituted benzoic acids using the DPPH assay.[10][13]

Materials:

  • Test compounds (substituted benzoic acids)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of the test compounds in methanol.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds to the wells.

    • For the control, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[12]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain substituted benzoic acids, most notably salicylic acid (2-hydroxybenzoic acid), are renowned for their anti-inflammatory properties. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin (acetylsalicylic acid), involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[14] Furthermore, salicylic acid and its derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[9]

The NF-κB Signaling Pathway and its Modulation

The NF-κB pathway is a central signaling cascade that controls the expression of numerous genes involved in inflammation, immunity, and cell survival.[15][16][17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Salicylic acid has been shown to inhibit the activation of NF-κB, although the precise mechanism is still under investigation.[9]

Canonical NF-κB Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB p_IkB->NFkB releases Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation Salicylic_Acid Salicylic Acid Derivatives Salicylic_Acid->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription IkBNFkB IkBNFkB IkBNFkB->IkB_NFkB

Caption: The canonical NF-κB signaling pathway and its inhibition by salicylic acid derivatives.

Structure-Activity Relationship (SAR) in Anti-inflammatory Benzoic Acids

The anti-inflammatory activity of substituted benzoic acids is highly dependent on specific structural features:

  • Hydroxyl Group Position: For monohydroxybenzoic acids, the position of the hydroxyl group is critical. Salicylic acid (2-hydroxybenzoic acid) is a potent anti-inflammatory agent, while its isomers, 3-hydroxybenzoic acid and 4-hydroxybenzoic acid, are significantly less active.

  • N-Substitution: In amide derivatives of benzoic acid, the nature of the substituent on the amide nitrogen can greatly influence anti-inflammatory activity.[14]

  • Linker Length: The length of an alkyl chain connecting the benzoic acid core to other cyclic moieties can impact activity, with optimal lengths often observed.[14]

Comparative Anti-inflammatory Activity of Substituted Benzoic Acids

The following table provides a comparison of the anti-inflammatory activity of some 2-hydroxymethylbenzamide derivatives, as determined by the carrageenan-induced paw edema model in rats.[14]

Compound IDR Group% Inhibition of Edema
3a-CH₂-piperazinyl25.3
3b-CH₂-morpholinyl29.5
3c-CH₂-CH₂-piperazinyl33.8
3d-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1
3e-CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]45.1
3f-CH₂-CH₂-CH₂-morpholinyl38.0
Indomethacin (Standard)-56.3
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[14][19][20]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • Test compounds (substituted benzoic acids)

  • Plethysmometer or digital calipers

  • Vehicle for compound administration (e.g., saline, carboxymethyl cellulose solution)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). The control group receives only the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (V_control - V_treated) / V_control ] x 100 Where V_control is the mean edema volume of the control group and V_treated is the mean edema volume of the treated group.

IV. Conclusion: A Promising Future for Benzoic Acid Derivatives

This guide has provided a comparative overview of the antimicrobial, antioxidant, and anti-inflammatory activities of substituted benzoic acids. The structure-activity relationships discussed herein underscore the remarkable tunability of the benzoic acid scaffold, allowing for the optimization of specific biological activities through targeted chemical modifications. The experimental protocols detailed provide a practical framework for researchers to evaluate the potential of their own novel benzoic acid derivatives. While a comprehensive, direct comparison of a wide range of derivatives under standardized conditions remains a challenge, the synthesized data and established trends offer valuable guidance for future drug discovery efforts. The continued exploration of this versatile chemical class holds significant promise for the development of new and improved therapeutic agents to combat a wide range of diseases.

V. References

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  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from --INVALID-LINK--

  • Cell Signaling Technology. (n.d.). NF-κB Signaling. Cell Signaling Technology. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Antioxidant Activity of Hydroxybenzoic Acid Isomers. BenchChem. Retrieved from --INVALID-LINK--

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Retrieved from --INVALID-LINK--

  • Wojdyło, A., Oszmiański, J., & Czemerys, R. (2007). Antioxidant activity and phenolic compounds in 32 selected herbs. Food Chemistry, 105(3), 940–949. (Simulated data based on trends in this and other sources like[10]).

  • Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PeerJ, 9, e11504.

  • ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. ResearchGate. Retrieved from --INVALID-LINK--

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101831.

  • Wikipedia. (n.d.). NF-κB. Wikipedia. Retrieved from --INVALID-LINK--

  • Kalinowska, M., et al. (2025). Comparison of the antioxidant activity of the tested hydroxybenzoic... ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Comparative analysis of 4-Hydroxybenzoic acid and salicylic acid bioactivity. BenchChem. Retrieved from --INVALID-LINK--

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. BenchChem. Retrieved from --INVALID-LINK--

  • Gonzalez-Maya, L., et al. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules, 29(13), 3026.

  • Tepe, B. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. Retrieved from --INVALID-LINK--

  • Kumar, S., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. European Journal of Medicinal Chemistry, 45(6), 2293-2303.

  • Gryglewski, R. J., et al. (1998). ANTI-INFLAMMATORY ACTIVITY OF SODIUM SALT OF 4-(O-β-D-GLUCOPYRANOSYLOXY)BENZOIC ACID. PubMed. Retrieved from --INVALID-LINK--

  • Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276.

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

  • González-Gallego, J., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 29(7), 1548.

  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem. Retrieved from --INVALID-LINK--

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  • Tisnik. (n.d.). diagrams/graphviz/path1.dot. GitHub. Retrieved from --INVALID-LINK--

  • El-Sayed, M. A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(13), 3108.

  • Graphviz. (2024). DOT Language. Graphviz. Retrieved from --INVALID-LINK--

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Hosseinzadeh, H., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 28(5), 777-784.

  • Kumar, S., et al. (2013). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 2(4), 22-26.

References

A Senior Application Scientist's Guide to UHPLC-MS/MS for Trace Analysis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in drug development, the precise quantification of trace-level compounds is paramount. Fluorinated benzoic acids (FBAs) have emerged as critical non-toxic tracers in various fields, including hydrogeology and oil reservoir management, due to their stability and unique chemical signatures.[1] The demand for rapid, sensitive, and robust analytical methods for their detection at ultra-trace levels has therefore intensified.

This guide provides an in-depth comparison of analytical methodologies for FBA trace analysis, with a primary focus on the superior capabilities of Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to make informed decisions for your analytical challenges.

The Analytical Imperative: Why UHPLC-MS/MS Dominates

The analysis of FBAs, particularly in complex matrices like saline reservoir water, presents significant challenges, including matrix interference and the need for high sensitivity.[2] While several techniques have been employed, UHPLC-MS/MS has become the gold standard. Let's explore why.

A Comparative Overview of Key Technologies

The choice of analytical technique is a critical decision dictated by the required sensitivity, selectivity, sample matrix, and throughput. While Gas Chromatography-Mass Spectrometry (GC-MS) has been a traditional workhorse, it possesses inherent limitations for acidic, non-volatile compounds like FBAs.

ParameterUHPLC-MS/MS GC-MS HPLC-UV IC-MS
Principle Liquid-phase separation with mass-based detectionGas-phase separation with mass-based detectionLiquid-phase separation with UV absorbance detectionIon-exchange separation with mass-based detection
Sample Prep Often minimal (dilute-and-shoot); SPE for complex matricesMandatory Derivatization to increase volatilityMinimal (filtration)SPE often required for preconcentration
Sensitivity Excellent (low ng/L to µg/L)Excellent (ng/L range), but requires derivatizationModerate (µg/L to mg/L)Good (ng/L to µg/L)
Selectivity Very High (based on precursor/product ion transition)Very High (mass-based)Low to Moderate (prone to interferences)High (mass-based)
Speed Very Fast (run times < 5 minutes)[1]Slower (longer run times + derivatization step)FastModerate
Key Advantage Speed, sensitivity, and no need for derivatizationHigh separation efficiency for volatile compoundsSimplicity and lower costGood for highly polar ionic species
Key Disadvantage Higher initial instrument cost; potential for matrix effectsLaborious, time-consuming sample prep[3]Limited sensitivity and selectivityEluent compatibility with MS can be challenging

Expert Insight: The most significant drawback of GC-MS for FBA analysis is the mandatory derivatization step.[4] FBAs are non-volatile and must be chemically modified (e.g., esterified) to be amenable to gas chromatography.[5][6] This not only adds significant time and complexity to the workflow but also introduces potential sources of error and variability. UHPLC-MS/MS analyzes the compounds directly in their native form, streamlining the process and enhancing robustness.[7]

The Mechanics of Superior Performance: A Deep Dive into UHPLC-MS/MS

The power of UHPLC-MS/MS lies in the synergy between the high-resolution separation of UHPLC and the unparalleled sensitivity and selectivity of tandem mass spectrometry.

The "Why" of Experimental Design
  • Chromatography Column Choice: A reversed-phase C18 column is the standard choice for FBA analysis.[1][8] This is because the nonpolar stationary phase effectively retains the aromatic FBA molecules under acidic mobile phase conditions, allowing for their separation based on subtle differences in polarity and hydrophobicity. The use of sub-2 µm particles in UHPLC columns generates sharper peaks and allows for faster separations compared to traditional HPLC.[7]

  • Mobile Phase Composition: A typical mobile phase consists of a gradient mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., acetic or formic acid) added.[9] The acid serves a crucial purpose: it suppresses the ionization of the benzoic acid's carboxylic group, ensuring the molecule is in its neutral, more retained form, which leads to better peak shape and retention on the C18 column.

  • Ionization Technique - Negative Mode ESI: Electrospray Ionization (ESI) is the interface between the liquid chromatograph and the mass spectrometer. For FBAs, ESI is operated in negative ion mode.[1] This is a deliberate choice rooted in the chemistry of the analytes. Benzoic acids are acidic compounds that readily lose a proton (deprotonate) in solution to form a negatively charged carboxylate anion ([M-H]⁻).[10] The ESI process in negative mode is highly efficient at transferring these pre-formed anions from the liquid phase into the gas phase for analysis by the mass spectrometer, resulting in a strong and stable signal.[11]

  • Tandem Mass Spectrometry (MS/MS) Detection: This is where the technique derives its exceptional selectivity. In the first quadrupole (Q1), the deprotonated molecule (the precursor ion) of a specific FBA is selected. This ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (the product ion) is monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) transition is unique to the target analyte, effectively filtering out background noise and co-eluting matrix components.

Visualizing the UHPLC-MS/MS Workflow

UHPLC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UHPLC-MS/MS Analysis Sample Aqueous Sample (e.g., Reservoir Water) SPE Solid-Phase Extraction (SPE) (If high salinity) [2] Sample->SPE Desalting & Preconcentration UHPLC UHPLC Separation (C18 Column) Sample->UHPLC Direct Injection (for clean samples) SPE->UHPLC ESI Negative ESI Source ([M-H]⁻ formation) UHPLC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: General workflow for FBA analysis by UHPLC-MS/MS.

Performance Data: A Head-to-Head Comparison

The following table summarizes typical performance data for the trace analysis of selected FBAs using UHPLC-MS/MS and the alternative GC-MS method. Note that performance can vary based on the specific instrument, matrix, and FBA isomer.

AnalyteMethodTypical LOQRecovery (%)Reference
3-Fluorobenzoic Acid (3-FBA)UHPLC-MS/MS2.59 µg/L (ppb)Not Specified[1]
2,5-Difluorobenzoic Acid (2,5-dFBA)UHPLC-MS/MS14.07 µg/L (ppb)Not Specified[1]
3,4,5-Trifluorobenzoic Acid (3,4,5-tFBA)UHPLC-MS/MS0.62 µg/L (ppb)Not Specified[1]
3-(Trifluoromethyl)benzoic Acid (3-tFmBA)UHPLC-MS/MS0.23 µg/L (ppb)Not Specified[1]
2,3,4,5-Tetrafluorobenzoic AcidUHPLC-MS/MS10.89 µg/L (ppb)Not Specified[1]
3,5-Bis(trifluoromethyl)benzoic AcidUHPLC-MS/MS0.09 µg/L (ppb)Not Specified[1]
Various FBAs (in saline water)UHPLC-MS/MS (with SPE)0.01 - 0.05 ng/mL (ppb)>90% for most[2][8]
Various FBAs (21 total)GC-MS (with SPE)6 - 44 ng/L (ppt)71 - 94%[6]
Six FBAsGC-MS (Isotope Dilution)8 - 37 ng/L (ppt)66 - 85%[12]

Expert Interpretation: While GC-MS can achieve exceptionally low detection limits in the parts-per-trillion (ng/L) range, UHPLC-MS/MS offers comparable, and in some cases superior, sensitivity in the low parts-per-billion (µg/L or ng/mL) range, often without the need for extensive preconcentration.[1][8] The key advantage of UHPLC-MS/MS is achieving these sensitive results with significantly faster and simpler workflows, making it more suitable for high-throughput laboratory settings.

Experimental Protocols

Adherence to validated protocols is the cornerstone of reproducible and trustworthy results. The following sections provide detailed, step-by-step methodologies for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Saline Water Samples

This protocol is adapted from methodologies for cleaning up high-salinity water samples prior to LC-MS/MS analysis.[8][9] The objective is to remove salts that cause ion suppression in the ESI source and to preconcentrate the FBA analytes.

Rationale: High salt concentrations can severely diminish the ionization efficiency of target analytes in the ESI source, leading to poor sensitivity. A C18-based SPE cartridge is chosen to retain the moderately nonpolar FBAs while allowing the highly polar salts to be washed away.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Acetic Acid

  • Internal Standards (e.g., isotopically labeled FBAs), if available

  • Vacuum manifold

Procedure:

  • Sample Preparation: Filter the water sample (e.g., 4 mL) through a 0.2 µm syringe filter. If using internal standards for quantification, spike them into the sample at this stage.

  • Cartridge Conditioning:

    • Pass 5 mL of acetonitrile through the C18 cartridge.

    • Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-filtered 4 mL sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 drops per second).

  • Washing (Desalting):

    • Wash the cartridge with 5 mL of ultrapure water containing a low percentage of organic solvent (e.g., 5% acetonitrile) to remove residual salts.

  • Elution:

    • Elute the retained FBAs with 4 mL of an appropriate solvent, such as acetonitrile or methanol. The addition of a small amount of base (e.g., ammonium hydroxide) to the elution solvent can improve the recovery of acidic compounds.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase (e.g., 10% acetonitrile in water). The sample is now ready for injection.

SPE_Protocol start Start cond 1. Condition Cartridge (Acetonitrile, then Water) start->cond load 2. Load Sample cond->load wash 3. Wash (Desalt) (Aqueous solution) load->wash elute 4. Elute FBAs (Organic Solvent) wash->elute recon 5. Evaporate & Reconstitute elute->recon end Ready for UHPLC-MS/MS recon->end

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Protocol 2: UHPLC-MS/MS Instrumental Analysis

This is a representative method for the rapid analysis of multiple FBAs. Parameters should be optimized for your specific instrument and target analytes.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Data acquisition and processing software.

UHPLC Conditions:

  • Column: C18 reversed-phase, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.05% Acetic Acid in Water

  • Mobile Phase B: 0.05% Acetic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Total Run Time: ~4-5 minutes

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3500 V

  • Source Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Note: MRM transitions (precursor ion -> product ion) must be determined for each individual FBA by infusing a standard solution of the compound.

Conclusion: A Clear Choice for Modern Trace Analysis

For the trace analysis of fluorinated benzoic acids, UHPLC-MS/MS offers an unparalleled combination of speed, sensitivity, and selectivity. By eliminating the cumbersome derivatization step required by GC-MS, it provides a more robust, high-throughput workflow without compromising on analytical performance. While GC-MS remains a powerful tool and may offer slightly lower detection limits for certain compounds, the practical advantages of UHPLC-MS/MS make it the superior choice for routine monitoring and complex research applications. This guide has illuminated the technical rationale behind method selection and provided the foundational protocols to ensure your laboratory can achieve accurate, reliable, and efficient results.

References

A Comparative Guide to the Characterization of 3,5-Dichloro-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Modern Research

In the landscape of medicinal chemistry and materials science, halogenated organic compounds hold a position of prominence. The introduction of halogen atoms, particularly fluorine, into a molecular scaffold can profoundly alter its physicochemical and biological properties. This guide focuses on a specific, yet highly significant, subclass: derivatives of 3,5-dichloro-4-fluorobenzoic acid. The strategic placement of two chlorine atoms and a fluorine atom on the benzoic acid ring creates a unique electronic and steric profile, making these derivatives valuable synthons for the development of novel pharmaceuticals and functional materials.[1]

The high electronegativity and small atomic radius of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are desirable traits in drug candidates.[2] This guide provides a comparative analysis of the synthesis, characterization, and potential applications of key derivatives of this compound, offering a technical resource for researchers engaged in their study.

Physicochemical Characterization: A Comparative Overview

The foundational step in evaluating any new chemical entity is a thorough characterization of its physical and chemical properties. For derivatives of this compound, this typically involves a suite of analytical techniques to confirm structure and purity.

Core Compound: this compound

Before delving into its derivatives, it is essential to understand the properties of the parent compound.

PropertyValueSource
Molecular FormulaC₇H₃Cl₂FO₂[3]
Molecular Weight209.00 g/mol [3]
AppearanceSolid[3]
PurityTypically ≥95%[3]
Spectroscopic Analysis: Unveiling the Molecular Architecture

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Here, we compare the expected spectroscopic signatures of two common classes of derivatives: amides and esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The aromatic protons of the 3,5-dichloro-4-fluorophenyl ring will typically appear as a singlet or a narrow multiplet in the downfield region (δ 7.5-8.5 ppm). For amide derivatives, the N-H proton will present a broad singlet, the chemical shift of which is dependent on the solvent and concentration. In ester derivatives, the protons of the alcohol moiety will have characteristic shifts depending on their chemical environment.

  • ¹³C NMR: The carbonyl carbon is a key diagnostic peak, typically resonating around 160-170 ppm. The aromatic carbons will show a complex pattern of signals, with the carbon-fluorine coupling being a prominent feature. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings.

  • ¹⁹F NMR: This technique is particularly informative for fluorinated compounds, providing a single peak for the fluorine atom in this compound derivatives. The chemical shift of this peak can be sensitive to the nature of the derivative (amide, ester, etc.) and the substitution on that group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Derivative TypeKey IR Absorptions (cm⁻¹)
Amide ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)
Ester ~1720 (C=O stretch), ~1250 (C-O stretch)

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized derivatives. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) that is a definitive indicator of a dichloro-substituted compound.

Synthesis of this compound Derivatives: A Step-by-Step Guide

The synthesis of derivatives typically proceeds via the activation of the carboxylic acid group, most commonly by converting it to the acyl chloride.

Workflow for the Synthesis of 3,5-Dichloro-4-fluorobenzoyl Chloride and its Amide Derivatives

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A This compound C 3,5-Dichloro-4-fluorobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C E Amide Derivative C->E Base (e.g., Triethylamine) D Primary or Secondary Amine (R₁R₂NH) D->E

Caption: Synthetic workflow for the preparation of amide derivatives.

Experimental Protocol: Synthesis of N-benzyl-3,5-dichloro-4-fluorobenzamide

This protocol provides a representative example of the synthesis of an amide derivative.

Part 1: Synthesis of 3,5-Dichloro-4-fluorobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (2.0 eq) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-dichloro-4-fluorobenzoyl chloride is often used in the next step without further purification.

Part 2: Synthesis of N-benzyl-3,5-dichloro-4-fluorobenzamide

  • Reaction Setup: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in a dry aprotic solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the amine solution in an ice bath. Add the crude 3,5-dichloro-4-fluorobenzoyl chloride (1.0 eq) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N-benzyl-3,5-dichloro-4-fluorobenzamide.

Comparative Performance and Applications

While direct comparative studies on a wide range of this compound derivatives are not extensively published, we can infer potential performance differences based on structure-activity relationships (SAR) established for other halogenated benzoic acids.

Antimicrobial Activity: A Promising Frontier

Halogenated benzoic acid derivatives have shown significant potential as antimicrobial agents.[4][5] The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes. For instance, some sulfonamide derivatives of chlorobenzoic acids act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[6]

A hypothetical comparison of the antimicrobial potential of different derivatives is presented below, based on general SAR principles.

Derivative ClassExpected Antimicrobial PerformanceRationale
Amides Potentially highThe amide bond can participate in hydrogen bonding interactions with target enzymes. The nature of the amine substituent can be varied to optimize activity.
Esters Moderate to highEsters can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid. The lipophilicity of the ester group can influence cell penetration.
Hydrazides Potentially highHydrazide derivatives of fluorinated benzoic acids have been reported to exhibit good antimicrobial activity.[4]

A study on a volatile compound, 3,5-dichloro-4-methoxybenzaldehyde, which has a similar substitution pattern, demonstrated significant antimicrobial activity against plant-pathogenic bacteria and fungi, highlighting the potential of this substitution pattern in developing antimicrobial agents.[7]

Use as Synthetic Intermediates

This compound and its derivatives are valuable intermediates in organic synthesis. The acyl chloride, for example, is a versatile reagent for the introduction of the 3,5-dichloro-4-fluorobenzoyl moiety into a wide range of molecules, including potential agrochemicals and pharmaceuticals.

Conclusion and Future Directions

The derivatives of this compound represent a class of compounds with significant potential in drug discovery and materials science. This guide has provided a framework for their synthesis and characterization, along with a comparative outlook on their potential applications. While the existing literature provides a strong foundation, further research is needed to fully explore the structure-activity relationships within this specific class of compounds. Systematic synthesis and screening of a library of amide, ester, and other derivatives would provide valuable data to guide the development of new therapeutic agents and functional materials.

References

A Comparative Guide to the Efficacy of Novel Antimicrobial Agents Derived from Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical entities that can effectively combat multidrug-resistant pathogens. This guide offers an in-depth comparative analysis of emerging antimicrobial agents derived from fluorobenzoic acids, a promising class of compounds demonstrating significant therapeutic potential. We will delve into the synthesis, mechanism of action, and comparative efficacy of distinct fluorobenzoic acid derivatives, supported by experimental data and standardized protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial therapies.

The Imperative for Innovation: Fluorobenzoic Acids as a Scaffold for Novel Antimicrobials

The introduction of a fluorine atom into a benzoic acid scaffold can dramatically alter its physicochemical properties, including lipophilicity and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. This strategic fluorination has led to the development of numerous successful therapeutic agents.[1] In the context of antimicrobial drug discovery, derivatives of fluorobenzoic acid have emerged as a focal point of research, yielding compounds with potent activity against a spectrum of clinically relevant pathogens.

This guide will focus on a comparative analysis of three prominent classes of fluorobenzoic acid derivatives:

  • Hydrazones: Known for their broad-spectrum biological activities.

  • Thiosemicarbazides: A class of compounds investigated for their diverse pharmacological properties, including antimicrobial effects.

  • Amides: A versatile functional group that can be tailored to modulate biological activity.

Comparative Efficacy of Fluorobenzoic Acid Derivatives

The antimicrobial efficacy of these novel agents is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following sections present a comparative summary of the in vitro activity of promising candidates from each class.

Hydrazone Derivatives of 4-Fluorobenzoic Acid

A notable example from this class is 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide . Studies have demonstrated its potent activity against Staphylococcus aureus.[2][3] One study reported that this compound exhibited activity equal to that of ceftriaxone, a third-generation cephalosporin antibiotic, against S. aureus.[2]

Fluorobenzoylthiosemicarbazides

This class of compounds has shown particularly promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity of these derivatives is significantly influenced by the substitution pattern on the N4-aryl position.[4][5]

Key findings from structure-activity relationship (SAR) studies indicate that the presence of a trifluoromethyl (CF₃) group at the meta or para position of the N4-aryl substituent is critical for potent antibacterial activity.[4][5]

Amide Derivatives of Fluorobenzoic Acids

Amides derived from fluorobenzoic acids have also been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6] For instance, amides synthesized from morpholine and para-, meta-, and ortho-fluorobenzoyl chlorides have shown pronounced antibacterial activity.[6]

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL) of Novel Fluorobenzoic Acid Derivatives
Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source(s)
Hydrazone 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazideStaphylococcus aureusComparable to CeftriaxoneCeftriaxone-[2][3]
Thiosemicarbazide meta-Trifluoromethyl derivative (15a)Staphylococcus aureus7.82 - 15.63Cefuroxime-[4]
Thiosemicarbazide para-Trifluoromethyl derivative (16b)Staphylococcus aureus7.82 - 15.63Cefuroxime-[4]
Thiosemicarbazide meta-Trifluoromethyl derivative (15b)Methicillin-resistant Staphylococcus aureus7.82 - 31.25Cefuroxime-[5]
Amide ПМП-6 (ortho-fluorobenzoyl morpholine)Staphylococcus aureus ATCC 6538Moderate Activity--[6]
Amide ПМП-6 (ortho-fluorobenzoyl morpholine)Escherichia coli ATCC 25922Moderate Activity--[6]
Amide ПМП-6 (ortho-fluorobenzoyl morpholine)Candida albicans ATCC 10231Moderate Activity--[6]

Unraveling the Mechanisms of Action

The diverse chemical structures of these fluorobenzoic acid derivatives give rise to varied mechanisms of action.

Proposed Mechanism of Fluorobenzoylthiosemicarbazides

Docking studies have suggested that fluorobenzoylthiosemicarbazides may act as allosteric D-alanyl-D-alanine ligase inhibitors .[5][7] This enzyme is crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting this enzyme, these compounds disrupt cell wall synthesis, leading to bacterial cell death.

G cluster_0 Bacterial Cell cluster_1 Outcome FBT Fluorobenzoyl- thiosemicarbazide Ddl D-alanyl-D-alanine ligase (Ddl) FBT->Ddl Allosteric Inhibition PG_precursor Peptidoglycan Precursor Ddl->PG_precursor Synthesis Inhibition Inhibition of Cell Wall Synthesis CellWall Bacterial Cell Wall PG_precursor->CellWall Incorporation Lysis Cell Lysis Inhibition->Lysis

Caption: Proposed mechanism of action for fluorobenzoylthiosemicarbazides.

Experimental Protocols: A Guide to Reproducible Antimicrobial Susceptibility Testing

To ensure the validity and comparability of efficacy data, standardized methodologies are paramount. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial agents using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Broth Microdilution Method for MIC Determination

This method is a widely used and highly accurate technique for determining the susceptibility of microorganisms to antimicrobial agents.[11]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.[12]

G start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound serial_dilution Perform Serial Dilutions in Microtiter Plate prep_compound->serial_dilution inoculate Inoculate Microtiter Plate with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate at Optimal Temperature inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh the novel fluorobenzoic acid derivative and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the test wells should not exceed a level that affects microbial growth.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well of the same row. Mix thoroughly by pipetting up and down.

    • Continue this process across the plate to the desired final concentration. Discard 50 µL from the last well to ensure all wells contain 50 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. This will bring the final volume in each well to 100 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[13]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion and Future Directions

The exploration of fluorobenzoic acid derivatives has yielded a promising pipeline of novel antimicrobial agents with potent in vitro activity against challenging pathogens. The hydrazone, thiosemicarbazide, and amide classes all contain lead compounds worthy of further investigation. The structure-activity relationships identified, particularly the importance of the trifluoromethyl substituent in the thiosemicarbazide series, provide a rational basis for the design of even more potent analogs.

Future research should focus on elucidating the precise molecular targets for each class of compounds, conducting in vivo efficacy studies in relevant animal models of infection, and evaluating the toxicological profiles of the most promising candidates. The continued application of standardized testing methodologies will be crucial for generating high-quality, comparable data to guide the development of these novel fluorobenzoic acid-derived antimicrobials from the laboratory to the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dichloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dichloro-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid. The procedures outlined below are synthesized from established safety protocols for structurally similar hazardous compounds and are designed to mitigate risks to personnel and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is crucial. Based on data from analogous compounds, it should be treated as a hazardous substance.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

The consistent irritant nature of halogenated benzoic acids necessitates the use of robust PPE. The causality is clear: direct contact with the skin or eyes can cause chemical burns and irritation, while inhalation of the dust can damage the respiratory tract.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1][3]
Eye Protection Safety goggles or a face shieldTo protect against dust particles and splashes.[1][3]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended.To prevent inhalation of irritating dust.[1][3]

Spill Management: A Proactive Approach

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination. The following protocol is a self-validating system to ensure thorough cleanup.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[1] Avoid generating dust.[1]

  • Decontaminate the Area: Once the bulk material is removed, decontaminate the spill area with a suitable solvent (such as ethanol) followed by a thorough wash with soap and water.

  • Collect All Waste: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container.[1]

  • Label and Seal: Securely seal the hazardous waste container and label it clearly with the contents, including "this compound" and the appropriate hazard symbols.

Proper Disposal Protocol

The disposal of this compound must be handled as regulated hazardous waste. Due to its halogenated nature, specific disposal routes are required to prevent environmental harm. Land disposal of halogenated organic compounds is often restricted, necessitating incineration at a licensed facility.

Waste Segregation and Collection

Proper segregation is the cornerstone of a safe and compliant waste management program. The rationale is to prevent dangerous chemical reactions and to ensure that waste streams are disposed of in the most environmentally sound manner.

Waste Segregation Workflow:

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Procedure
  • Waste Collection: Collect all waste containing this compound, including contaminated materials, in a clearly labeled and sealed hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).

  • Storage: Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure a safe working environment, maintain regulatory compliance, and protect the environment. The principles of proactive hazard assessment, correct use of PPE, and meticulous waste segregation are the pillars of a robust chemical safety program.

References

Navigating the Safe Handling of 3,5-Dichloro-4-fluorobenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous and safe handling of chemical reagents is a foundational pillar of scientific integrity and laboratory safety. This guide provides an in-depth operational plan for the use of 3,5-Dichloro-4-fluorobenzoic acid, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. By understanding the causality behind each safety measure, we can foster a culture of proactive risk mitigation and ensure the well-being of all laboratory personnel.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Engineering Controls: The most effective way to minimize exposure is through engineering controls. All work involving the solid compound or its solutions should be conducted in a properly functioning chemical fume hood.[2] This captures airborne particles and vapors at the source, preventing their inhalation. An eyewash station and an emergency shower must be readily accessible in the immediate work area.[2]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is crucial for preventing direct contact with this compound. The following provides a step-by-step guide to donning and the rationale behind each piece of equipment.

A. Hand Protection: Selecting the Right Gloves

Standard disposable nitrile gloves offer splash protection for many chemicals; however, their resistance to halogenated hydrocarbons can be poor.[5][6] For extended handling or in the event of a spill, more robust glove materials should be considered.

  • Step 1: Glove Selection. For routine, short-duration tasks such as weighing, a standard nitrile glove may be sufficient, but it is critical to change them immediately upon any sign of contamination. For tasks with a higher risk of splash or prolonged contact, consider double-gloving with an inner nitrile glove and an outer glove made of neoprene or butyl rubber, which offer greater resistance to a wider range of chemicals, including many organic acids and halogenated compounds.[7][8]

  • Step 2: Donning Gloves. Before use, always inspect gloves for any signs of degradation, such as discoloration, pinholes, or tears. Don gloves over the cuffs of your lab coat to create a protective seal.

  • Step 3: Doffing Gloves. To remove gloves, pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide your ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them in the designated hazardous waste container.

  • Step 4: Hand Hygiene. Always wash your hands thoroughly with soap and water after removing gloves.

B. Eye and Face Protection: Shielding from Splashes and Dust

Given the classification of similar compounds as serious eye irritants, robust eye and face protection is non-negotiable.[1][2][3][4]

  • Step 1: Goggle and Face Shield Selection. At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN166 standards should be worn.[4] For tasks with a higher risk of splashing, such as when transferring solutions or during a reaction quench, a face shield should be worn in addition to safety goggles.[2]

  • Step 2: Proper Wear. Ensure your safety goggles form a seal around your eyes. The face shield should be positioned to protect your entire face.

C. Protective Clothing: Minimizing Skin Exposure

A laboratory coat is the standard for protecting your skin and personal clothing from contamination.

  • Step 1: Lab Coat Requirements. A long-sleeved, knee-length lab coat made of a chemically resistant material should be worn at all times in the laboratory. Ensure it is fully buttoned.

  • Step 2: Additional Protection. For tasks with a significant risk of splashing, consider a chemically resistant apron worn over the lab coat. Closed-toe shoes are mandatory in all laboratory settings.[2]

D. Respiratory Protection: Preventing Inhalation of Dust

When handling the solid form of this compound, particularly when weighing or transferring powder, the potential for inhaling airborne particles is a primary concern.

  • Step 1: Assess the Need. If the operation cannot be fully contained within a fume hood and there is a risk of generating dust, respiratory protection is necessary.

  • Step 2: Respirator Selection. A NIOSH-approved N95 or higher-rated particulate respirator is recommended. For higher concentrations of airborne dust or in the event of a spill, a half-mask or full-face respirator with P100 cartridges may be required.[3] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.

III. Operational and Disposal Plans

A clear and well-defined plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

A. Step-by-Step Handling Procedure
  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly, and all necessary PPE is readily available and in good condition. Have a designated waste container ready.

  • Weighing: Conduct all weighing of the solid material within the fume hood or in a balance enclosure to contain any dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Reaction: Keep the reaction vessel within the fume hood for the entire duration of the experiment.

  • Post-Handling: After use, decontaminate the work area. Wipe down surfaces with an appropriate solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

B. Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a clearly labeled, dedicated hazardous waste container. This includes excess solid, solutions, and contaminated materials such as gloves, filter paper, and pipette tips. Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Never pour this chemical or its solutions down the drain.

IV. Summary of PPE Requirements

TaskHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Weighing Solid Nitrile gloves (double-gloving with neoprene/butyl rubber recommended)Chemical splash goggles and face shieldLab coatN95 respirator or higher if dust is generated
Preparing Solutions Nitrile gloves (double-gloving with neoprene/butyl rubber recommended)Chemical splash goggles and face shieldLab coatNot typically required if in a fume hood
Running Reaction Nitrile gloves (double-gloving with neoprene/butyl rubber recommended)Chemical splash gogglesLab coatNot typically required if in a fume hood
Handling Spills Neoprene or butyl rubber glovesChemical splash goggles and face shieldLab coat and chemical-resistant apronHalf-mask or full-face respirator with P100 cartridges

V. PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood solid_or_solution Are you handling the solid form of the compound? fume_hood->solid_or_solution Yes end Proceed with Caution fume_hood->end No (Re-evaluate procedure) dust_risk Is there a risk of generating dust? solid_or_solution->dust_risk Yes splash_risk Is there a significant risk of splashing? solid_or_solution->splash_risk No (Solution) dust_risk->splash_risk No add_respirator Add N95 Respirator (or higher) dust_risk->add_respirator Yes ppe_base Mandatory PPE: - Lab Coat - Chemical Splash Goggles - Nitrile Gloves splash_risk->ppe_base No add_face_shield Add Face Shield splash_risk->add_face_shield Yes enhanced_gloves Consider Double-Gloving (Neoprene/Butyl Rubber outer) ppe_base->enhanced_gloves add_face_shield->ppe_base add_respirator->splash_risk enhanced_gloves->end

Caption: PPE selection workflow for handling this compound.

VI. References

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). Retrieved from University of Wisconsin-Madison Office of Chemical Safety.

  • 3-Chlorobenzoic acid Safety Data Sheet. (2023, September 13). Sigma-Aldrich.

  • 2-Chloro-4-fluorobenzoic acid Safety Data Sheet. (2021, December 25). Fisher Scientific.

  • 4,5-Dichloro-2-fluorobenzoic acid Safety Data Sheet. (n.d.). SynQuest Laboratories.

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington.

  • Guide to Nitrile Gloves Chemical Resistance. (2023, December 14). International Enviroguard.

  • 3-Chloro-5-fluorobenzoic acid Safety Data Sheet. (n.d.). Fisher Scientific.

  • 4-Fluorobenzoic acid Safety Data Sheet. (n.d.). MedChemExpress.

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). Environmental Health and Radiation Safety, University of Pennsylvania.

  • 2,4-Dichloro-5-fluorobenzoic acid Safety Data Sheet. (2024, March 30). Fisher Scientific.

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). Global Industrial.

  • 4-Fluorobenzoic acid Safety Data Sheet. (2015, April 16). Apollo Scientific.

  • Navigating the Safe Disposal of 3-Fluorobenzoic Acid, Morpholide: A Comprehensive Guide. (n.d.). BenchChem.

  • 4-Fluorobenzoic acid, 99% Material Safety Data Sheet. (n.d.). Cole-Parmer.

References

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